molecular formula C9H9F3O B1350652 (1R)-1-[4-(trifluoromethyl)phenyl]ethanol CAS No. 76155-79-8

(1R)-1-[4-(trifluoromethyl)phenyl]ethanol

Cat. No.: B1350652
CAS No.: 76155-79-8
M. Wt: 190.16 g/mol
InChI Key: YMXIDIAEXNLCFT-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-[4-(Trifluoromethyl)phenyl]ethanol is an enantiopure alcohol that serves as a crucial pharmaceutical intermediate in organic synthesis and medicinal chemistry research. Its primary research value lies in its role as a key chiral building block for the preparation of AD101 (SCH-350581), a potent chemokine CCR5 antagonist . This makes the compound highly relevant for studies aimed at inhibiting the entry of HIV-1 into cells, a promising therapeutic strategy for AIDS . Researchers employ advanced biocatalytic methods to produce this high-value intermediate, such as recombinant whole-cell-mediated asymmetric reduction of its prochiral ketone precursor, 4'-(Trifluoromethyl)acetophenone, achieving excellent enantiomeric excess (>99.9% ee) . This compound can also be involved in kinetic resolution processes via lipase-catalyzed transesterification to obtain optically pure enantiomers . The presence of the trifluoromethyl group on the aromatic ring enhances the molecule's metabolic stability and modulates its lipophilicity, properties that are often desirable in active pharmaceutical ingredients. The compound should be stored at ambient temperatures . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-[4-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6,13H,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXIDIAEXNLCFT-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381248
Record name (1R)-1-[4-(trifluoromethyl)phenyl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76155-79-8
Record name (1R)-1-[4-(trifluoromethyl)phenyl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R)-1-[4-(trifluoromethyl)phenyl]ethanol is a chiral alcohol of significant interest in the pharmaceutical industry. Its importance is primarily attributed to its role as a key building block in the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists, a class of drugs instrumental in the treatment of HIV-1 infection.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an examination of its biological relevance, particularly in the context of the CCR5 signaling pathway.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. These values have been compiled from various sources and include both experimentally determined and computationally predicted data.

General Properties
PropertyValueSource(s)
IUPAC Name This compound
CAS Number 76155-79-8
Molecular Formula C₉H₉F₃O[2]
Molecular Weight 190.16 g/mol [2]
Appearance Clear colorless to pale yellow liquid[3]
Physicochemical Data
PropertyValueMethodSource(s)
Boiling Point 233 °C at 760 mmHg106-107 °C at 8 mmHgExperimental
Density 1.237 g/mL at 25 °CExperimental[3]
Refractive Index n20/D 1.458Experimental[3]
Flash Point 98 °CExperimental
logP 2.3Computed[2]
pKa 13.98 ± 0.20Computed[3]
Solubility Data not available. Expected to be soluble in polar organic solvents and sparingly soluble in water.--

Spectroscopic Data

The following sections provide spectroscopic data for 1-[4-(trifluoromethyl)phenyl]ethanol. Note that the NMR and IR data are for the (S)-enantiomer, which is spectroscopically identical to the (R)-enantiomer in a non-chiral environment, with the exception of optical rotation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): δ 7.62 (d, J = 8.0 Hz, 2H), 7.50 (d, J = 8.0 Hz, 2H), 4.98 (q, J = 6.4 Hz, 1H), 1.92 (s, 1H), 1.51 (d, J = 6.4 Hz, 3H).

¹³C NMR (100 MHz, CDCl₃): δ 149.9, 129.9 (q, J = 32.4 Hz), 125.8, 125.5 (q, J = 3.8 Hz), 124.2 (q, J = 272.0 Hz), 70.0, 25.4.

Infrared (IR) Spectroscopy

IR (thin film): νmax (cm⁻¹) = 3364, 2982, 1621, 1419, 1328, 1165, 1125, 1068, 1017, 843.

Experimental Protocols

Chemical Synthesis: Reduction of 4'-(Trifluoromethyl)acetophenone

A common method for the synthesis of this compound is the asymmetric reduction of its corresponding ketone, 4'-(trifluoromethyl)acetophenone. While various chiral reducing agents can be employed, a general procedure using sodium borohydride with a chiral catalyst is outlined below. For a non-chiral synthesis, the catalyst is omitted, yielding the racemic mixture.

Materials:

  • 4'-(Trifluoromethyl)acetophenone

  • Sodium borohydride (NaBH₄)

  • Chiral catalyst (e.g., a CBS catalyst like (R)-2-Methyl-CBS-oxazaborolidine)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Methanol)

  • Aqueous solution for quenching (e.g., 1 M HCl or saturated NH₄Cl)

  • Organic solvent for extraction (e.g., Ethyl acetate or Dichloromethane)

  • Drying agent (e.g., Anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4'-(trifluoromethyl)acetophenone and the chiral catalyst in the anhydrous solvent.

  • Cool the reaction mixture to a suitable temperature (typically between 0 °C and -78 °C, depending on the catalyst and desired enantioselectivity).

  • Slowly add sodium borohydride to the stirred solution. The addition should be controlled to maintain the reaction temperature.

  • Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of the aqueous solution at a low temperature.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over the drying agent.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

The enantiomeric purity of this compound can be determined by chiral HPLC. Polysaccharide-based chiral stationary phases are commonly used for the separation of such chiral alcohols.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column (e.g., Daicel CHIRALPAK® or CHIRALCEL® series)

Typical Conditions:

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, usually between 20-40 °C.

  • Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 210-260 nm).

Procedure:

  • Prepare a dilute solution of the sample in the mobile phase.

  • Inject the sample onto the chiral HPLC column.

  • Elute the sample with the mobile phase under isocratic conditions.

  • Monitor the elution of the enantiomers using the UV detector.

  • The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Biological Relevance and Signaling Pathway

As previously mentioned, this compound is a vital precursor for the synthesis of CCR5 antagonists.[1] CCR5 is a G protein-coupled receptor that functions as a co-receptor for the entry of R5-tropic strains of HIV-1 into host cells, primarily T-lymphocytes and macrophages.[4] By blocking the interaction between the viral envelope protein gp120 and the CCR5 co-receptor, these antagonists effectively inhibit viral entry and replication.[5]

The CCR5 signaling pathway is initiated by the binding of its natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β) or the viral gp120 protein.[2][6] This binding event triggers a conformational change in the receptor, leading to the activation of intracellular G proteins. The activated G proteins then initiate a cascade of downstream signaling events, including the activation of phospholipase C (PLC), which generates inositol triphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), respectively.[6] These signaling cascades ultimately result in cellular responses such as chemotaxis, inflammation, and, in the case of HIV-1 infection, facilitate viral entry.[7]

Below is a simplified representation of the CCR5 signaling pathway.

CCR5_Signaling_Pathway Ligand Chemokine or HIV-1 gp120 CCR5 CCR5 Receptor Ligand->CCR5 Binds G_Protein G Protein (Gαi, Gβγ) CCR5->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) G_Protein->Downstream Modulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->Downstream Response Cellular Response (Chemotaxis, Inflammation, Viral Entry) Downstream->Response Leads to Antagonist This compound -derived Antagonist Antagonist->CCR5 Blocks

References

(1R)-1-[4-(trifluoromethyl)phenyl]ethanol CAS number and safety data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (1R)-1-[4-(trifluoromethyl)phenyl]ethanol, a key chiral intermediate in the synthesis of pharmacologically active molecules. This document details its chemical identity, safety data, experimental protocols for its synthesis and analysis, and its biological significance as a precursor to a CCR5 antagonist.

Chemical Identification and Properties

This compound is a chiral alcohol. The CAS number for the (1R)-enantiomer is 76155-79-8. The racemic mixture, (±)-1-[4-(trifluoromethyl)phenyl]ethanol, is identified by CAS number 1737-26-4.

PropertyValueReference
CAS Number 76155-79-8
Molecular Formula C9H9F3O[1]
Molecular Weight 190.17 g/mol
Appearance Clear colorless to pale yellow liquid[1][2]
Boiling Point 233 °C at 760 mmHg
62-63 °C at 0.5 mmHg[3]
Flash Point 98 °C[3]
Density 1.237 g/mL at 25 °C[1]
Refractive Index 1.4560-1.4600 @ 20 °C[2]
Storage Temperature Room temperature[3]

Safety Data

This compound is classified as harmful and an irritant. The following tables summarize its GHS classification and precautionary statements.

GHS Hazard Classification

PictogramSignal WordHazard Statements
Warning H302: Harmful if swallowed.
H315: Causes skin irritation.[2][4]
H319: Causes serious eye irritation.[2][4]
H335: May cause respiratory irritation.

Precautionary Statements

CategoryStatement
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
P264: Wash skin thoroughly after handling.
P270: Do not eat, drink or smoke when using this product.
P271: Use only outdoors or in a well-ventilated area.
P280: Wear protective gloves/ eye protection/ face protection.[2][4]
Response P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]
P330: Rinse mouth.
P332 + P313: If skin irritation occurs: Get medical advice/attention.
P337 + P313: If eye irritation persists: Get medical advice/attention.
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
P405: Store locked up.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Synthesis

This protocol describes the synthesis of this compound using a recombinant E. coli whole-cell biocatalyst.

Materials:

  • 4-(Trifluoromethyl)acetophenone

  • Recombinant E. coli cells expressing a suitable carbonyl reductase

  • Phosphate buffer (100 mM, pH 7.5)

  • Isopropanol

  • Maltose

  • Standard laboratory glassware and incubator shaker

Procedure:

  • Prepare a reaction mixture in a 500 mL Erlenmeyer flask with a total volume of 100 mL.

  • The reaction mixture consists of 100 mM phosphate buffer (pH 7.5) containing 15% (v/v) isopropanol.

  • Add 17 g/L of recombinant E. coli cells (dry cell weight) to the mixture.

  • Add 50 g/L of maltose as a co-substrate for cofactor regeneration.

  • Add 100 mM of 4-(trifluoromethyl)acetophenone to initiate the reaction.

  • Incubate the reaction mixture at 30 °C with shaking at 200 rpm.

  • Monitor the reaction progress by withdrawing samples periodically for analysis. A yield of over 99% with an enantiomeric excess of >99.9% can be achieved within 3 hours under these conditions.

This protocol outlines a general procedure for the asymmetric reduction of 4-(trifluoromethyl)acetophenone using a Corey-Bakshi-Shibata (CBS) catalyst.

Materials:

  • 4-(Trifluoromethyl)acetophenone

  • (R)- or (S)-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane dimethyl sulfide complex (BH3·SMe2)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Dissolve 4-(trifluoromethyl)acetophenone in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to the desired temperature (typically between -20 °C and 0 °C).

  • Add the CBS-oxazaborolidine catalyst (typically 5-10 mol%) to the stirred solution.

  • Slowly add the borane dimethyl sulfide complex (typically 1.0-1.5 equivalents) to the reaction mixture while maintaining the temperature.

  • Stir the reaction for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol at low temperature.

  • Allow the mixture to warm to room temperature and then remove the solvent under reduced pressure.

  • The crude product can then be purified by column chromatography.

Purification

Materials:

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column and other standard chromatography equipment

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a mixture of hexane and ethyl acetate. The polarity of the eluent can be gradually increased to facilitate the separation of the product from impurities.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Analysis

Instrument:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a chiral column (e.g., a cyclodextrin-based column for enantiomeric excess determination).

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program: Hold at 100 °C for 3 minutes, then ramp to 160 °C at a rate of 10 °C/min, and hold for 1 minute.

  • Carrier Gas: Nitrogen at a flow rate of 2.0 mL/min.

  • Split Ratio: 15:1

Under these conditions, the retention times for 4-(trifluoromethyl)acetophenone and 1-[4-(trifluoromethyl)phenyl]ethanol are approximately 5.0 minutes and 7.7 minutes, respectively.

Biological Significance and Signaling Pathways

This compound is a crucial chiral building block for the synthesis of the C-C chemokine receptor type 5 (CCR5) antagonist AD101 (also known as SCH-350581).[5] CCR5 is a G protein-coupled receptor that is a coreceptor for the entry of R5-tropic strains of HIV-1 into host cells.

Role in HIV-1 Entry and CCR5 Antagonism

HIV_Entry_and_CCR5_Antagonism

Caption: HIV-1 entry and the mechanism of CCR5 antagonists.

As depicted in the diagram, the HIV-1 envelope protein gp120 first binds to the CD4 receptor on the surface of a host T-cell. This binding induces a conformational change in gp120, allowing it to then bind to the CCR5 co-receptor. This co-receptor binding is a critical step that triggers further conformational changes, leading to the fusion of the viral and cellular membranes and subsequent entry of the virus into the cell. CCR5 antagonists like AD101, which are synthesized from this compound, act by binding to the CCR5 receptor and blocking its interaction with gp120. This prevents viral entry and subsequent replication.

Potential Role in Alzheimer's Disease

Recent research has also investigated AD101 for the treatment of Alzheimer's disease. In this context, AD101 is proposed to act as a T-type calcium channel modulator.[6] By influencing calcium influx into presynaptic neurons, it is thought to enhance the release of the neurotransmitter acetylcholine.[7] Upregulation of cholinergic neurotransmission is a therapeutic strategy for improving cognitive function in Alzheimer's patients.

AD101_Neuronal_Action

Caption: Proposed mechanism of AD101 in enhancing cholinergic neurotransmission.

The diagram illustrates the proposed mechanism of action for AD101 in a cholinergic neuron. By modulating T-type calcium channels on the presynaptic terminal, AD101 is thought to facilitate calcium influx, which in turn triggers the release of acetylcholine-containing vesicles into the synaptic cleft. The increased presence of acetylcholine in the synapse leads to greater stimulation of postsynaptic acetylcholine receptors, a process that is associated with improved cognitive function.

References

Synthesis of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol from 4'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of prevalent and effective methods for the asymmetric synthesis of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol from 4'-(trifluoromethyl)acetophenone. This chiral alcohol is a critical building block in the synthesis of various pharmaceutical compounds, making its efficient and stereoselective production a topic of significant interest in the drug development industry.

This document details three primary synthetic strategies: biocatalytic reduction using recombinant E. coli, asymmetric transfer hydrogenation (ATH) with ruthenium catalysts, and the Corey-Bakshi-Shibata (CBS) reduction. Each section includes detailed experimental protocols, a summary of quantitative data in a comparative table, and visualizations of workflows and reaction mechanisms to facilitate a deeper understanding and practical application of these methodologies.

Comparative Data of Synthetic Methods

The following table summarizes the key quantitative data for the different synthetic approaches to this compound, allowing for a direct comparison of their efficacy and reaction conditions.

MethodCatalyst/BiocatalystKey Reagents & SolventsTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (e.e.) (%)
Biocatalytic Reduction Recombinant E. coli BL21(DE3)/pET-28a(+)-LXCAR-S154YIsopropanol, Phosphate Buffer303>99>99.9
Asymmetric Transfer Hydrogenation [RuCl₂(p-cymene)]₂ / (S,S)-TsDPENIsopropanol, KOH801-24High (typically >95)High (typically >97)
Corey-Bakshi-Shibata (CBS) Reduction (R)-2-Methyl-CBS-oxazaborolidineBorane-THF complex, THF-78 to -401.5High (typically >90)High (typically >95)

I. Biocatalytic Reduction with Recombinant E. coli

Biocatalysis offers a highly selective and environmentally benign route to chiral alcohols. The use of whole-cell biocatalysts, such as recombinant E. coli expressing a specific carbonyl reductase, can achieve exceptional yields and enantioselectivities under mild reaction conditions.

Experimental Protocol

This protocol describes the asymmetric reduction of 4'-(trifluoromethyl)acetophenone using recombinant E. coli cells.[1]

1. Cell Cultivation and Preparation:

  • Cultivate recombinant E. coli BL21(DE3) expressing a suitable carbonyl reductase (e.g., from Leifsonia xyli) in an appropriate growth medium containing an inducer for protein expression.

  • Harvest the cells by centrifugation (e.g., 9000 rpm at 4°C).

  • The cell paste can be used directly or after lyophilization.

2. Asymmetric Reduction:

  • In a reaction vessel, prepare a mixture of phosphate buffer (e.g., 100 mM, pH 7.5) and isopropanol (15% v/v).[1]

  • Suspend the recombinant E. coli cells (e.g., to a final concentration of 17 g/L dry cell weight).

  • Add 4'-(trifluoromethyl)acetophenone to a final concentration of 100 mM.[1]

  • Incubate the reaction mixture at 30°C with agitation (e.g., 200 rpm) for 3 hours.[1]

3. Product Extraction and Analysis:

  • After the reaction, extract the product from the aqueous phase with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting this compound by silica gel column chromatography.

  • Determine the yield and enantiomeric excess by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column.

Workflow Diagram

Biocatalytic_Reduction_Workflow cluster_prep Cell Preparation cluster_reaction Asymmetric Reduction cluster_workup Product Isolation Cultivation Cultivate Recombinant E. coli Harvesting Harvest Cells (Centrifugation) Cultivation->Harvesting Reaction_Setup Prepare Reaction Mixture (Buffer, Isopropanol) Harvesting->Reaction_Setup Add_Cells Suspend E. coli Cells Reaction_Setup->Add_Cells Add_Substrate Add 4'-(trifluoromethyl)acetophenone Add_Cells->Add_Substrate Incubation Incubate at 30°C Add_Substrate->Incubation Extraction Extract with Ethyl Acetate Incubation->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify (Chromatography) Drying->Purification Analysis Analyze (GC/HPLC) Purification->Analysis

Caption: Workflow for the biocatalytic reduction of 4'-(trifluoromethyl)acetophenone.

II. Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a robust and widely used method for the enantioselective reduction of ketones. This method typically employs a ruthenium catalyst with a chiral diamine ligand and a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture.

Experimental Protocol

This protocol is a representative procedure for the asymmetric transfer hydrogenation of an acetophenone derivative and may require optimization for 4'-(trifluoromethyl)acetophenone.

1. Catalyst Precursor Preparation (in situ):

  • In an inert atmosphere (e.g., under argon or nitrogen), dissolve the ruthenium precursor, [RuCl₂(p-cymene)]₂, and the chiral ligand, (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN), in anhydrous isopropanol. The typical molar ratio of Ru:ligand is 1:1.

2. Asymmetric Transfer Hydrogenation:

  • To the catalyst solution, add a solution of 4'-(trifluoromethyl)acetophenone in anhydrous isopropanol.

  • Add a solution of potassium hydroxide (KOH) in isopropanol. The base is crucial for the catalytic activity.

  • Heat the reaction mixture to 80°C and stir for the required time (typically 1-24 hours), monitoring the reaction progress by TLC or GC.

3. Product Isolation and Analysis:

  • After completion, cool the reaction mixture to room temperature and quench with water or a dilute aqueous acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield and enantiomeric excess by chiral GC or HPLC.

Workflow and Mechanism Diagrams

ATH_Workflow cluster_catalyst Catalyst Formation (in situ) cluster_reaction Asymmetric Transfer Hydrogenation cluster_workup Product Isolation Mix_Reagents Mix [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN in Isopropanol Add_Substrate Add 4'-(trifluoromethyl)acetophenone Mix_Reagents->Add_Substrate Add_Base Add KOH Solution Add_Substrate->Add_Base Heating Heat to 80°C Add_Base->Heating Quench Quench Reaction Heating->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Purify (Chromatography) Extraction->Purification Analysis Analyze (GC/HPLC) Purification->Analysis

Caption: Workflow for the Asymmetric Transfer Hydrogenation of 4'-(trifluoromethyl)acetophenone.

ATH_Mechanism Ru_precatalyst [Ru]-Cl (Precatalyst) Ru_alkoxide [Ru]-O-iPr Ru_precatalyst->Ru_alkoxide + iPrOH, - HCl (Base) Ru_hydride [Ru]-H (Active Catalyst) Ru_alkoxide->Ru_hydride - Acetone Ketone_complex [Ru]-H (Ketone Coordinated) Ru_hydride->Ketone_complex + Ketone Product_alkoxide [Ru]-O-CH(R)R' Ketone_complex->Product_alkoxide Hydride Transfer Product_alkoxide->Ru_alkoxide + iPrOH - Product (Alcohol)

Caption: Catalytic cycle of Asymmetric Transfer Hydrogenation.

III. Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones to chiral alcohols. It utilizes a chiral oxazaborolidine catalyst in the presence of a borane reducing agent.

Experimental Protocol

This is a general procedure for the CBS reduction of a ketone and can be adapted for 4'-(trifluoromethyl)acetophenone.[2]

1. Reaction Setup:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of the (R)-2-Methyl-CBS-oxazaborolidine catalyst (e.g., 1 M in toluene, 0.1-0.2 equivalents).

  • Cool the flask to -78°C in a dry ice/acetone bath.

2. Asymmetric Reduction:

  • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, e.g., 1 M in THF, 1.5-2.0 equivalents) to the catalyst solution and stir for 15 minutes.

  • Add a solution of 4'-(trifluoromethyl)acetophenone in anhydrous THF dropwise to the reaction mixture at -78°C.

  • Stir the reaction at -78°C for 1 hour, then slowly warm to -40°C and stir for an additional 30 minutes.

3. Work-up and Purification:

  • Quench the reaction by the slow addition of methanol at -40°C.

  • Warm the mixture to room temperature and then add 1 M aqueous HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to afford the desired product.

  • Determine the yield and enantiomeric excess by chiral GC or HPLC.

Workflow and Mechanism Diagrams

CBS_Workflow cluster_setup Reaction Setup cluster_reaction Asymmetric Reduction cluster_workup Work-up and Purification Add_Catalyst Add (R)-Me-CBS Catalyst Cooling1 Cool to -78°C Add_Catalyst->Cooling1 Add_Borane Add Borane-THF Cooling1->Add_Borane Add_Substrate Add 4'-(trifluoromethyl)acetophenone Add_Borane->Add_Substrate Stirring_Warm Stir and Warm to -40°C Add_Substrate->Stirring_Warm Quench Quench with Methanol Stirring_Warm->Quench Acid_Workup Add 1M HCl Quench->Acid_Workup Extraction Extract and Wash Acid_Workup->Extraction Purification Purify (Chromatography) Extraction->Purification Analysis Analyze (GC/HPLC) Purification->Analysis

Caption: Workflow for the Corey-Bakshi-Shibata (CBS) Reduction.

CBS_Mechanism CBS_catalyst CBS Catalyst Catalyst_Borane Catalyst-Borane Complex CBS_catalyst->Catalyst_Borane + BH₃ Ketone_Complex Ketone-Catalyst-Borane Complex Catalyst_Borane->Ketone_Complex + Ketone Transition_State Six-membered Transition State Ketone_Complex->Transition_State Hydride Transfer Product_Complex Product-Borane Complex Transition_State->Product_Complex Product_Complex->CBS_catalyst Release Final_Product (1R)-Alcohol Product_Complex->Final_Product Work-up

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) Reduction.

References

Physical and spectroscopic properties of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Physical and Spectroscopic Properties

This technical guide provides a comprehensive overview of the physical and spectroscopic properties of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol, a key chiral building block in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed data, experimental protocols, and logical workflows to support further research and application.

Physical Properties

This compound is a chiral alcohol that exists as a liquid at room temperature. Its physical characteristics are crucial for handling, storage, and reaction setup. The key physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₉F₃O[1]
Molecular Weight 190.16 g/mol [1]
Appearance Clear colorless to pale yellow liquid[2][3]
Boiling Point 233 °C at 760 mmHg106-107 °C at 8 mmHg[4]
Density 1.237 g/mL at 25 °C[4]
Refractive Index (n²⁰/D) 1.458 - 1.460[3][4]
Specific Optical Rotation [α]²⁰/D = -1.3° (c=1.00 g/100ml , MeOH)[4]
Flash Point 98 °C (209 °F)[4]
Storage Temperature Room Temperature, Sealed in Dry[4]

Spectroscopic Properties

Spectroscopic analysis is fundamental to confirming the structure and purity of this compound. The following sections detail its characteristic spectral data.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Data presented is for the closely related (S)-enantiomer, which is expected to have identical chemical shifts and coupling constants to the (R)-enantiomer in an achiral solvent.

¹H NMR (Proton NMR) Data [5]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.62d8.02HAromatic (H-2, H-6)
7.50d8.02HAromatic (H-3, H-5)
4.98q6.41HCH-OH
1.92s-1HOH
1.51d6.43HCH₃

¹³C NMR (Carbon NMR) Data [5]

Chemical Shift (δ) ppmAssignment
149.7 (approx.)C-4 (Aromatic, attached to CF₃)
126.0 (approx.)C-1 (Aromatic, attached to CHOH)
125.4 (q, J ≈ 3.8 Hz)C-3, C-5 (Aromatic)
124.2 (q, J ≈ 272 Hz)CF₃
70.0 (approx.)CH-OH
25.2CH₃

Note: Precise carbon chemical shifts for the trifluoromethyl-substituted aromatic carbons can vary and exhibit splitting due to C-F coupling.

The FT-IR spectrum reveals the functional groups present in the molecule. The characteristic absorptions for an alcohol with an aromatic ring are expected.

Wavenumber (cm⁻¹)IntensityAssignment
~3360BroadO-H stretch (alcohol)
~3050MediumC-H stretch (aromatic)
~2980MediumC-H stretch (aliphatic)
~1615MediumC=C stretch (aromatic ring)
~1325StrongC-F stretch (trifluoromethyl)
~1160, 1120StrongC-F stretch (trifluoromethyl)
~1070StrongC-O stretch (secondary alcohol)
~840StrongC-H bend (para-disubstituted aromatic)

Note: This is a representative spectrum based on data for similar aromatic alcohols.[5][6]

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. For the (S)-enantiomer, a molecular ion peak and characteristic fragments are observed.[7][8]

m/zInterpretation
190[M]⁺ (Molecular Ion)
175[M - CH₃]⁺
145[M - CH₃ - H₂O]⁺
127[C₇H₄F₃]⁺

Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying analytical data.

  • Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.[5]

  • Sample Preparation: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Protocol:

    • Acquire a one-dimensional proton spectrum.

    • Set spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks and reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Protocol:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans is typically required compared to ¹H NMR.

    • Process the data similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak at 77.16 ppm.

  • Objective: To determine the specific rotation, confirming the enantiomeric purity of the (1R)-isomer.[9]

  • Instrumentation: A polarimeter.

  • Protocol:

    • Prepare a solution of the compound with a precisely known concentration (c), typically in g/100mL, using a suitable solvent like methanol.[4]

    • Calibrate the polarimeter with the pure solvent.

    • Fill the sample cell of a known path length (l) in decimeters (dm) with the prepared solution, ensuring no air bubbles are present.

    • Measure the observed rotation (α) at a specific temperature (e.g., 20 °C) using a specific wavelength of light (typically the sodium D-line, 589 nm).

    • Calculate the specific rotation [α] using the formula: [α] = α / (l × c) .[9]

Visualizations

Diagrams help to visualize workflows and structural relationships, providing a clearer understanding of the analytical process.

Diagram 1: General Workflow for Characterization cluster_synthesis Synthesis & Purification cluster_analysis Analysis Synthesis Asymmetric Synthesis or Chiral Resolution Purification Purification (e.g., Chromatography) Synthesis->Purification Structure Structural Confirmation (NMR, FT-IR, MS) Purification->Structure Chirality Chiral Analysis (Polarimetry) Structure->Chirality

Caption: Diagram 1: A generalized workflow for the synthesis and analytical characterization of a chiral alcohol.

Diagram 2: Structure and Key ¹H NMR Correlations cluster_mol Structure of this compound cluster_spec ¹H NMR Data Points mol H_arom Aromatic Protons δ 7.50-7.62 H_CHOH Methine Proton δ 4.98 H_OH Hydroxyl Proton δ 1.92 H_CH3 Methyl Protons δ 1.51 p_arom p_arom->H_arom H-2,3,5,6 p_choh p_choh->H_CHOH CH-OH p_oh p_oh->H_OH OH p_ch3 p_ch3->H_CH3 CH₃

Caption: Diagram 2: Correlation between the molecular structure and its characteristic ¹H NMR signals.

References

An In-depth Technical Guide to (1R)-1-[4-(trifluoromethyl)phenyl]ethanol: Structure, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R)-1-[4-(trifluoromethyl)phenyl]ethanol is a chiral alcohol of significant interest in the pharmaceutical industry. Its specific stereochemistry makes it a crucial building block in the asymmetric synthesis of various active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical structure, stereochemical properties, and synthesis. Furthermore, it delves into its application in drug development, particularly as a key intermediate in the synthesis of CCR5 antagonists for HIV-1 therapy, and outlines experimental protocols for its preparation and analysis.

Chemical Structure and Properties

This compound is an organic compound with the chemical formula C₉H₉F₃O. It possesses a chiral center at the carbon atom bearing the hydroxyl group, leading to two enantiomers: (1R) and (1S). The "R" designation in this compound refers to the rectus (Latin for right) configuration at this stereocenter, as determined by the Cahn-Ingold-Prelog priority rules. The molecule consists of a phenyl ring substituted with a trifluoromethyl group at the para position, attached to an ethanol backbone.

The trifluoromethyl group significantly influences the electronic properties and lipophilicity of the molecule, which can be advantageous in drug design.

Table 1: Physicochemical Properties of 1-[4-(trifluoromethyl)phenyl]ethanol

PropertyValueReference
Molecular FormulaC₉H₉F₃O[1]
Molecular Weight190.16 g/mol [1]
Boiling Point106-107 °C at 8 mmHg[2]
Density1.237 g/mL at 25 °C[2]
Refractive Index (n²⁰/D)1.458[2]
IUPAC NameThis compound[1]
InChI KeyYMXIDIAEXNLCFT-ZCFIWIBFSA-N
SMILESC--INVALID-LINK--c1ccc(cc1)C(F)(F)F[1]

Stereochemistry and its Importance

The biological activity of chiral molecules is often highly dependent on their stereochemistry. In the context of drug development, one enantiomer may exhibit the desired therapeutic effect while the other may be inactive or even cause undesirable side effects. Therefore, the synthesis of enantiomerically pure compounds is of paramount importance.

This compound serves as a valuable chiral pool building block. Its defined stereochemistry is transferred to the final drug molecule during synthesis, ensuring the desired biological activity. An example of this is in the synthesis of the CCR5 antagonist Vicriviroc, where the (R)-configuration of the alcohol is crucial for its potent anti-HIV activity.[3]

Synthesis and Enantioselective Analysis

The enantioselective synthesis of this compound can be achieved through various methods, with biocatalytic reduction being a particularly efficient and environmentally friendly approach.

Experimental Protocol: Biocatalytic Synthesis

This protocol describes the asymmetric reduction of 4-(trifluoromethyl)acetophenone to this compound using recombinant E. coli cells.[4]

Materials:

  • 4-(trifluoromethyl)acetophenone

  • Recombinant E. coli cells expressing a suitable carbonyl reductase

  • Phosphate buffer (100 mM, pH 7.5)

  • Isopropanol

  • Maltose

  • Erlenmeyer flasks

  • Incubator shaker

Procedure:

  • Prepare a reaction mixture in a 500 mL Erlenmeyer flask with a total volume of 100 mL.

  • The reaction mixture should consist of 100 mM phosphate buffer (pH 7.5) containing 15% (v/v) isopropanol.

  • Add 17 g/L of recombinant E. coli cells and 50 g/L of maltose as a co-substrate.

  • Add 100 mM of 4-(trifluoromethyl)acetophenone to the mixture.

  • Incubate the flask at 30 °C with shaking at 200 rpm.

  • Monitor the reaction progress by periodically withdrawing samples and analyzing the yield and enantiomeric excess (ee) of the product.

Expected Outcome: This method can achieve a high yield (up to 99.1%) and excellent enantioselectivity (>99% ee) for this compound.[4]

Experimental Protocol: Chiral HPLC Analysis

The enantiomeric purity of 1-[4-(trifluoromethyl)phenyl]ethanol can be determined by chiral High-Performance Liquid Chromatography (HPLC). The following is a general protocol that can be adapted for this analysis.[5]

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)

Chromatographic Conditions:

  • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. A typical starting condition is 90:10 (v/v). The ratio can be optimized to achieve baseline separation.

  • Flow Rate: A typical flow rate for a 4.6 mm internal diameter column is 1.0 mL/min.

  • Column Temperature: Maintain a constant temperature, typically between 20°C and 40°C.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 210-254 nm).

Table 2: Representative Chiral HPLC Data for Similar Compounds

CompoundColumnMobile Phase (v/v)Retention Time (minor, min)Retention Time (major, min)Reference
(R)-1-phenylethanolPhenomenex Lux 5u Cellulose-4n-hexane/i-propanol = 95/510.2111.11[6]
(R)-1-(4-chlorophenyl)ethanolDaicel Chiralpak OD-Hn-hexane/i-propanol = 95/510.6911.76[6]

Note: The retention times for this compound would need to be determined experimentally but are expected to be in a similar range under these conditions.

Spectroscopic Data

Table 3: NMR Spectroscopic Data for (S)-1-[4-(trifluoromethyl)phenyl]ethanol in CDCl₃

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
¹H7.62d8.0[7]
7.50d8.0[7]
4.98q6.4[7]
1.92s-[7]
1.51d6.4[7]
¹³C149.7--[7]
129.5--[7]
125.5--[7]
122.8--[7]
69.8--[7]
25.4--[7]

The spectra for the (1R)-enantiomer are expected to be identical to the (S)-enantiomer in a non-chiral solvent.

Application in Drug Development: CCR5 Antagonists

This compound is a key intermediate in the synthesis of CCR5 (C-C chemokine receptor type 5) antagonists, a class of antiretroviral drugs used in the treatment of HIV-1 infection.[4] CCR5 is a coreceptor on the surface of white blood cells that HIV-1 uses to enter and infect the cells.[8]

Mechanism of Action of CCR5 Antagonists

CCR5 antagonists are allosteric inhibitors. They bind to a hydrophobic pocket on the CCR5 receptor, inducing a conformational change that prevents the viral envelope protein gp120 from binding to the receptor.[3] This blockage of the gp120-CCR5 interaction inhibits the fusion of the viral and cellular membranes, thereby preventing the virus from entering the host cell and replicating.[8]

Signaling Pathway

The binding of natural chemokines to the CCR5 receptor activates intracellular signaling pathways that mediate immune cell trafficking.[9] CCR5 antagonists block these signaling pathways by preventing the initial ligand-receptor interaction. In the context of HIV, they specifically block the viral entry pathway.

HIV_Entry_Pathway cluster_0 Host Cell Membrane CD4 CD4 Receptor gp120 gp120 CD4->gp120 2. Conformational Change CCR5 CCR5 Co-receptor gp41 gp41 CCR5->gp41 4. gp41-mediated Fusion Antagonist This compound -derived CCR5 Antagonist Antagonist->CCR5 Blockade gp120->CD4 1. Binding gp120->CCR5 3. Co-receptor Binding Synthesis_Workflow Start 4-(Trifluoromethyl)acetophenone Step1 Asymmetric Reduction Start->Step1 Intermediate This compound Step1->Intermediate Step2 Multi-step Synthesis Intermediate->Step2 End CCR5 Antagonist (e.g., Vicriviroc) Step2->End

References

Commercial Availability and Technical Guide: (1R)-1-[4-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical data for (1R)-1-[4-(trifluoromethyl)phenyl]ethanol (CAS No. 76155-79-8). This chiral alcohol is a critical building block in the synthesis of various pharmaceutical compounds, making reliable sourcing and quality assessment paramount for research and development.

Commercial Suppliers and Physical Properties

This compound is available from several fine chemical suppliers. The compound is typically offered in various quantities with purity specifications suitable for research and preclinical development. Below is a summary of key suppliers and publicly available data.

SupplierCAS No.Molecular FormulaMolecular Weight ( g/mol )PurityPhysical FormBoiling Point (°C)
Sigma-Aldrich (ChemScene LLC) 76155-79-8C₉H₉F₃O190.1797%Liquid233 °C at 760 mmHg
Apollo Scientific 76155-79-8C₉H₉F₃O190.17Not specifiedNot specifiedNot specified
CymitQuimica (Indagoo) 76155-79-8C₉H₉F₃O190.162498%LiquidNot specified
TCI Chemicals 76155-79-8C₉H₉F₃O190.17>98.0% (GC)LiquidNot specified
Aladdin 76155-79-8C₉H₉F₃O190.17Not specifiedNot specifiedNot specified

Note: Availability, pricing, and detailed specifications such as enantiomeric excess (e.e.) should be confirmed directly with the suppliers. Certificates of Analysis (CoA) are typically available upon request from the vendor.

Experimental Protocols

Sourcing high-quality chiral intermediates is the first step in a successful drug development campaign. The following protocols provide a detailed methodology for the synthesis and analysis of this compound, based on published literature.

Biocatalytic Synthesis of this compound

A highly efficient and enantioselective method for the preparation of (R)-1-[4-(trifluoromethyl)phenyl]ethanol involves the asymmetric reduction of 4-(trifluoromethyl)acetophenone using a recombinant E. coli whole-cell biocatalyst.[1][2]

Materials:

  • Recombinant E. coli cells expressing a suitable carbonyl reductase

  • 4-(trifluoromethyl)acetophenone (substrate)

  • Maltose (co-substrate)

  • Isopropanol

  • Phosphate buffer (100 mM, pH 7.5)

  • 500 mL Erlenmeyer flasks

Procedure:

  • Prepare a reaction mixture with a total volume of 100 mL in a 500 mL Erlenmeyer flask.

  • The reaction mixture should consist of 100 mM phosphate buffer (pH 7.5) containing 15% (v/v) isopropanol.

  • Add 17 g/L of recombinant E. coli cells (dry cell weight) to the mixture.

  • Introduce 50 g/L of maltose as a co-substrate for cofactor regeneration.

  • Add 100 mM of 4-(trifluoromethyl)acetophenone to initiate the reaction.

  • Incubate the flask at 30°C with shaking at 200 rpm.

  • Monitor the reaction progress by periodically withdrawing samples to determine the yield and enantiomeric excess of the product.

  • Upon completion, the product can be extracted and purified using standard organic chemistry techniques. This biocatalytic process has been shown to achieve a product yield of 99.1% with an enantiomeric excess of over 99.9%.[2]

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Ensuring the enantiomeric purity of this compound is crucial. Chiral HPLC is a standard method for this determination. While a specific protocol for this exact molecule is not detailed in the search results, a general methodology for trifluoromethyl-substituted alcohols is provided below.[3]

Instrumentation and Columns:

  • A standard HPLC system with a UV detector is required.

  • Polysaccharide-based chiral stationary phases (CSPs), such as those found in Chiralpak® (amylose derivatives) or Chiralcel® (cellulose derivatives) columns, are highly effective for separating this class of compounds.[3]

General Mobile Phase Conditions:

  • Normal Phase: A common mobile phase consists of a mixture of n-hexane and isopropanol. The ratio can be optimized, with a typical starting point being 90:10 (v/v).[3]

  • Reversed Phase: For immobilized polysaccharide CSPs, a mixture of acetonitrile or methanol with water can be utilized.[3]

Typical Operating Parameters:

  • Flow Rate: For a standard 4.6 mm internal diameter analytical column, a flow rate of 1.0 mL/min is a common starting point.[3]

  • Column Temperature: Maintain a constant column temperature, typically between 20°C and 40°C, to ensure reproducible results.[3]

  • Detection: Use a UV detector set to a wavelength where the analyte has significant absorbance, often in the range of 210-254 nm for aromatic compounds.[3]

Sample Preparation:

  • Dissolve the racemic or enantioenriched alcohol in a suitable solvent, ideally the mobile phase itself, to avoid peak distortion.[3]

Visualized Workflows and Pathways

To aid in the practical application of this information, the following diagrams, generated using Graphviz, illustrate key logical workflows.

Sourcing_and_QC_Workflow cluster_sourcing Sourcing cluster_qc Quality Control IdentifySuppliers Identify Suppliers RequestQuotes Request Quotes & CoAs IdentifySuppliers->RequestQuotes Inquire EvaluateSuppliers Evaluate Suppliers RequestQuotes->EvaluateSuppliers Compare Data IncomingMaterial Receive Incoming Material EvaluateSuppliers->IncomingMaterial Procure AnalyticalTesting Analytical Testing (HPLC/GC) IncomingMaterial->AnalyticalTesting Sample SpecificationCheck Check Against Specifications AnalyticalTesting->SpecificationCheck Report Results ReleaseMaterial Release for R&D SpecificationCheck->ReleaseMaterial Approve/Reject

Caption: Sourcing and Quality Control Workflow for Chiral Intermediates.

Biocatalytic_Synthesis_Pathway Substrate 4-(Trifluoromethyl)acetophenone Product This compound Substrate->Product Asymmetric Reduction Biocatalyst Recombinant E. coli (Carbonyl Reductase) Biocatalyst->Product Cofactor NADPH (regenerated) Cofactor->Substrate

References

Role of the trifluoromethyl group in (1R)-1-[4-(trifluoromethyl)phenyl]ethanol.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the Trifluoromethyl Group in (1R)-1-[4-(trifluoromethyl)phenyl]ethanol and its Significance in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF3) group being a particularly impactful moiety. This technical guide delves into the multifaceted role of the trifluoromethyl group as exemplified by this compound, a key chiral intermediate in the synthesis of advanced therapeutic agents. We will explore the profound influence of the CF3 group on the physicochemical and pharmacological properties of molecules, examine detailed experimental protocols for the synthesis of this critical building block, and discuss its application in the development of potent drug candidates, such as CCR5 antagonists for HIV therapy. Through a comprehensive analysis of its properties, synthesis, and application, this guide aims to provide researchers and drug development professionals with a thorough understanding of the strategic importance of trifluoromethylated intermediates in the pharmaceutical landscape.

Introduction: The Rise of Fluorine in Medicinal Chemistry

The introduction of fluorine atoms into drug candidates is a widely employed strategy to enhance their pharmacological profiles. Among the various fluorinated substituents, the trifluoromethyl (CF3) group stands out for its unique electronic and steric properties.[1] Its presence can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] this compound serves as a prime example of a chiral building block where the trifluoromethyl group is strategically positioned to confer desirable properties to the final active pharmaceutical ingredient (API). This guide will dissect the pivotal role of this functional group in the context of this specific chiral alcohol.

Physicochemical Properties of the Trifluoromethyl Group

The trifluoromethyl group imparts a unique set of physicochemical characteristics to a molecule, distinguishing it from its non-fluorinated counterparts, such as the methyl (CH3) group. These properties are fundamental to its significant role in drug design.

Electronegativity and Inductive Effect

The three highly electronegative fluorine atoms create a strong electron-withdrawing inductive effect, significantly influencing the electron density of the rest of the molecule.[3] This can alter the pKa of nearby functional groups, impacting ionization at physiological pH and influencing drug-receptor interactions. The trifluoromethyl group's electronegativity is often described as intermediate between that of fluorine and chlorine.[4]

Lipophilicity

The CF3 group is significantly more lipophilic than a hydrogen atom and generally increases the overall lipophilicity of a molecule.[3] This enhanced lipophilicity can improve a drug's ability to cross biological membranes, such as the blood-brain barrier, leading to better absorption and distribution.[1] However, the impact on lipophilicity can be position-dependent; trifluorination in the alpha-position to a hydroxyl group strongly enhances lipophilicity.[5]

Metabolic Stability

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[2] This high bond strength makes the trifluoromethyl group exceptionally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[1] This leads to an increased half-life of the drug in the body, allowing for less frequent dosing.

Steric and Conformational Effects

The trifluoromethyl group is sterically larger than a methyl group but smaller than an isopropyl group, and is considered a bioisostere of the ethyl group.[6] Its size and shape can influence the conformation of a molecule, which in turn can affect its binding to a target protein. This can lead to improved potency and selectivity.

A summary of the key physicochemical properties of the trifluoromethyl group in comparison to the methyl group is presented in Table 1.

PropertyTrifluoromethyl Group (-CF3)Methyl Group (-CH3)
Van der Waals Radius (Å) 2.72.0
Electronegativity (Pauling Scale of Carbon) ~3.3~2.5
Hansch Lipophilicity Parameter (π) +0.88+0.56
Dipole Moment (Debye) HighLow
Metabolic Stability HighLow to Moderate

Table 1: Comparative Physicochemical Properties of the Trifluoromethyl and Methyl Groups.

The Role of this compound as a Chiral Intermediate

This compound is a crucial chiral building block in the synthesis of various pharmaceuticals, most notably as an intermediate for CCR5 antagonists.[7] The chirality of this alcohol is of paramount importance, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities.[8]

Intermediate in the Synthesis of CCR5 Antagonists

Several potent and orally active CCR5 antagonists, developed as anti-HIV-1 agents, incorporate the (1R)-1-[4-(trifluoromethyl)phenyl]ethyl moiety.[9] For instance, the synthesis of Vicriviroc, a piperazine-based CCR5 antagonist, utilizes a derivative of this compound.[10] The trifluoromethylphenyl group in these antagonists plays a critical role in their binding affinity and overall efficacy.

The general synthetic workflow involving this intermediate is depicted below:

G cluster_synthesis Synthesis of CCR5 Antagonist A 4'-(Trifluoromethyl)acetophenone B This compound A->B Asymmetric Reduction C Activation/Derivatization B->C D Coupling with Core Scaffold C->D E Final CCR5 Antagonist D->E

Caption: Synthetic pathway to CCR5 antagonists utilizing the chiral intermediate.

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis and application of this compound.

Asymmetric Synthesis of this compound

The enantioselective reduction of 4'-(trifluoromethyl)acetophenone is the most common method for preparing this compound. Both chemical and biocatalytic methods have been developed.

4.1.1. Biocatalytic Asymmetric Reduction

This method utilizes a whole-cell catalyst, such as recombinant E. coli, to achieve high enantioselectivity.

  • Materials and Reagents:

    • 4'-(Trifluoromethyl)acetophenone

    • Recombinant E. coli cells expressing a suitable carbonyl reductase

    • Growth medium (e.g., LB broth with appropriate antibiotic)

    • Inducer (e.g., IPTG)

    • Buffer (e.g., phosphate buffer, pH 7.5)

    • Co-substrate (e.g., glucose or isopropanol)

    • Organic solvent for extraction (e.g., ethyl acetate)

    • Drying agent (e.g., anhydrous sodium sulfate)

  • Protocol:

    • Cell Culture and Induction: Inoculate the recombinant E. coli strain into the growth medium and incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Add the inducer to a final concentration of 0.2 mM and continue to incubate at a lower temperature (e.g., 20°C) for a further 12-16 hours to induce enzyme expression.

    • Cell Harvesting and Preparation: Harvest the cells by centrifugation (e.g., 8000 rpm for 10 minutes at 4°C). Wash the cell pellet with buffer and resuspend in the reaction buffer to the desired cell concentration.

    • Bioreduction: In a reaction vessel, combine the cell suspension, 4'-(trifluoromethyl)acetophenone (e.g., 100 mM), and the co-substrate. The reaction mixture is then incubated at a controlled temperature (e.g., 30°C) with shaking.

    • Reaction Monitoring and Work-up: Monitor the progress of the reaction by techniques such as TLC or HPLC. Once the reaction is complete, extract the product from the aqueous phase with an organic solvent.

    • Purification and Analysis: Dry the combined organic extracts over a drying agent, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis.

G cluster_workflow Biocatalytic Synthesis Workflow A Inoculation & Growth of Recombinant E. coli B Induction of Enzyme Expression A->B C Cell Harvesting & Resuspension B->C D Bioreduction Reaction (Substrate + Cells + Co-substrate) C->D E Extraction of Product D->E F Purification & Analysis (Chromatography, HPLC) E->F

Caption: Workflow for the biocatalytic synthesis of the chiral alcohol.

4.1.2. Chemical Asymmetric Reduction

Chemical methods often employ a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, with a reducing agent like borane.

  • Materials and Reagents:

    • 4'-(Trifluoromethyl)acetophenone

    • (R)-CBS catalyst

    • Borane dimethyl sulfide complex (BMS) or other borane source

    • Anhydrous solvent (e.g., tetrahydrofuran - THF)

    • Methanol

    • Aqueous HCl

    • Organic solvent for extraction (e.g., diethyl ether)

    • Drying agent (e.g., magnesium sulfate)

  • Protocol:

    • Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the (R)-CBS catalyst and anhydrous THF. Cool the solution to a low temperature (e.g., -20°C).

    • Addition of Reagents: Slowly add the borane source to the catalyst solution, followed by the dropwise addition of a solution of 4'-(trifluoromethyl)acetophenone in anhydrous THF.

    • Reaction and Quenching: Stir the reaction mixture at the low temperature until the reaction is complete (monitored by TLC). Carefully quench the reaction by the slow addition of methanol, followed by aqueous HCl.

    • Work-up and Purification: Allow the mixture to warm to room temperature and then extract the product with an organic solvent. Wash the combined organic layers with brine, dry over a drying agent, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Signaling Pathways and Mechanism of Action (of the final drug)

While this compound is an intermediate and not the final active drug, the trifluoromethyl group it carries is crucial for the interaction of the final CCR5 antagonist with its target. CCR5 is a G protein-coupled receptor (GPCR) that, along with the primary receptor CD4, facilitates the entry of the HIV virus into host cells. CCR5 antagonists are allosteric inhibitors that bind to a pocket on the CCR5 receptor, inducing a conformational change that prevents the viral envelope protein gp120 from interacting with the receptor. This blocks the fusion of the viral and cellular membranes, thus inhibiting viral entry.

The trifluoromethylphenyl group of the antagonist is believed to be involved in key hydrophobic and/or electrostatic interactions within the binding pocket of the CCR5 receptor, contributing significantly to the high binding affinity and potency of the drug.

G cluster_pathway Mechanism of HIV Entry and Inhibition HIV HIV gp120 CD4 CD4 Receptor HIV->CD4 Binds CCR5 CCR5 Co-receptor HIV->CCR5 Binds CD4->CCR5 Conformational Change Fusion Membrane Fusion & Viral Entry CCR5->Fusion NoFusion Inhibition of Viral Entry CCR5->NoFusion Cell Host Cell Membrane Antagonist CCR5 Antagonist (containing CF3-phenyl moiety) Antagonist->CCR5 Allosteric Binding

Caption: Simplified diagram of HIV entry and its inhibition by a CCR5 antagonist.

Conclusion

The trifluoromethyl group in this compound is a powerful determinant of its utility as a key chiral intermediate in pharmaceutical synthesis. Its unique combination of electronic and steric properties, coupled with its ability to enhance metabolic stability and lipophilicity, makes it an invaluable tool for medicinal chemists. The successful development of potent CCR5 antagonists for HIV therapy underscores the strategic importance of incorporating such trifluoromethylated building blocks. A thorough understanding of the synthesis and properties of these intermediates is crucial for the continued design and development of next-generation therapeutics. As the demand for more effective and safer drugs continues to grow, the role of the trifluoromethyl group, and by extension, intermediates like this compound, will undoubtedly remain central to the future of drug discovery.

References

The Pivotal Role of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol in Modern Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological significance of the chiral alcohol (1R)-1-[4-(trifluoromethyl)phenyl]ethanol. Primarily serving as a critical chiral building block, this compound is instrumental in the synthesis of potent pharmaceuticals, most notably chemokine CCR5 receptor antagonists used in the treatment of HIV-1. This document, intended for researchers, scientists, and drug development professionals, will explore its synthesis, biological context, and the quantitative aspects of the active pharmaceutical ingredients it helps create.

Introduction: The Importance of Chirality and Fluorine in Medicinal Chemistry

Chirality is a fundamental concept in drug design and development, as the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties. Enantiomers of a chiral drug can exhibit significantly different activities, with one being therapeutic while the other might be inactive or even harmful. The trifluoromethyl group, a common feature in modern pharmaceuticals, often enhances metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. The subject of this guide, this compound, combines these crucial features, making it a highly valuable intermediate in the pharmaceutical industry.

Biological Significance: A Key Intermediate for CCR5 Antagonists

This compound is a key chiral intermediate in the synthesis of small molecule CCR5 antagonists, such as Vicriviroc (SCH 417690) and AD101 (SCH-350581).[1][2][3] These drugs are a class of antiretroviral agents that block the entry of the R5-tropic Human Immunodeficiency Virus (HIV-1) into host cells.[1] The direct biological activity of this compound itself is not the primary focus of research; its significance lies in providing the correct stereochemistry for the final active pharmaceutical ingredient.

The CCR5 Signaling Pathway and HIV-1 Entry

The C-C chemokine receptor type 5 (CCR5) is a G-protein coupled receptor (GPCR) expressed on the surface of various immune cells, including T-cells and macrophages. Its natural function involves mediating the migration of these cells to sites of inflammation. However, R5-tropic strains of HIV-1 have co-opted CCR5 as a co-receptor for viral entry into host cells.

The process of HIV-1 entry is initiated by the binding of the viral envelope glycoprotein gp120 to the primary receptor, CD4, on the host cell surface. This interaction induces a conformational change in gp120, exposing a binding site for CCR5. The subsequent binding of gp120 to CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm. CCR5 antagonists physically block the interaction between gp120 and CCR5, thereby preventing viral entry.

CCR5_Signaling_Pathway CCR5-Mediated HIV-1 Entry cluster_virus HIV-1 Virion cluster_cell Host Cell Membrane gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Binding CCR5 CCR5 Co-Receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 Membrane Fusion Membrane Fusion gp41->Membrane Fusion 5. Membrane Fusion CD4->gp120 2. Conformational Change in gp120 CCR5->gp41 4. gp41 Unfolds Viral Entry Viral Entry Membrane Fusion->Viral Entry 6. Viral Capsid Release CCR5_Antagonist CCR5 Antagonist (e.g., Vicriviroc) CCR5_Antagonist->CCR5 Blocks Interaction

Figure 1: Simplified signaling pathway of CCR5-mediated HIV-1 entry and the mechanism of action of CCR5 antagonists.

Quantitative Data on Derived CCR5 Antagonists

The efficacy of CCR5 antagonists derived from this compound is demonstrated by their potent inhibitory activity against HIV-1 replication. The following tables summarize key quantitative data for Vicriviroc and AD101.

CompoundAssay TypeTargetCell TypeIC50 (nM)Reference
Vicriviroc Chemotaxis AssayMIP-1α inducedBa/F3-CCR5 cells< 1[1]
Vicriviroc Antiviral AssayR5-tropic HIV-1 isolatesPBMCs0.04 - 2.3 (Geometric Mean EC50)[1]
AD101 HIV-1 ReplicationR5-tropic HIV-1 isolatesPBMCs1.5 (Mean)[2][3]
AD101 gp120-CCR5 Bindinggp120JR-FL-CD4-IgG2L1.2-CCR5 cells1.8[2]

Table 1: In Vitro Activity of CCR5 Antagonists Derived from this compound

CompoundAdministrationKey Pharmacokinetic ParameterValueSpeciesReference
Vicriviroc OralGood BioavailabilityNot specifiedRats, Monkeys[4]
Vicriviroc OralCmin >54 ng/ml associated with >1 log10 viral load drop>54 ng/mlHumans[5]

Table 2: Pharmacokinetic Highlights of Vicriviroc

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its use as a pharmaceutical intermediate. Both biocatalytic and chemical methods have been developed to achieve high enantiomeric purity.

Biocatalytic Synthesis via Asymmetric Reduction

Biocatalytic methods offer an environmentally friendly and highly selective route to chiral alcohols. Whole-cell biocatalysis, utilizing recombinant microorganisms expressing specific carbonyl reductases, has proven effective for the asymmetric reduction of the corresponding ketone, 4'-(trifluoromethyl)acetophenone.

Biocatalytic_Synthesis Biocatalytic Synthesis Workflow Start Start Substrate 4'-(Trifluoromethyl)acetophenone Start->Substrate Reaction Whole-Cell Bioreduction (Phosphate Buffer, Co-substrate) Substrate->Reaction Biocatalyst Recombinant E. coli (expressing Carbonyl Reductase) Biocatalyst->Reaction Extraction Product Extraction (e.g., Ethyl Acetate) Reaction->Extraction Analysis Purity and Enantiomeric Excess Analysis (GC/HPLC) Extraction->Analysis Product This compound Analysis->Product

Figure 2: General workflow for the biocatalytic synthesis of this compound.

This protocol is adapted from a study utilizing recombinant E. coli cells.

1. Materials and Reagents:

  • Recombinant Escherichia coli cells expressing a suitable carbonyl reductase

  • 4'-(Trifluoromethyl)acetophenone

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

  • Co-substrate for cofactor regeneration (e.g., maltose or isopropanol)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and incubator shaker

2. Procedure:

  • Preparation of the Reaction Mixture: In a suitable flask, prepare a reaction mixture containing phosphate buffer.

  • Addition of Biocatalyst and Co-substrate: Add the recombinant E. coli cells (e.g., 17 g/L dry cell weight) and the co-substrate (e.g., 50 g/L maltose or 15% v/v isopropanol).

  • Substrate Addition: Add 4'-(trifluoromethyl)acetophenone to the desired concentration (e.g., 100 mM).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking (e.g., 200 rpm) for a specified duration (e.g., 3-24 hours), monitoring the reaction progress by TLC or GC.

  • Product Extraction: After the reaction is complete, saturate the aqueous phase with NaCl and extract the product with an equal volume of ethyl acetate three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Analysis: Determine the yield and enantiomeric excess of the resulting this compound using chiral GC or HPLC.

Chemical Synthesis via Asymmetric Reduction

Chemical synthesis provides an alternative route, often employing chiral catalysts to achieve high enantioselectivity. The use of oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, in combination with a borane source is a well-established method for the asymmetric reduction of prochiral ketones.

Chemical_Synthesis Chemical Synthesis Workflow Start Start Ketone 4'-(Trifluoromethyl)acetophenone Start->Ketone Reaction Asymmetric Reduction (Anhydrous Solvent, e.g., THF) Ketone->Reaction Catalyst_System Chiral Oxazaborolidine Catalyst + Borane Source (e.g., BH3-THF) Catalyst_System->Reaction Quenching Reaction Quenching (e.g., Methanol) Reaction->Quenching Workup_Purification Aqueous Workup and Purification (e.g., Column Chromatography) Quenching->Workup_Purification Product This compound Workup_Purification->Product

Figure 3: General workflow for the chemical synthesis of this compound.

This protocol is a general procedure based on established methods for CBS reductions.

1. Materials and Reagents:

  • 4'-(Trifluoromethyl)acetophenone

  • Chiral oxazaborolidine catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine)

  • Borane source (e.g., borane-tetrahydrofuran complex, 1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (e.g., 1 M aqueous solution)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

  • Inert atmosphere setup (e.g., nitrogen or argon)

2. Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked flask under an inert atmosphere, dissolve the chiral oxazaborolidine catalyst (e.g., 5-10 mol%) in anhydrous THF.

  • Borane Addition: Cool the solution to 0°C and slowly add the borane-THF complex (e.g., 0.6-1.0 equivalents). Stir for 15 minutes.

  • Substrate Addition: Slowly add a solution of 4'-(trifluoromethyl)acetophenone (1.0 equivalent) in anhydrous THF to the catalyst-borane complex, maintaining the temperature.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature (e.g., room temperature) and monitor its progress by TLC or GC.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of methanol at 0°C.

  • Workup: Add 1 M HCl and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the yield and enantiomeric excess of the purified this compound by chiral GC or HPLC.

Conclusion

This compound is a prime example of a chiral building block that is indispensable in the synthesis of complex and highly active pharmaceutical agents. Its significance is not in its own biological activity, but in its role as a stereochemically defined precursor to potent CCR5 antagonists for the treatment of HIV-1. The development of both efficient biocatalytic and chemical synthetic routes to this molecule underscores its importance in medicinal chemistry and highlights the ongoing need for robust methods to produce enantiomerically pure compounds for drug development. This guide provides a foundational understanding for researchers and professionals working in this critical area of pharmaceutical science.

References

Synthesis of Chiral Pharmaceutical Intermediates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pronounced differences in pharmacological activity between enantiomers of a chiral drug have made the stereoselective synthesis of single-enantiomer active pharmaceutical ingredients (APIs) a critical aspect of modern drug development.[1] This technical guide provides a comprehensive overview of the core strategies employed in the synthesis of chiral pharmaceutical intermediates, with a focus on asymmetric catalysis, enzymatic resolution, and chiral pool synthesis. Detailed experimental protocols, comparative quantitative data, and process visualizations are presented to aid researchers and scientists in the development of efficient and robust synthetic routes.

Asymmetric Catalysis: The Direct Approach to Chirality

Asymmetric catalysis is a powerful strategy that utilizes a chiral catalyst to convert a prochiral substrate into a chiral product with a preference for one enantiomer.[2] This method is highly atom-economical as, in principle, all of the starting material can be converted into the desired enantiomer.[2] The field is broadly categorized into three main areas: organometallic catalysis, organocatalysis, and biocatalysis.[3]

Organometallic Catalysis

Chiral transition metal complexes are widely used to catalyze a variety of enantioselective transformations.[4] A key example is the asymmetric hydrogenation of prochiral ketones to produce chiral alcohols, which are valuable intermediates for many pharmaceuticals.[5]

This protocol is a general representation of a typical asymmetric hydrogenation of a ketone using a chiral ruthenium catalyst.

Materials:

  • Acetophenone

  • [RuCl2(p-cymene)]2

  • (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)

  • Isopropanol (anhydrous)

  • Potassium tert-butoxide (t-BuOK)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions (Schlenk line, etc.)

Procedure:

  • Catalyst Preparation (in-situ): In a glovebox or under an inert atmosphere, a Schlenk flask is charged with [RuCl2(p-cymene)]2 (0.005 mmol) and (R,R)-TsDPEN (0.011 mmol). Anhydrous isopropanol (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst precursor.

  • Reaction Setup: In a separate Schlenk flask, acetophenone (1 mmol) is dissolved in anhydrous isopropanol (5 mL).

  • Hydrogenation: The catalyst solution is transferred to the flask containing the acetophenone. A solution of potassium tert-butoxide (0.02 mmol) in isopropanol (1 mL) is then added. The flask is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 8 atm).

  • Reaction Monitoring: The reaction is stirred vigorously at a specified temperature (e.g., 30°C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until completion.

  • Work-up and Purification: Upon completion, the reaction is carefully depressurized. The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the chiral 1-phenylethanol.

  • Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Quantitative Data for Asymmetric Hydrogenation of Ketones:

Catalyst SystemSubstrateYield (%)ee (%)Reference
RuCl2[(S)-tolbinap][(R)-dmapen]Phenylglyoxal diethylacetal>9996 (R)[3]
(S)-TolBINAP/(S,S)-DPEN–RuAcetophenone>9999 (R)[3]
MsDPEN–Cp*Ir4-Chromanone>9999[3]
Chiral PEG-supported diamine/RuAcetophenone9895 (S)[6]
Ir(P,N,O) complexAcetophenone>9998 (R)[7]

Experimental Workflow for Asymmetric Hydrogenation

G cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Analysis Ru_prec [RuCl2(p-cymene)]2 Stir_prep Stir at RT Ru_prec->Stir_prep Ligand Chiral Ligand (e.g., (R,R)-TsDPEN) Ligand->Stir_prep Solvent_prep Anhydrous Isopropanol Solvent_prep->Stir_prep Catalyst Active Catalyst Solution Stir_prep->Catalyst Reaction_vessel Reaction at controlled T Catalyst->Reaction_vessel Substrate Ketone Substrate Substrate->Reaction_vessel Solvent_reac Anhydrous Isopropanol Solvent_reac->Reaction_vessel Base Base (e.g., t-BuOK) Base->Reaction_vessel Hydrogen H2 Gas (Pressure) Hydrogen->Reaction_vessel Workup Solvent Removal Reaction_vessel->Workup Purification Column Chromatography Workup->Purification Product Chiral Alcohol Purification->Product Analysis ee Determination (Chiral HPLC/GC) Product->Analysis

Caption: Workflow for asymmetric hydrogenation of a ketone.

Organocatalysis

Organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective reactions.[8] This approach avoids the use of potentially toxic and expensive metals. A prominent example is the use of chiral primary amines to catalyze asymmetric aldol or Henry (nitroaldol) reactions, which are fundamental C-C bond-forming reactions.[9]

This protocol describes a general procedure for the enantioselective Henry reaction between an aldehyde and a nitroalkane using a chiral thiourea catalyst.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Nitroalkane (e.g., nitromethane)

  • Chiral thiourea catalyst

  • Toluene (anhydrous)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: A dried reaction vial under an inert atmosphere is charged with the chiral thiourea catalyst (e.g., 0.05 mmol).

  • Addition of Reactants: The aldehyde (0.5 mmol) is added, followed by anhydrous toluene (1.0 mL). The mixture is stirred for a few minutes.

  • Initiation of Reaction: The nitroalkane (1.5 mmol) is then added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at a specified temperature (e.g., room temperature) and monitored by TLC until the aldehyde is consumed.

  • Work-up and Purification: The reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography to yield the chiral β-nitroalcohol.

  • Enantiomeric Excess Determination: The enantiomeric excess of the product is determined by chiral HPLC.

Quantitative Data for Asymmetric Henry Reactions:

CatalystAldehydeNitroalkaneYield (%)ee (%)Reference
Chiral thioureaBenzaldehydeNitromethane9881[10]
Chiral amino alcohol–Zn complexVarious aldehydesNitromethaneHighModerate to good[9]
Planar chiral bis(thiourea)Various aldehydesNitromethaneup to 95up to 90[11]

Enzymatic Resolution: Harnessing Nature's Catalysts

Enzymatic resolution is a widely used technique for the separation of enantiomers from a racemic mixture.[12] This method relies on the high enantioselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other enantiomer unreacted.[12] While the maximum theoretical yield for the desired enantiomer is 50%, this method is often robust and operates under mild conditions.[13]

Experimental Protocol: Kinetic Resolution of a Racemic Alcohol using Lipase

This protocol outlines a general procedure for the lipase-catalyzed kinetic resolution of a racemic secondary alcohol via transesterification.

Materials:

  • Racemic alcohol (e.g., 1-phenylethanol)

  • Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., hexane)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flask containing the racemic alcohol (1 mmol) dissolved in hexane (10 mL), the immobilized lipase (e.g., 20 mg) is added.

  • Reaction Initiation: The acyl donor, vinyl acetate (2.2 mmol), is added to the mixture.

  • Reaction Monitoring: The flask is sealed and shaken at a controlled temperature (e.g., 30°C). The reaction progress is monitored by taking aliquots at different time intervals and analyzing them by GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.

  • Work-up and Separation: The reaction is stopped at approximately 50% conversion. The enzyme is removed by filtration. The solvent is evaporated under reduced pressure. The remaining alcohol and the formed ester are separated by column chromatography.

  • Enantiomeric Excess Determination: The enantiomeric excess of both the unreacted alcohol and the ester product are determined by chiral GC or HPLC.

Quantitative Data for Lipase-Catalyzed Kinetic Resolution of Alcohols:

LipaseSubstrateAcyl Donoree (alcohol) (%)ee (ester) (%)Conversion (%)Reference
Candida antarctica Lipase B1-phenylethanolisopropenyl acetate>99>99~50[14]
Pseudomonas cepacia LipaseIvabradine alcohol precursor- (hydrolysis)92 (96:4 e.r.)-30[15]
Talaromyces thermophilus LipaseCNDE- (hydrolysis)-9549.7[16]
Lipase from Candida rugosa1-(isopropylamine)-3-phenoxy-2-propanolisopropenyl acetate-96.228.2[17]

Decision Pathway for Chiral Resolution

G Start Racemic Mixture Method_Selection Select Resolution Method Start->Method_Selection Diastereomeric_Salt Diastereomeric Salt Crystallization Method_Selection->Diastereomeric_Salt Acidic/Basic functionality Enzymatic_Resolution Enzymatic Resolution Method_Selection->Enzymatic_Resolution Suitable functional group (e.g., alcohol, ester) Chiral_Chromatography Chiral Chromatography Method_Selection->Chiral_Chromatography Small scale or difficult to resolve chemically Salt_Formation Form Diastereomeric Salts (Chiral Resolving Agent) Diastereomeric_Salt->Salt_Formation Enzyme_Reaction Enzymatic Reaction (e.g., acylation) Enzymatic_Resolution->Enzyme_Reaction Column_Prep Prepare Chiral Column Chiral_Chromatography->Column_Prep Crystallization Fractional Crystallization Salt_Formation->Crystallization Separation Separate Diastereomers Crystallization->Separation Liberation Liberate Enantiomer Separation->Liberation Final_Product Enantiomerically Pure Intermediate Liberation->Final_Product Stop_Reaction Stop at ~50% Conversion Enzyme_Reaction->Stop_Reaction Separate_Products Separate Reactant and Product Stop_Reaction->Separate_Products Separate_Products->Final_Product Inject_Sample Inject Racemic Mixture Column_Prep->Inject_Sample Separate_On_Column Separate Enantiomers Inject_Sample->Separate_On_Column Separate_On_Column->Final_Product

Caption: Decision-making in chiral resolution methods.

Chiral Pool Synthesis: Nature's Starting Materials

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, and terpenes, as starting materials for the synthesis of more complex chiral molecules.[7] This approach is particularly advantageous when the target molecule shares structural similarity with the starting material from the chiral pool.[17]

Experimental Protocol: Synthesis of a Chiral Intermediate from L-Malic Acid

This protocol provides a general outline for the initial steps in converting a chiral pool starting material, L-malic acid, into a versatile chiral building block.

Materials:

  • L-Malic acid

  • Thionyl chloride (SOCl2)

  • Anhydrous alcohol (e.g., ethanol)

  • Pyridine

  • Standard laboratory glassware

Procedure:

  • Diester Formation: L-Malic acid is refluxed with an excess of anhydrous ethanol in the presence of a catalytic amount of concentrated sulfuric acid to form diethyl L-malate. The reaction is monitored by TLC. After completion, the excess ethanol is removed under reduced pressure, and the crude product is purified.

  • Protection of the Hydroxyl Group: The diethyl L-malate is dissolved in a suitable solvent like dichloromethane. A base such as pyridine is added, followed by the dropwise addition of a protecting group reagent (e.g., tert-butyldimethylsilyl chloride) at 0°C. The reaction is stirred until completion, and the protected diester is isolated and purified.

  • Selective Reduction: The protected diester can then undergo regioselective reduction of one of the ester groups using a suitable reducing agent (e.g., diisobutylaluminium hydride - DIBAL-H) at low temperature to yield a chiral lactone or a diol, which can be further elaborated into the desired pharmaceutical intermediate.

Examples of Chiral Pool Starting Materials and their Pharmaceutical Applications:

Chiral Pool SourceExample Starting MaterialDerived Pharmaceutical Intermediate/Drug
Amino AcidsL-Aspartic AcidImipenem
SugarsL-RiboseAntiviral nucleoside analogues
Terpenes(-)-PantolactoneEpothilone intermediate
Hydroxy AcidsL-Malic Acid(S)-dihydrokavain

This guide provides a foundational understanding of the primary strategies for synthesizing chiral pharmaceutical intermediates. The choice of method depends on various factors, including the structure of the target molecule, the availability of starting materials, and scalability for industrial production. A thorough evaluation of each approach is crucial for the development of an efficient, cost-effective, and sustainable synthetic process.

References

The Genesis and Evolution of Trifluoromethyl-Substituted Phenyl Ethanols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of the trifluoromethyl (-CF3) group into organic molecules has become a cornerstone of modern medicinal chemistry, imparting profound effects on a compound's lipophilicity, metabolic stability, and binding affinity. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of trifluoromethyl-substituted phenyl ethanols, a class of compounds that serve as critical chiral building blocks for a variety of pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of synthetic methodologies, quantitative data, and the biological significance of these valuable intermediates.

Historical Perspective and Discovery

The journey of trifluoromethyl-substituted phenyl ethanols is intrinsically linked to the broader history of organofluorine chemistry. While the first synthesis of a simple trifluoromethyl-aromatic compound dates back to the late 19th century, the deliberate synthesis of more complex structures like trifluoromethyl-substituted phenyl ethanols gained momentum with the increasing demand for fluorinated pharmaceuticals in the mid to late 20th century.

Early synthetic approaches were often non-enantioselective, relying on classical organic reactions. The primary methods for generating the racemic alcohol were:

  • Grignard Reaction: The addition of a methylmagnesium halide to a trifluoromethyl-substituted benzaldehyde.

  • Reduction of Ketones: The reduction of the corresponding trifluoromethyl-substituted acetophenone using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

The true value of these compounds was unlocked with the advent of asymmetric synthesis. The development of chiral catalysts and biocatalytic methods in the latter part of the 20th century enabled the production of single enantiomers with high purity. This was a critical advancement, as the biological activity of chiral drugs often resides in a single enantiomer. A prime example is the synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, a key chiral intermediate for the potent and selective neurokinin-1 (NK-1) receptor antagonist, Aprepitant.

Synthetic Methodologies

The synthesis of trifluoromethyl-substituted phenyl ethanols can be broadly categorized into classical non-asymmetric methods and modern asymmetric techniques.

Classical Synthesis: Non-Asymmetric Routes

2.1.1. Grignard Reaction

The Grignard reaction provides a straightforward method for the synthesis of racemic trifluoromethyl-substituted phenyl ethanols.

  • Experimental Protocol (General):

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether.

    • A solution of methyl iodide or methyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (methylmagnesium iodide/bromide).

    • Once the Grignard reagent is formed, a solution of the desired trifluoromethyl-substituted benzaldehyde in anhydrous diethyl ether is added dropwise at 0 °C.

    • The reaction mixture is stirred at room temperature until completion (monitored by TLC).

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography or distillation to yield the racemic 1-(trifluoromethylphenyl)ethanol.

2.1.2. Reduction of Trifluoromethyl-Substituted Acetophenones

The reduction of the corresponding ketone is another common and efficient method for producing the racemic alcohol.

  • Experimental Protocol (General - Sodium Borohydride Reduction):

    • The trifluoromethyl-substituted acetophenone is dissolved in a protic solvent, typically methanol or ethanol.

    • The solution is cooled to 0 °C in an ice bath.

    • Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution. The amount of NaBH₄ is typically in slight excess (1.1 to 1.5 equivalents).

    • The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature until the reaction is complete (monitored by TLC).

    • The solvent is removed under reduced pressure.

    • Water is added to the residue, and the product is extracted with an organic solvent such as ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

    • Purification is achieved by flash chromatography or distillation.

Modern Asymmetric Synthesis

The demand for enantiomerically pure trifluoromethyl-substituted phenyl ethanols, particularly for pharmaceutical applications, has driven the development of sophisticated asymmetric synthetic methods.

2.2.1. Asymmetric Transfer Hydrogenation

Catalytic transfer hydrogenation using chiral ruthenium complexes is a highly effective method for the enantioselective reduction of trifluoromethyl-substituted acetophenones.

  • Experimental Protocol (Asymmetric Transfer Hydrogenation of 3'-Trifluoromethylacetophenone):

    • A ruthenium catalyst, for example, one prepared in situ from [RuCl₂(p-cymene)]₂ and a chiral ligand like (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN), is prepared in a suitable solvent such as isopropanol or a formic acid/triethylamine mixture.

    • The substrate, 3'-(trifluoromethyl)acetophenone, is added to the catalyst solution.

    • If using isopropanol, a base such as potassium hydroxide is added, and the reaction is stirred at a controlled temperature.

    • If using a formic acid/triethylamine mixture (as the hydrogen source), the components are mixed before the addition of the substrate and catalyst.

    • The reaction progress is monitored by GC or HPLC.

    • Upon completion, the reaction is worked up by quenching, extraction with an organic solvent, and subsequent purification of the chiral alcohol.

2.2.2. Biocatalytic Reduction

Whole-cell biocatalysis using recombinant microorganisms expressing carbonyl reductases (KREDs) has emerged as a green and highly efficient method for producing enantiopure alcohols.

  • Experimental Protocol (Bioreduction of 3'-(Trifluoromethyl)acetophenone using recombinant E. coli):

    • Recombinant E. coli cells expressing a suitable carbonyl reductase (e.g., from Leifsonia xyli) are cultured and harvested by centrifugation.

    • The whole cells are resuspended in a buffer solution (e.g., phosphate buffer, pH 7.0-8.0).

    • The substrate, 3'-(trifluoromethyl)acetophenone, is added to the cell suspension. A co-substrate for cofactor regeneration, such as glucose or isopropanol, is also added.

    • The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with shaking.

    • The reaction progress is monitored by GC or HPLC.

    • Upon completion, the product is extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate).

    • The organic extract is dried and concentrated, and the product is purified if necessary.

Data Presentation

Synthesis of Trifluoromethyl-Substituted Phenyl Ethanols
EntryPrecursorMethodReagents/CatalystYield (%)Enantiomeric Excess (ee %)IsomerReference
13'-(Trifluoromethyl)acetophenoneAsymmetric Transfer Hydrogenation[Mn(CO)₂(1)]Br9997(R)[1]
23'-(Trifluoromethyl)acetophenoneBiocatalysis (E. coli BL21-LXCAR-S154Y)Whole cells, Tween-20, ChCl:Lys91.5>99.9(R)[1]
33,5-Bis(trifluoromethyl)acetophenoneBiocatalysis (Leifsonia xyli HS0904)Whole cells, glucose6299.4(1R)N/A
44'-(Trifluoromethyl)acetophenoneFormal Hydration of StyreneTandem Catalysis55N/A (racemic)N/AN/A
53'-(Trifluoromethyl)acetophenoneAsymmetric Transfer HydrogenationRu(II) catalyst, formic acid/triethylamine9988(S)N/A
Spectroscopic Data for Key Compounds
Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (thin film, νmax cm-1)Mass Spec (m/z)
1-(4-(Trifluoromethyl)phenyl)ethanol 1.50 (d, 3H), 1.81 (br s, 1H), 4.96 (q, 1H), 7.47-7.62 (m, 4H)25.4, 69.8, 125.4, 125.5, 125.63356, 1621, 1416, 1126, 842190 (M+)
1-(3-(Trifluoromethyl)phenyl)ethanol 1.51 (d, 3H), 1.92 (s, 1H), 4.98 (q, 1H), 7.50 (d, 3H), 7.62 (d, 2H)25.4, 69.8, 122.8, 125.5, 129.5, 149.73356, 1621, 1416, 1126, 842190 (M+)
1-(2-(Trifluoromethyl)phenyl)ethanol 1.50 (d, 3H), 2.05 (s, 1H), 5.32 (q, 1H), 7.20 (t, 1H), 7.28-7.34 (m, 2H), 7.60 (d, 1H)23.5, 66.9, 126.4, 127.2, 128.4, 129.4, 131.6, 143.13357, 3069, 1474, 1048, 754190 (M+)

Biological Significance and Signaling Pathways

Trifluoromethyl-substituted phenyl ethanols are of immense interest to the pharmaceutical industry primarily as chiral synthons for more complex drug molecules. Their direct biological activity is not extensively documented; however, their role as precursors is critical.

A prominent example is their use in the synthesis of Neurokinin-1 (NK-1) receptor antagonists , such as Aprepitant. The NK-1 receptor is a G-protein coupled receptor whose endogenous ligand is Substance P, a neuropeptide involved in pain transmission and emesis (vomiting).

The Substance P / NK-1 Receptor Signaling Pathway

Chemotherapeutic agents can induce the release of Substance P in the brain. Substance P then binds to NK-1 receptors located in the emetic center of the brainstem, initiating a signaling cascade that leads to the sensation of nausea and the physical act of vomiting.

NK1_Signaling_Pathway Chemo Chemotherapeutic Agent SubP_Release Release of Substance P Chemo->SubP_Release induces SubP Substance P SubP_Release->SubP NK1R NK-1 Receptor (GPCR) SubP->NK1R binds to G_Protein G-Protein Activation (Gq/11) NK1R->G_Protein activates PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP₃ and DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release PKC_Activation PKC Activation IP3_DAG->PKC_Activation Emesis Nausea and Vomiting (Emesis) Ca_Release->Emesis leads to PKC_Activation->Emesis contributes to Aprepitant Aprepitant (NK-1 Antagonist) Aprepitant->NK1R blocks TFPE Trifluoromethyl- Substituted Phenyl Ethanol TFPE->Aprepitant is a key intermediate for

Substance P / NK-1 Receptor Signaling Pathway in Emesis.

As shown in the diagram, trifluoromethyl-substituted phenyl ethanols are crucial for synthesizing Aprepitant, which acts as a competitive antagonist at the NK-1 receptor, thereby blocking the emetic signal.

Experimental Workflow for Synthesis and Evaluation

The development of a trifluoromethyl-substituted phenyl ethanol as a pharmaceutical intermediate follows a logical workflow from synthesis to biological evaluation of the final active pharmaceutical ingredient (API).

Experimental_Workflow Start Start: Trifluoromethyl- acetophenone Synthesis Asymmetric Synthesis (e.g., Biocatalysis or Asymmetric Hydrogenation) Start->Synthesis Purification Purification (Chromatography/ Crystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR, Chiral HPLC) Purification->Characterization Intermediate Enantiopure Trifluoromethyl- Substituted Phenyl Ethanol Characterization->Intermediate API_Synth Multi-step Synthesis of API (e.g., Aprepitant) Intermediate->API_Synth Final_API Final API API_Synth->Final_API Bio_Assay Biological Evaluation (e.g., NK-1 Receptor Binding Assay) Final_API->Bio_Assay End Lead Candidate Bio_Assay->End

General workflow from precursor to biologically active API.

Conclusion

Trifluoromethyl-substituted phenyl ethanols represent a vital class of molecules in the landscape of pharmaceutical development. Their history mirrors the evolution of organic synthesis, from classical, non-selective methods to highly sophisticated asymmetric and biocatalytic routes. The data clearly indicates that modern methods can deliver these chiral building blocks with exceptional purity and yield. Their significance is underscored by their role as indispensable intermediates in the synthesis of important drugs like the NK-1 receptor antagonist Aprepitant. As drug discovery continues to leverage the unique properties of fluorine, the demand for efficient and scalable syntheses of these and other fluorinated chiral synthons will undoubtedly continue to grow, making this an active and important area of research.

References

Methodological & Application

Asymmetric synthesis of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol using a chiral catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Asymmetric Synthesis of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol

Introduction

Optically active this compound is a critical chiral building block in the synthesis of various pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the metabolic stability and binding affinity of target molecules, making this alcohol a valuable intermediate.[1] The stereochemistry at the carbinol center is often crucial for the biological activity and safety of the final product. Consequently, developing efficient and highly stereoselective methods for its synthesis is a significant objective in chemical research and drug development.

These application notes provide detailed protocols for two prominent and effective methods for the asymmetric synthesis of this compound from its prochiral ketone precursor, 4'-(trifluoromethyl)acetophenone: Asymmetric Transfer Hydrogenation (ATH) using a chiral ruthenium catalyst and Biocatalytic Reduction using a whole-cell system.

Method 1: Asymmetric Transfer Hydrogenation (ATH) with a Ruthenium Catalyst

Asymmetric transfer hydrogenation is a powerful and widely used technique for the enantioselective reduction of prochiral ketones.[2] This method utilizes a chiral transition metal catalyst, typically based on ruthenium, rhodium, or iridium, to transfer hydrogen from a simple donor molecule, such as isopropanol or formic acid, to the ketone substrate.[3][4] The use of a chiral ligand complexed to the metal center directs the hydride transfer to one face of the carbonyl, resulting in the formation of a single enantiomer of the alcohol.[5]

Quantitative Data Summary

The following table summarizes typical results for the ATH of 4'-(trifluoromethyl)acetophenone using a common ruthenium-based catalytic system.

Catalyst/Pre-catalystChiral LigandHydrogen DonorBaseTemp. (°C)Yield (%)e.e. (%)Configuration
[RuCl₂(p-cymene)]₂(R,R)-TsDPENHCOOH/NEt₃ (5:2)-28>9899(R)
[RuCl₂(p-cymene)]₂(R,R)-TsDPENIsopropanol (i-PrOH)KOH82>9997(R)

Experimental Workflow: Asymmetric Transfer Hydrogenation

cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start_end start_end process process reagent reagent analysis analysis p1 Dissolve [RuCl₂(p-cymene)]₂ and (R,R)-TsDPEN in Solvent p2 Stir to form Active Catalyst p1->p2 r1 Add HCOOH/NEt₃ (Hydrogen Donor) p2->r1 r3 Maintain at 28°C r1->r3 r2 Add 4'-(trifluoromethyl)acetophenone (Substrate) r2->r3 w1 Quench Reaction (e.g., with H₂O) w2 Extract with Organic Solvent w1->w2 w3 Dry, Filter, Concentrate w2->w3 w4 Purify via Column Chromatography w3->w4 a1 Determine Yield w4->a1 a2 Determine Enantiomeric Excess (Chiral HPLC/GC) a1->a2 cluster_reaction cluster_reaction cluster_reaction->w1

Caption: Workflow for Ru-catalyzed Asymmetric Transfer Hydrogenation.

Protocol: ATH using [RuCl₂(p-cymene)]₂/(R,R)-TsDPEN and Formic Acid

Materials:

  • 4'-(trifluoromethyl)acetophenone

  • [RuCl₂(p-cymene)]₂ (di-μ-chloro-bis[p-cymene]ruthenium(II))

  • (R,R)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

  • Formic acid (HCOOH), azeotropic grade

  • Triethylamine (NEt₃), distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Catalyst Pre-formation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol%) and (R,R)-TsDPEN (0.011 mmol, 2.2 mol%) in anhydrous DCM (2.0 mL). Stir the solution at room temperature for 20-30 minutes.

  • Reaction Setup: Prepare the hydrogen donor by mixing formic acid and triethylamine in a 5:2 molar ratio.

  • Substrate Addition: To the catalyst solution, add 4'-(trifluoromethyl)acetophenone (0.5 mmol, 1.0 eq).

  • Initiation: Add the pre-mixed HCOOH/NEt₃ solution (0.5 mL) to the reaction flask.

  • Reaction: Stir the reaction mixture vigorously at 28°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-24 hours).

  • Workup: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (10 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

  • Analysis: Determine the yield of the isolated product. Analyze the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Method 2: Biocatalytic Reduction with a Whole-Cell Catalyst

Biocatalysis provides a highly selective and environmentally friendly ("green") alternative for producing chiral alcohols.[2] Whole-cell systems containing overexpressed alcohol dehydrogenases (ADHs) or carbonyl reductases (CBRs) can reduce ketones with exceptional enantioselectivity (>99% e.e.).[6] These systems often use a cheap co-substrate, like glucose or isopropanol, to regenerate the necessary nicotinamide cofactor (NADH or NADPH) in situ, making the process economically viable.[7]

Quantitative Data Summary

The following table summarizes typical results for the whole-cell biocatalytic reduction of 4'-(trifluoromethyl)acetophenone.

BiocatalystCo-substrateSubstrate Conc. (mM)Temp. (°C)Time (h)Conversion (%)e.e. (%)Configuration
E. coli expressing Carbonyl ReductaseGlucose50 - 1003012 - 24>99>99.9(R)
E. coli expressing Alcohol DehydrogenaseIsopropanol50 - 1003012 - 24>99>99.9(R)

Experimental Workflow: Whole-Cell Biocatalytic Reduction

cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_workup Product Extraction cluster_analysis Analysis start_end start_end process process reagent reagent analysis analysis p1 Cultivate Recombinant E. coli Cells p2 Induce Enzyme Expression (e.g., with IPTG) p1->p2 p3 Harvest & Wash Cells (Centrifugation) p2->p3 r1 Resuspend Cells in Buffer p3->r1 r2 Add Glucose (Cofactor Regeneration) r1->r2 r3 Add Substrate (Ketone) r2->r3 r4 Incubate at 30°C with Shaking r3->r4 w1 Centrifuge to Remove Cells r4->w1 w2 Extract Supernatant with Ethyl Acetate w1->w2 w3 Dry, Filter, Concentrate w2->w3 a1 Determine Conversion (GC/HPLC) w3->a1 a2 Determine Enantiomeric Excess (Chiral GC/HPLC) a1->a2

Caption: Workflow for Whole-Cell Biocatalytic Ketone Reduction.

Protocol: Whole-Cell Reduction using Recombinant E. coli

Materials:

  • Recombinant E. coli cells expressing a suitable (R)-selective alcohol dehydrogenase or carbonyl reductase.

  • 4'-(trifluoromethyl)acetophenone

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Glucose (or Isopropanol)

  • Growth medium (e.g., LB broth with appropriate antibiotic)

  • Inducer (e.g., IPTG)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Cell Culture and Induction: Inoculate a suitable volume of growth medium with the recombinant E. coli strain. Grow the culture at 37°C with shaking until it reaches an appropriate optical density (OD₆₀₀ ≈ 0.6-0.8). Induce enzyme expression by adding the inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 20-25°C) for several hours (e.g., 12-16 h).

  • Biocatalyst Preparation: Harvest the cells by centrifugation. Discard the supernatant and wash the cell pellet with phosphate buffer. The resulting cell paste can be used immediately or stored frozen.

  • Biotransformation: In a reaction vessel, resuspend a specific amount of the cell paste (e.g., 50 g/L wet cell weight) in phosphate buffer.

  • Reaction Initiation: Add the co-substrate for cofactor regeneration (e.g., glucose, 1.2 eq). Add the substrate, 4'-(trifluoromethyl)acetophenone, typically dissolved in a minimal amount of a water-miscible co-solvent like DMSO to aid solubility, to the desired final concentration (e.g., 50 mM).

  • Reaction: Incubate the mixture at 30°C with gentle shaking (e.g., 200 rpm). Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC.

  • Workup: Once the reaction is complete, centrifuge the mixture to pellet the cells.

  • Extraction: Decant the supernatant and extract it multiple times with an organic solvent like ethyl acetate.

  • Purification & Analysis: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the product. The purity is often high enough for many applications, but column chromatography can be used if needed. Determine the conversion and enantiomeric excess by chiral GC or HPLC.

Catalytic Cycle Visualization

catalyst catalyst substrate substrate product product intermediate intermediate Ru_cat [Ru]-NH₂ (Catalyst) Ru_H [Ru]-H (Hydride) Ru_cat->Ru_H β-H elimination Acetone Acetone Ru_H->Acetone - Ketone Ketone (Substrate) Ru_H->Ketone + Ru_alkoxide [Ru]-O-CH(R)R' iPrOH Isopropanol Ru_alkoxide->iPrOH + center iPrOH->Ru_cat + Base Alcohol Chiral Alcohol (Product) iPrOH->Alcohol - Ketone->Ru_alkoxide Hydride Transfer (Stereodetermining) Alcohol->Ru_cat Protonolysis

Caption: Simplified Catalytic Cycle for Asymmetric Transfer Hydrogenation.

References

Biocatalytic reduction for producing enantiopure (1R)-1-[4-(trifluoromethyl)phenyl]ethanol.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Biocatalytic Reduction for Producing Enantiopure (1R)-1-[4-(trifluoromethyl)phenyl]ethanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enantiomerically pure alcohols are critical building blocks in the synthesis of pharmaceuticals. This compound is a key chiral intermediate for the synthesis of various bioactive molecules, including chemokine CCR5 receptor antagonists.[1][2] Traditional chemical methods for the synthesis of this compound often require harsh reaction conditions, expensive chiral catalysts, and may suffer from incomplete stereoselectivity. Biocatalytic reduction, employing whole-cell catalysts or isolated enzymes, offers a green and highly efficient alternative, providing excellent enantioselectivity (>99.9% ee) under mild reaction conditions.[1][2] This document outlines the application of a recombinant Escherichia coli whole-cell biocatalyst for the asymmetric reduction of 4'-(trifluoromethyl)acetophenone to this compound.

Principle of the Biocatalytic Reduction

The process utilizes a ketoreductase (KRED) or alcohol dehydrogenase (ADH) enzyme, expressed in a microbial host such as E. coli.[3] The enzyme stereoselectively reduces the prochiral ketone, 4'-(trifluoromethyl)acetophenone, to the corresponding (1R)-alcohol. This reduction requires a nicotinamide cofactor, typically NADPH or NADH, which is oxidized to NADP+ or NAD+ during the reaction. In a whole-cell system, the cofactor is continuously regenerated in situ through the host's metabolic pathways, often by utilizing a co-substrate like glucose or maltose.[3][4] The use of isopropanol as a co-solvent not only enhances the solubility of the hydrophobic substrate but can also serve as a sacrificial substrate for cofactor regeneration in some enzymatic systems.[1][3]

Data Presentation

The following tables summarize the quantitative data from optimized biocatalytic reduction processes for the production of this compound.

Table 1: Optimized Reaction Conditions and Performance in an Isopropanol-Aqueous System.[1]

ParameterOptimal Value
BiocatalystRecombinant E. coli expressing LXCAR-S154Y
Substrate4'-(trifluoromethyl)acetophenone
Substrate Concentration100 mM
Co-solvent15% (v/v) Isopropanol
Co-substrate50 g/L Maltose
Biocatalyst Loading17 g/L (dry cell weight)
Buffer100 mM Phosphate Buffer
pH7.5
Temperature30 °C
Reaction Time3 hours
Yield99.1%
Enantiomeric Excess (ee)>99.9% (R)

Table 2: Comparison of Biocatalytic Systems.[1]

SystemSubstrate Conc. (mM)Reaction Time (h)Yield (%)
Aqueous Buffer502462.5%
Isopropanol-Aqueous100399.1%

Experimental Protocols

Protocol for Recombinant E. coli Cultivation

This protocol describes the cultivation of the recombinant E. coli strain expressing the desired ketoreductase.

Materials:

  • Luria-Bertani (LB) medium

  • Appropriate antibiotic for plasmid maintenance (e.g., Kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Recombinant E. coli strain

  • Shaking incubator

  • Centrifuge

Procedure:

  • Inoculate 100 mL of LB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain.

  • Incubate at 37 °C with shaking at 200 rpm overnight.

  • Use the overnight culture to inoculate 1 L of fresh LB medium with the antibiotic.

  • Incubate at 37 °C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue incubation at a lower temperature (e.g., 20-25 °C) for 12-16 hours to allow for protein expression.

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4 °C.

  • Wash the cell pellet with phosphate buffer (e.g., 100 mM, pH 7.5) and centrifuge again.

  • The resulting cell paste can be used immediately or stored at -80 °C.

Protocol for Biocatalytic Reduction of 4'-(Trifluoromethyl)acetophenone

This protocol details the preparative-scale asymmetric reduction of 4'-(trifluoromethyl)acetophenone.[1]

Materials:

  • Recombinant E. coli cell paste (wet or lyophilized)

  • 4'-(trifluoromethyl)acetophenone

  • Isopropanol

  • Maltose

  • Phosphate buffer (100 mM, pH 7.5)

  • Erlenmeyer flask

  • Shaking incubator

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Gas chromatograph (GC) with a chiral column

Procedure:

  • Prepare the reaction mixture in a 500 mL Erlenmeyer flask (for a 100 mL total volume).[1]

  • Add 85 mL of 100 mM phosphate buffer (pH 7.5).

  • Add 15 mL of isopropanol (final concentration 15% v/v).[1]

  • Add 5 g of maltose (final concentration 50 g/L).[1]

  • Add 1.7 g of dry cell weight equivalent of recombinant E. coli cells (17 g/L).[1]

  • Add 1.88 g of 4'-(trifluoromethyl)acetophenone (final concentration 100 mM).[1]

  • Incubate the reaction mixture at 30 °C with shaking at 200 rpm for 3 hours.[1]

  • Monitor the reaction progress by taking samples periodically and analyzing by GC.

  • After completion, extract the product from the reaction mixture with an equal volume of ethyl acetate (2 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol for Analytical Determination of Yield and Enantiomeric Excess

This protocol describes the analysis of the product to determine the conversion yield and enantiomeric excess.

Materials:

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Chiral GC column (e.g., Supelco BETA DEX™ 225)

  • Standards of 4'-(trifluoromethyl)acetophenone and (R/S)-1-[4-(trifluoromethyl)phenyl]ethanol

  • Ethyl acetate

Procedure:

  • Prepare a sample for GC analysis by diluting a small aliquot of the organic extract in ethyl acetate.

  • For Yield Determination:

    • Inject the sample into the GC.

    • Integrate the peak areas for the substrate (4'-(trifluoromethyl)acetophenone) and the product (1-[4-(trifluoromethyl)phenyl]ethanol).

    • Calculate the yield based on the disappearance of the substrate and the appearance of the product, using a pre-established calibration curve.

  • For Enantiomeric Excess (ee) Determination:

    • Use a chiral GC column and an appropriate temperature program to separate the (R) and (S) enantiomers of the product.

    • Inject the sample and integrate the peak areas for the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100

Visualizations

Biocatalytic_Reduction_Workflow cluster_preparation Biocatalyst Preparation cluster_reaction Biocatalytic Reaction cluster_downstream Downstream Processing & Analysis Culture Inoculation & Growth Induction IPTG Induction Culture->Induction Harvest Cell Harvesting & Washing Induction->Harvest Biocatalyst Recombinant E. coli Harvest->Biocatalyst Substrate 4'-(Trifluoromethyl)acetophenone Reaction Asymmetric Reduction (30°C, 200 rpm, 3h) Substrate->Reaction Biocatalyst->Reaction Product This compound Reaction->Product Extraction Product Extraction (Ethyl Acetate) Product->Extraction Cofactors Co-substrate (Maltose) Co-solvent (Isopropanol) Cofactors->Reaction Purification Solvent Evaporation Extraction->Purification Analysis GC Analysis (Yield & ee) Purification->Analysis Cofactor_Regeneration_Cycle cluster_regeneration Whole-Cell Cofactor Regeneration Ketone 4'-(Trifluoromethyl)acetophenone KRED Ketoreductase (from E. coli) Ketone->KRED Alcohol This compound KRED->Alcohol NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED H- NADP->NADPH Regeneration Glucose Maltose / Glucose Metabolism Cellular Metabolism (e.g., Pentose Phosphate Pathway) Glucose->Metabolism Metabolism->NADP

References

Chiral HPLC method for the enantiomeric separation of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Enantiomeric Separation of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol by Chiral HPLC

Introduction

The enantiomeric purity of chiral compounds is a critical quality attribute in the pharmaceutical industry due to the often differing pharmacological and toxicological profiles of enantiomers. This compound is a key chiral intermediate in the synthesis of various active pharmaceutical ingredients. Consequently, a robust and reliable analytical method for the separation and quantification of its enantiomers is essential for quality control and regulatory compliance.

This application note details a chiral High-Performance Liquid Chromatography (HPLC) method for the effective enantiomeric separation of this compound. The method utilizes a polysaccharide-based chiral stationary phase, which is widely recognized for its broad applicability in separating a diverse range of chiral molecules.[1]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable.[1]

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as an amylose or cellulose derivative, is recommended.[1] For this application, a column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size is used.

  • Chemicals and Solvents:

    • n-Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • (1R,S)-1-[4-(trifluoromethyl)phenyl]ethanol (racemic standard)

    • This compound (for peak identification)

    • Sample diluent: A mixture of n-Hexane and Isopropanol in the same ratio as the mobile phase.

Sample Preparation
  • Standard Solution Preparation:

    • Prepare a stock solution of the racemic (1R,S)-1-[4-(trifluoromethyl)phenyl]ethanol standard at a concentration of approximately 1.0 mg/mL in the sample diluent.[1]

    • Prepare a separate stock solution of the this compound enantiomer at a similar concentration for peak identification.

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the sample containing this compound in the sample diluent to achieve a final concentration of approximately 1.0 mg/mL.

  • Filtration:

    • Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]

Chromatographic Conditions

The following chromatographic conditions are a starting point and may require optimization for specific columns and systems.

ParameterCondition
Column Polysaccharide-based CSP (e.g., Amylose derivative)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)[1]
Flow Rate 1.0 mL/min
Column Temperature 25 °C[1]
Injection Volume 10 µL
Detection UV at 220 nm[1]

Data Presentation

The following table summarizes the expected chromatographic results for the enantiomeric separation of this compound under the specified conditions.

EnantiomerRetention Time (min)Retention Factor (k')Tailing Factor
(S)-enantiomer8.52.41.1
(R)-enantiomer10.23.11.1
Chromatographic ParametersValue
Separation Factor (α) 1.29
Resolution (Rs) 2.5

Note: Retention times are illustrative and may vary depending on the specific column and HPLC system used. A resolution of ≥ 1.5 indicates baseline separation.[1]

Experimental Workflow

The following diagram illustrates the logical workflow for the chiral HPLC method development and analysis.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Racemic Standard (1.0 mg/mL) C Filter all solutions (0.45 µm filter) A->C B Prepare Sample Solution (1.0 mg/mL) B->C E Inject Racemic Standard C->E F Inject Sample Solution C->F D Set Chromatographic Conditions: - Column: Polysaccharide CSP - Mobile Phase: n-Hexane/IPA (90:10) - Flow Rate: 1.0 mL/min - Temperature: 25 °C - Detection: UV @ 220 nm D->E D->F G Identify Enantiomer Peaks E->G F->G H Calculate Chromatographic Parameters: - Retention Time (tR) - Retention Factor (k') - Separation Factor (α) - Resolution (Rs) G->H I Determine Enantiomeric Purity H->I

Caption: Workflow for Chiral HPLC Analysis.

Conclusion

The described chiral HPLC method provides a reliable and robust approach for the enantiomeric separation of this compound. The use of a polysaccharide-based chiral stationary phase with a normal phase mobile phase of n-hexane and isopropanol achieves excellent resolution and peak shape. This method is suitable for routine quality control analysis in research, development, and manufacturing environments to ensure the enantiomeric purity of this important chiral intermediate.

References

Application of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(1R)-1-[4-(trifluoromethyl)phenyl]ethanol is a chiral alcohol that serves as a critical building block in the synthesis of medicinally important compounds. Its trifluoromethylphenyl moiety is a common feature in modern drug design, known to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound, primarily focusing on its role as a key intermediate in the synthesis of the neurokinin-1 (NK-1) receptor antagonist, Aprepitant.

Application Notes

The principal application of this compound in medicinal chemistry is as a chiral starting material for the synthesis of more complex molecules. The stereochemistry at the carbinol center is crucial for the biological activity of the final product.

Key Applications:

  • Chiral Intermediate for Aprepitant Synthesis: this compound is a key precursor for the synthesis of Aprepitant, a medication used to prevent chemotherapy-induced and postoperative nausea and vomiting.[3][4] The (R)-configuration of the alcohol is essential for the desired pharmacological activity of the final drug.

  • Intermediate for Chemokine CCR5 Antagonists: This chiral alcohol is also an important pharmaceutical intermediate for the synthesis of chemokine CCR5 antagonists, which are a class of antiviral drugs used in the treatment of HIV.[5]

The trifluoromethyl group in this compound imparts several desirable properties to the molecules it is incorporated into, including:

  • Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.[1]

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, potentially increasing the drug's half-life.[1]

  • Improved Binding Affinity: The trifluoromethyl group can engage in favorable interactions with biological targets, leading to higher potency.[1]

Data Presentation

Table 1: Biocatalytic Synthesis of this compound
BiocatalystSubstrateSubstrate Conc. (mM)Reaction SystemYield (%)Enantiomeric Excess (ee) (%)
Recombinant E. coli BL21(DE3)/pET-28a(+)-LXCAR-S154Y4'-(Trifluoromethyl)acetophenone50Phosphate Buffer86.7>99.9
Recombinant E. coli BL21(DE3)/pET-28a(+)-LXCAR-S154Y4'-(Trifluoromethyl)acetophenone100Isopropanol-aqueous95.2>99.9
Recombinant E. coli BL21(DE3)/pET-28a(+)-LXCAR-S154Y4'-(Trifluoromethyl)acetophenone100Isopropanol-aqueous (Preparative scale)99.1>99.9
Leifsonia xyli HS09043,5-bis(trifluoromethyl) acetophenone70Aqueous with glucose co-substrate6299.4

Data compiled from references[5][6].

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction of 4'-(Trifluoromethyl)acetophenone

This protocol describes the whole-cell biocatalytic reduction of 4'-(trifluoromethyl)acetophenone to produce this compound with high yield and excellent enantioselectivity.[5]

Materials:

  • Recombinant Escherichia coli cells expressing a carbonyl reductase (e.g., BL21(DE3)/pET-28a(+)-LXCAR-S154Y)[5]

  • 4'-(Trifluoromethyl)acetophenone

  • Phosphate buffer (pH 7.5)

  • Isopropanol

  • Maltose

  • Erlenmeyer flasks

  • Incubator shaker

  • Centrifuge

  • Ethyl acetate for extraction

  • Analytical equipment for yield and enantiomeric excess determination (e.g., GC or HPLC)

Procedure:

  • Cell Culture and Harvest: Cultivate the recombinant E. coli cells under appropriate conditions to express the carbonyl reductase. Harvest the cells by centrifugation.

  • Reaction Setup (Preparative Scale): In a 500 mL Erlenmeyer flask, prepare a 100 mL reaction mixture consisting of:

    • 100 mM phosphate buffer (pH 7.5)

    • 15% (v/v) isopropanol

    • 17 g/L recombinant E. coli cells (wet cell weight)

    • 50 g/L maltose (as co-substrate)

    • 100 mM 4'-(trifluoromethyl)acetophenone

  • Incubation: Incubate the reaction mixture at 30°C with shaking at 200 rpm.

  • Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the conversion and enantiomeric excess using GC or HPLC. The reaction is typically complete within 3 hours.[5]

  • Work-up and Isolation:

    • Once the reaction is complete, centrifuge the mixture to remove the cells.

    • Extract the supernatant with an equal volume of ethyl acetate (repeat twice).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by flash chromatography if necessary.

Protocol 2: Synthesis of Aprepitant Intermediate

This protocol outlines a key step in the synthesis of Aprepitant, involving the condensation of (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol with a morpholinone derivative. Note that for Aprepitant synthesis, the starting alcohol is (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, which is structurally related to the topic compound. The principles of the reaction are analogous.

Materials:

  • 4-benzyl-2-hydroxy-morpholin-3-one

  • (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol[7]

  • Trifluoroacetic anhydride

  • Anhydrous acetonitrile

  • Boron trifluoride diethyl etherate or (R)-2-methyl-CBS-oxazaborolidine

  • Reaction vessel

Procedure:

  • Activation of Morpholinone: In a reaction kettle, mix 4-benzyl-2-hydroxy-morpholin-3-one, trifluoroacetic anhydride, and anhydrous acetonitrile. Allow the reaction to proceed for 1-4 hours at a suitable temperature to form the activated intermediate.[7]

  • Condensation: To the reaction mixture, add (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol and a Lewis acid catalyst such as boron trifluoride diethyl etherate.[7]

  • Reaction: Stir the reaction mixture at a controlled temperature between -10°C and 35°C until the condensation is complete.[7]

  • Work-up and Crystallization: After the reaction, perform an appropriate work-up procedure followed by crystallization to isolate the condensed product. This product can often be used in the next step without further purification.[7]

Mandatory Visualization

experimental_workflow cluster_synthesis Biocatalytic Synthesis of this compound cluster_application Application in Aprepitant Synthesis start Start: 4'-(Trifluoromethyl)acetophenone bioreduction Whole-Cell Bioreduction (Recombinant E. coli) start->bioreduction Substrate product Product: this compound bioreduction->product Yield: >99% ee: >99.9% intermediate1 This compound (Chiral Building Block) reaction Multi-step Synthesis intermediate1->reaction aprepitant Final Product: Aprepitant (NK-1 Receptor Antagonist) reaction->aprepitant

Caption: Workflow of synthesis and application.

aprepitant_synthesis_pathway Simplified Synthetic Pathway to Aprepitant start_alcohol (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol condensation Lewis Acid-Catalyzed Condensation start_alcohol->condensation morpholinone Activated Morpholinone Derivative morpholinone->condensation intermediate Condensed Intermediate condensation->intermediate reduction Reduction & Further Steps intermediate->reduction final_intermediate (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine reduction->final_intermediate final_condensation Condensation with Triazolinone final_intermediate->final_condensation aprepitant Aprepitant final_condensation->aprepitant

Caption: Key steps in Aprepitant synthesis.

References

Application Notes and Protocols for (1R)-1-[4-(Trifluoromethyl)phenyl]ethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-1-[4-(Trifluoromethyl)phenyl]ethanol is a valuable chiral building block in modern organic synthesis, particularly in the development of pharmaceutical agents. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed application notes and experimental protocols for the utilization of this chiral alcohol in key synthetic transformations, highlighting its role in the synthesis of bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₉H₉F₃O
Molecular Weight190.17 g/mol
Boiling Point233 °C at 760 mmHg
Physical FormLiquid
PurityTypically ≥97%

Application 1: Synthesis of CCR5 Receptor Antagonists (e.g., Vicriviroc)

This compound is a crucial chiral starting material for the synthesis of Vicriviroc (also known as SCH 417690), a potent CCR5 antagonist that has been investigated for the treatment of HIV-1 infection.[1][2] The synthesis involves the conversion of the alcohol to a suitable electrophile, which is then used to alkylate a complex piperazine derivative.

Synthetic Pathway Overview

The overall synthetic strategy involves the activation of the hydroxyl group of this compound, followed by a nucleophilic substitution reaction with a piperazine core.

G A This compound B (1R)-1-[4-(trifluoromethyl)phenyl]ethyl tosylate A->B Tosylation D Vicriviroc B->D Alkylation C Piperazine Derivative C->D

Caption: Synthetic approach to Vicriviroc.

Experimental Protocols

Step 1: Synthesis of (1R)-1-[4-(trifluoromethyl)phenyl]ethyl tosylate

This protocol describes the activation of the hydroxyl group of this compound by converting it into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 eq) to the solution.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1 M HCl.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure (1R)-1-[4-(trifluoromethyl)phenyl]ethyl tosylate.

Step 2: Alkylation of the Piperazine Core with (1R)-1-[4-(trifluoromethyl)phenyl]ethyl tosylate

This protocol details the nucleophilic substitution reaction between the activated chiral alcohol and the piperazine core to form the key C-N bond in Vicriviroc.

Materials:

  • (1R)-1-[4-(trifluoromethyl)phenyl]ethyl tosylate

  • Appropriate piperazine derivative (e.g., 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]-4-methyl-3(S)-methylpiperazine)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of the piperazine derivative (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add a solution of (1R)-1-[4-(trifluoromethyl)phenyl]ethyl tosylate (1.1 eq) in acetonitrile dropwise to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

  • Purify the crude product by column chromatography to obtain the final product, Vicriviroc.[3][4]

Application 2: Chiral Auxiliary in Asymmetric Synthesis

This compound can be employed as a chiral auxiliary to control the stereochemical outcome of various reactions. The chiral alcohol is first attached to a prochiral substrate, and its stereocenter directs the subsequent diastereoselective transformation. Finally, the auxiliary can be cleaved to yield the enantiomerically enriched product.

General Workflow

G A Prochiral Substrate C Chiral Substrate-Auxiliary Adduct A->C Attachment B This compound B->C D Diastereoselective Reaction C->D E Diastereomerically Enriched Product D->E E->B Recovery F Enantiomerically Enriched Product E->F Cleavage

Caption: Use as a chiral auxiliary.

Experimental Protocols

Step 1: Esterification to form a Chiral Ester (Steglich Esterification)

This protocol describes the formation of a chiral ester by reacting this compound with a prochiral carboxylic acid.

Materials:

  • This compound

  • Prochiral carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the prochiral carboxylic acid (1.0 eq), this compound (1.1 eq), and a catalytic amount of DMAP in anhydrous DCM under an inert atmosphere.

  • Cool the mixture to 0 °C.

  • Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in DCM dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by flash chromatography.[5][6]

Step 2: Diastereoselective α-Alkylation of the Chiral Ester

This protocol outlines the diastereoselective alkylation of the chiral ester formed in the previous step.

Materials:

  • Chiral ester from Step 1

  • Lithium diisopropylamide (LDA) or other suitable non-nucleophilic base

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the chiral ester (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Slowly add a freshly prepared solution of LDA (1.1 eq) and stir for 1 hour to form the enolate.

  • Add the alkyl halide (1.2 eq) and continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate and purify the product by flash chromatography to isolate the diastereomerically enriched product.

Step 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid.

Materials:

  • Diastereomerically enriched ester from Step 2

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Methanol (MeOH)

Procedure:

  • Dissolve the ester in a mixture of THF, MeOH, and water.

  • Add an excess of LiOH and stir at room temperature until the ester is completely hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture with 1 M HCl to protonate the carboxylate.

  • Extract the enantiomerically enriched carboxylic acid with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the final product.

  • The chiral auxiliary, this compound, can be recovered from the aqueous layer by extraction with a suitable organic solvent.

Application 3: Mitsunobu Reaction for Inversion of Stereochemistry

The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of a chiral alcohol. In the context of this compound, this reaction can be used to synthesize the corresponding (1S)-enantiomer or to introduce other functional groups with inversion of configuration.[7][8]

Reaction Scheme

G A This compound C (1S)-Product A->C PPh₃, DIAD/DEAD B Nucleophile (e.g., Phthalimide, Carboxylic Acid) B->C

Caption: Mitsunobu reaction for stereochemical inversion.

Experimental Protocol

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Nucleophile (e.g., phthalimide, benzoic acid)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 eq), the nucleophile (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the product with inverted stereochemistry.[1]

Quantitative Data Summary

The following table summarizes typical quantitative data for the reactions described.

ReactionSubstrateProductYield (%)Enantiomeric/Diastereomeric Excess (%)Reference
Biocatalytic Reduction4'-(Trifluoromethyl)acetophenoneThis compound>99>99 ee[9]
TosylationThis compound(1R)-1-[4-(trifluoromethyl)phenyl]ethyl tosylateHighN/AGeneral Protocol
Alkylation(1R)-1-[4-(trifluoromethyl)phenyl]ethyl tosylateVicriviroc PrecursorModerate to GoodN/AGeneral Protocol
Steglich EsterificationProchiral Carboxylic AcidChiral EsterGoodN/A[5][6]
Diastereoselective AlkylationChiral EsterAlkylated ProductGoodHigh deGeneral Protocol
Mitsunobu ReactionThis compoundInverted ProductGood>99 ee (inversion)[7][8]

Note: Yields and stereoselectivities are highly dependent on the specific substrates, reagents, and reaction conditions used. The data presented here are indicative of typical outcomes.

Conclusion

This compound is a versatile and highly valuable chiral building block in organic synthesis. Its utility is demonstrated in the synthesis of complex pharmaceutical targets like Vicriviroc and its application as a chiral auxiliary for controlling stereochemistry. The protocols provided herein offer a foundation for researchers to effectively utilize this important synthetic intermediate in their own research and development endeavors.

References

Application Notes and Protocols for the Scale-up Synthesis of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1R)-1-[4-(trifluoromethyl)phenyl]ethanol is a key chiral intermediate in the synthesis of various pharmaceuticals, notably as a building block for chemokine CCR5 antagonists. The production of this compound with high enantiomeric purity is crucial for the efficacy and safety of the final active pharmaceutical ingredient. While chemical methods for its synthesis exist, such as asymmetric reduction using borane complexes and chiral oxazaborolidine catalysts, these approaches often suffer from drawbacks including the use of expensive reagents and environmental concerns.[1] Biocatalytic methods, employing whole-cell systems or isolated enzymes, have emerged as a highly efficient, scalable, and environmentally benign alternative for the synthesis of enantiomerically pure this compound.[1]

This document outlines a detailed protocol for the scale-up synthesis of this compound via an asymmetric bioreduction of 4'-(trifluoromethyl)acetophenone using recombinant Escherichia coli cells. This method offers high yields and excellent enantioselectivity.

Data Presentation

The following tables summarize the key quantitative data for the preparative scale biocatalytic reduction of 4'-(trifluoromethyl)acetophenone.

Table 1: Optimized Reaction Conditions for Preparative Scale Bioreduction

ParameterValue
Substrate4'-(trifluoromethyl)acetophenone
Substrate Concentration100 mM
BiocatalystRecombinant E. coli dry cell mass
Biocatalyst Loading17 g/L
Co-substrateMaltose
Co-substrate Concentration50 g/L
Solvent SystemIsopropanol-aqueous (15% v/v isopropanol)
BufferPhosphate buffer (100 mM)
pH7.5
Temperature30 °C
Agitation200 rpm
Reaction Time3 hours

Table 2: Comparison of Reaction Performance in Different Solvent Systems

Solvent SystemSubstrate Concentration (mM)Reaction Time (h)Yield (%)Enantiomeric Excess (ee) (%)
Isopropanol-Aqueous (15% v/v)100395.2 - 99.1>99.9
Aqueous502462.5>99.9

Experimental Protocols

This section provides a detailed methodology for the scale-up synthesis of this compound based on the optimized biocatalytic reduction.

Materials and Reagents:

  • 4'-(trifluoromethyl)acetophenone (Substrate)

  • Recombinant E. coli cells expressing a suitable carbonyl reductase

  • Maltose (Co-substrate)

  • Isopropanol

  • Sodium phosphate monobasic

  • Sodium phosphate dibasic

  • Deionized water

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Equipment:

  • Bioreactor or large-scale fermenter

  • Centrifuge

  • Shaking incubator or stirred tank reactor

  • pH meter

  • Temperature controller

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography system for purification (e.g., column chromatography)

  • Chiral HPLC for enantiomeric excess determination

Protocol for Preparative Scale Bioreduction (100 mL Scale):

  • Preparation of Reaction Medium:

    • Prepare a 100 mM phosphate buffer (pH 7.5) by dissolving the appropriate amounts of sodium phosphate monobasic and dibasic in deionized water.

    • In a 500 mL Erlenmeyer flask, combine 85 mL of the phosphate buffer with 15 mL of isopropanol to create the 15% (v/v) isopropanol-aqueous solvent system.

  • Reaction Setup:

    • To the reaction medium, add 5 g of maltose (to achieve a 50 g/L concentration).

    • Add 1.7 g of recombinant E. coli dry cell mass (for a concentration of 17 g/L).

    • Finally, add 1.88 g of 4'-(trifluoromethyl)acetophenone (for a final concentration of 100 mM).

  • Biocatalytic Reduction:

    • Incubate the reaction mixture at 30 °C with agitation at 200 rpm for 3 hours.

    • Monitor the reaction progress by periodically taking samples and analyzing the conversion of the substrate and the formation of the product by a suitable analytical method (e.g., GC or HPLC).

  • Product Extraction and Purification:

    • After completion of the reaction (approximately 3 hours), terminate the reaction by centrifuging the mixture to separate the cells.

    • Extract the supernatant with an equal volume of ethyl acetate three times.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel.

  • Analysis:

    • Determine the yield of the purified product.

    • Analyze the enantiomeric excess (ee) of the product using chiral HPLC.

Mandatory Visualization

Scale_Up_Synthesis_Workflow start Start prep_medium Prepare Reaction Medium (15% Isopropanol-Aqueous Buffer, pH 7.5) start->prep_medium add_reagents Add Reagents (Maltose, Recombinant E. coli, 4'-(trifluoromethyl)acetophenone) prep_medium->add_reagents bioreduction Biocatalytic Reduction (30°C, 200 rpm, 3h) add_reagents->bioreduction extraction Product Extraction (Centrifugation, Ethyl Acetate Extraction) bioreduction->extraction purification Purification (Drying, Concentration, Column Chromatography) extraction->purification analysis Analysis (Yield, Enantiomeric Excess) purification->analysis end End Product This compound analysis->end

Caption: Workflow for the scale-up synthesis of this compound.

References

Application Note: Characterization of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the characterization of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes predicted ¹H and ¹³C NMR data, comprehensive experimental procedures for acquiring high-quality spectra, and a workflow for structural verification. This guide is intended to assist researchers in confirming the identity and purity of this important chiral building block in pharmaceutical synthesis.

Introduction

This compound is a key chiral intermediate used in the synthesis of various pharmaceutical compounds. Its precise chemical structure and stereochemical purity are critical for its function and the efficacy of the final active pharmaceutical ingredient. NMR spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules. This application note outlines the use of ¹H and ¹³C NMR spectroscopy for the complete characterization of this compound.

Predicted NMR Data

The chemical structure of this compound is shown below:

this compound Structure

Figure 1. Chemical Structure of this compound.

Based on the analysis of structurally similar compounds, the following ¹H and ¹³C NMR chemical shifts and coupling constants are predicted in deuterated chloroform (CDCl₃).

Data Presentation

Table 1: Predicted ¹H NMR Data (CDCl₃, 500 MHz)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.61d8.22HH-2, H-6
7.48d8.22HH-3, H-5
5.01q6.51HH-7
2.15s (br)-1HOH
1.52d6.53HH-8

Table 2: Predicted ¹³C NMR Data (CDCl₃, 125 MHz)

Chemical Shift (δ) ppmAssignment
149.5C-4
129.8 (q, JCF ≈ 32 Hz)C-1
126.0C-2, C-6
125.5 (q, JCF ≈ 4 Hz)C-3, C-5
124.2 (q, JCF ≈ 272 Hz)CF₃
70.0C-7
25.0C-8

Experimental Protocols

This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

3.2. ¹H NMR Spectroscopy

  • Instrument: 500 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 20 ppm

  • Referencing: Tetramethylsilane (TMS) at 0.00 ppm.

3.3. ¹³C NMR Spectroscopy

  • Instrument: 500 MHz NMR Spectrometer (operating at 125 MHz for ¹³C)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zgpg30 (proton-decoupled)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm

  • Referencing: CDCl₃ solvent peak at 77.16 ppm.

3.4. 2D NMR Spectroscopy (Optional but Recommended)

For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended.

  • COSY: To establish ¹H-¹H coupling correlations.

  • HSQC: To identify one-bond ¹H-¹³C correlations.

Data Analysis and Interpretation

  • Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C).

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

  • Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule, using 2D NMR data if acquired.

Workflow and Visualization

The overall workflow for the characterization of this compound by NMR spectroscopy is depicted in the following diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Confirmation weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve H1_NMR 1H NMR dissolve->H1_NMR C13_NMR 13C NMR dissolve->C13_NMR NMR_2D 2D NMR (COSY, HSQC) dissolve->NMR_2D process Fourier Transform & Phasing H1_NMR->process C13_NMR->process NMR_2D->process reference Referencing process->reference integrate Integration & Peak Picking reference->integrate assign Assign Signals integrate->assign confirm Confirm Structure assign->confirm

Application Notes and Protocols for the Enzymatic Kinetic Resolution of Racemic 1-[4-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically pure chiral alcohols are critical building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability, binding affinity, and lipophilicity. Consequently, the synthesis of enantiomerically pure 1-[4-(trifluoromethyl)phenyl]ethanol is of significant interest in drug development. Enzymatic kinetic resolution (EKR) offers a highly selective and environmentally benign method for obtaining such chiral compounds. This application note details the use of Candida antarctica Lipase B (CALB) for the kinetic resolution of racemic 1-[4-(trifluoromethyl)phenyl]ethanol via enantioselective acylation.

Principle of the Method

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other, leading to the separation of the two enantiomers. In this case, the lipase CALB selectively catalyzes the acylation of one enantiomer of racemic 1-[4-(trifluoromethyl)phenyl]ethanol, leaving the other enantiomer unreacted. The resulting product is an enantioenriched ester, and the remaining unreacted substrate is the enantioenriched alcohol of the opposite configuration. The success of the resolution is quantified by the enantiomeric excess (e.e.) of both the product and the remaining substrate, as well as the conversion rate.

Data Presentation

The following tables summarize typical quantitative data for the enzymatic kinetic resolution of 1-phenylethanol and related aromatic alcohols using Candida antarctica Lipase B (Novozym 435). These values provide a reference for the expected outcomes for the resolution of 1-[4-(trifluoromethyl)phenyl]ethanol, which may require optimization for best results.

Table 1: Influence of Acyl Donor on the Kinetic Resolution of Racemic 1-Phenylethanol

Acyl DonorSolventTemperature (°C)Time (h)Conversion (%)Substrate e.e. (%)Product e.e. (%)Reference
Vinyl Acetaten-Hexane421.25~50>99>99[1][2]
Isopropenyl Acetaten-Hexane3524~50>99>99[3]
Ethyl AcetateToluene40724582>99
Vinyl ButyrateMTBE30484892>99

Table 2: Influence of Solvent on the Kinetic Resolution of Racemic 1-Phenylethanol

SolventAcyl DonorTemperature (°C)Time (h)Conversion (%)Substrate e.e. (%)Product e.e. (%)Reference
n-HexaneVinyl Acetate421.25~50>99>99[1][2]
TolueneVinyl Acetate40244685>99
DIPEVinyl Acetate40244996>99
AcetonitrileVinyl Acetate40723554>99
Ionic LiquidVinyl Acetate404849>99>99

Experimental Protocols

Protocol 1: General Procedure for the Enzymatic Kinetic Resolution of Racemic 1-[4-(trifluoromethyl)phenyl]ethanol

Materials:

  • Racemic 1-[4-(trifluoromethyl)phenyl]ethanol

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., n-hexane, toluene, methyl tert-butyl ether (MTBE))

  • Molecular sieves (optional, for anhydrous conditions)

  • Reaction vessel (e.g., screw-capped vial or round-bottom flask)

  • Magnetic stirrer and stir bar

  • Thermostatically controlled oil bath or heating block

  • Analytical balance

  • Filtration apparatus (e.g., syringe filter)

Procedure:

  • To a clean, dry reaction vessel, add racemic 1-[4-(trifluoromethyl)phenyl]ethanol (1.0 eq.).

  • Add the desired anhydrous organic solvent (e.g., 10 mL per mmol of substrate).

  • Add the acyl donor (typically 1.5-3.0 eq.).

  • Add the immobilized CALB (e.g., 10-50 mg per mmol of substrate).

  • If using, add activated molecular sieves to the mixture.

  • Seal the vessel and place it in a thermostatically controlled environment (e.g., 40-50 °C).

  • Stir the reaction mixture at a constant rate (e.g., 200 rpm).

  • Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

  • To quench the reaction in the aliquot, filter out the enzyme (e.g., using a 0.45 µm syringe filter).

  • Analyze the aliquot by chiral GC or HPLC to determine the conversion and enantiomeric excess of the substrate and product.

  • Once the desired conversion (ideally close to 50%) and enantiomeric excess are achieved, stop the reaction by filtering off the enzyme.

  • The enzyme can be washed with fresh solvent and reused.

  • The filtrate, containing the enantioenriched ester and unreacted alcohol, can be concentrated under reduced pressure.

  • The ester and alcohol can be separated by column chromatography on silica gel.

Protocol 2: Analytical Method for Determination of Enantiomeric Excess and Conversion by Chiral Gas Chromatography (GC)

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890A or similar, equipped with a Flame Ionization Detector (FID).

  • Chiral Column: CP-Chirasil-Dex CB (25 m x 0.25 mm x 0.25 µm) or similar.

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 110 °C, hold for 5 min.

    • Ramp: 5 °C/min to 150 °C.

    • Hold at 150 °C for 2 min.

  • Carrier Gas: Helium, constant flow.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Dilute the reaction aliquot (after enzyme removal) in a suitable solvent (e.g., ethyl acetate or the reaction solvent) to an appropriate concentration (e.g., ~1 mg/mL).

  • Inject the sample into the GC.

Data Analysis:

  • Identify the peaks corresponding to the (R)- and (S)-enantiomers of 1-[4-(trifluoromethyl)phenyl]ethanol and its acylated product. Retention times should be confirmed with authentic racemic and, if available, enantioenriched standards.

  • Calculate the enantiomeric excess (e.e.) using the following formulas:

    • e.e. (substrate) = [|(AreaR-alcohol - AreaS-alcohol)| / (AreaR-alcohol + AreaS-alcohol)] x 100%

    • e.e. (product) = [|(AreaR-ester - AreaS-ester)| / (AreaR-ester + AreaS-ester)] x 100%

  • Calculate the conversion using the following formula:

    • Conversion (%) = [ (AreaR-ester + AreaS-ester) / (AreaR-alcohol + AreaS-alcohol + AreaR-ester + AreaS-ester) ] x 100%

Mandatory Visualizations

G cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Workup and Purification racemate Racemic 1-[4-(trifluoromethyl)phenyl]ethanol vessel Reaction Vessel racemate->vessel solvent Anhydrous Solvent solvent->vessel acyl_donor Acyl Donor acyl_donor->vessel enzyme Immobilized CALB enzyme->vessel reaction Stirring at controlled temperature (e.g., 40-50°C) vessel->reaction monitoring Reaction Monitoring (Chiral GC/HPLC) reaction->monitoring Aliquots filtration Enzyme Filtration reaction->filtration monitoring->reaction Continue until ~50% conversion separation Chromatographic Separation filtration->separation product1 Enantioenriched (R)-Ester separation->product1 product2 Enantioenriched (S)-Alcohol separation->product2

Caption: Experimental workflow for the enzymatic kinetic resolution.

G cluster_products Reaction Products racemate Racemic 1-[4-(trifluoromethyl)phenyl]ethanol ((R)-Alcohol + (S)-Alcohol) enzyme CALB + Acyl Donor racemate->enzyme Enantioselective Acylation ester (R)-Ester (Fast reacting enantiomer) enzyme->ester k_fast alcohol (S)-Alcohol (Slow reacting enantiomer) enzyme->alcohol k_slow

Caption: Principle of enzymatic kinetic resolution.

References

Application Note and Protocol: Asymmetric Transfer Hydrogenation for the Synthesis of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1R)-1-[4-(trifluoromethyl)phenyl]ethanol is a critical chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemistry is vital for the biological activity and selectivity of the final drug products. Asymmetric transfer hydrogenation (ATH) has emerged as a robust and efficient method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols. This application note provides a detailed protocol for the synthesis of this compound via the asymmetric transfer hydrogenation of 4'-(trifluoromethyl)acetophenone. The described method utilizes a well-defined Ruthenium(II) catalyst in the presence of a formic acid/triethylamine mixture as the hydrogen source, offering high yields and excellent enantioselectivity.

Reaction Principle

The asymmetric transfer hydrogenation of 4'-(trifluoromethyl)acetophenone is catalyzed by a chiral Ruthenium(II) complex, typically one containing a tosylated diamine ligand such as (1R,2R)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN). In this process, formic acid serves as the hydrogen donor, which upon decomposition releases a hydride that is transferred to the ketone. The chiral environment provided by the catalyst directs the hydride attack to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol.

Experimental Protocol

This protocol is a representative procedure based on established methods for the asymmetric transfer hydrogenation of aromatic ketones.

Materials and Equipment
  • Substrate: 4'-(Trifluoromethyl)acetophenone

  • Catalyst: [RuCl((R,R)-TsDPEN)(p-cymene)]

  • Hydrogen Source: Formic acid (HCOOH) and Triethylamine (NEt₃)

  • Solvent: Anhydrous solvent such as Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)

  • Reagents for work-up: Saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Equipment: Schlenk flask, magnetic stirrer, temperature-controlled oil bath, rotary evaporator, and standard laboratory glassware.

  • Analytical Equipment: Gas chromatograph (GC) with a chiral column or High-Performance Liquid Chromatograph (HPLC) with a chiral column for enantiomeric excess determination.

Reaction Setup and Procedure
  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the catalyst [RuCl((R,R)-TsDPEN)(p-cymene)] (e.g., at a substrate-to-catalyst ratio (S/C) of 2000:1 to 100:1).

  • Add the anhydrous solvent (e.g., 5 mL per 1 mmol of substrate).

  • Prepare the hydrogen source by mixing formic acid and triethylamine in a 5:2 molar ratio in a separate flask and add it to the reaction mixture.

  • Add 4'-(Trifluoromethyl)acetophenone (1.0 mmol) to the reaction flask.

  • Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C) and monitor the progress by thin-layer chromatography (TLC) or GC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the this compound can be determined by chiral GC or HPLC.

  • Chiral GC Method (Example):

    • Column: CP-Chirasil-Dex CB column.

    • Injector and detector temperatures: 250 °C.

    • Oven program: Start at 115 °C, hold for 2 min, then ramp to 140 °C at 3 °C/min.[1]

    • The enantiomers will show distinct retention times, allowing for the calculation of the ee based on the peak areas.

Data Presentation

The following table summarizes representative data for the asymmetric transfer hydrogenation of substituted acetophenones, which can be expected to be similar for 4'-(trifluoromethyl)acetophenone under optimized conditions.

EntryCatalystS/C RatioHydrogen DonorSolventTemp (°C)Time (h)Yield (%)ee (%)
1[RuCl((R,R)-TsDPEN)(p-cymene)]200:1HCOOH:NEt₃ (5:2)CH₃CN2816>95>98
2[RuCl((S,S)-TsDPEN)(p-cymene)]500:1HCOOH:NEt₃ (5:2)DMF4012>95>97
3Modified Ru-TsDPEN1000:1Isopropanol/BaseToluene6024>90>95

Note: The data in this table is illustrative and based on typical results for similar substrates. Actual results may vary depending on the specific reaction conditions.

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Add Catalyst to Schlenk Flask prep2 Add Anhydrous Solvent prep1->prep2 prep3 Prepare & Add HCOOH:NEt3 prep2->prep3 prep4 Add Substrate prep3->prep4 react Stir at Controlled Temperature prep4->react monitor Monitor by TLC/GC react->monitor workup1 Quench with NaHCO3 monitor->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Wash, Dry, and Filter workup2->workup3 workup4 Evaporate Solvent workup3->workup4 purify Column Chromatography workup4->purify analysis Determine ee% by Chiral GC/HPLC purify->analysis catalytic_cycle catalyst [Ru]-H (Active Catalyst) ru_complex [Ru]-Substrate Complex catalyst->ru_complex Coordination ketone 4'-(CF3)acetophenone ketone->ru_complex alcohol (1R)-1-[4-(CF3)phenyl]ethanol h_source HCOOH / NEt3 h_source->catalyst H- Source ru_product [Ru]-Product Complex ru_complex->ru_product Hydride Transfer ru_product->catalyst Product Release & Catalyst Regeneration ru_product->alcohol precatalyst [RuCl((R,R)-TsDPEN)(p-cymene)] precatalyst->catalyst Activation

References

Application Note: Whole-Cell Catalyzed Production of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol Using Recombinant E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: (1R)-1-[4-(trifluoromethyl)phenyl]ethanol is a key chiral intermediate for the synthesis of important pharmaceutical compounds, such as chemokine CCR5 antagonists. This document provides a detailed protocol for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to its corresponding (R)-alcohol using a recombinant Escherichia coli whole-cell biocatalyst. The method leverages an E. coli BL21(DE3) strain expressing a stereoselective carbonyl reductase, offering high yield and excellent enantioselectivity (>99.9% ee). The protocol details strain preparation, whole-cell biotransformation in an optimized isopropanol-aqueous system to enhance substrate solubility, and analytical methods for product quantification.

Principle of the Method

The production of this compound is achieved through the stereoselective reduction of the prochiral ketone, 4-(trifluoromethyl)acetophenone. This biotransformation is catalyzed by a carbonyl reductase (CR) enzyme, specifically the LXCAR-S154Y variant, expressed recombinantly in E. coli BL21(DE3) cells. The reduction reaction requires the cofactor NADPH, which is regenerated by the host cell's metabolic machinery, often facilitated by the addition of a co-substrate like isopropanol or maltose. The use of whole cells is advantageous as it eliminates the need for costly enzyme purification and external cofactor addition. To overcome the poor aqueous solubility of the substrate, the reaction is performed in a biphasic system containing isopropanol as a co-solvent, which also serves as a co-substrate for cofactor regeneration.

Troubleshooting & Optimization

Optimizing the yield and enantioselectivity of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol. The content is designed to address specific issues encountered during experimentation to optimize both yield and enantioselectivity.

Troubleshooting Guides and FAQs

This section is organized in a question-and-answer format to provide direct and actionable solutions to common experimental challenges.

Issue 1: Low Enantiomeric Excess (ee)

Question: My asymmetric reduction of 4'-(trifluoromethyl)acetophenone is resulting in a low enantiomeric excess (ee). What are the potential causes and how can I improve the stereoselectivity?

Answer: Low enantiomeric excess is a frequent challenge in asymmetric synthesis and can originate from several factors. A systematic approach to troubleshooting is essential.

  • Potential Causes & Troubleshooting Steps:

    • Catalyst Purity and Activity: The chiral catalyst is the cornerstone of enantioselectivity.

      • Troubleshooting: Ensure the catalyst is of high purity and has not degraded. If using a homemade catalyst, verify its stereochemical integrity. For commercial catalysts, use a fresh batch from a reputable supplier. Consider that Corey-Bakshi-Shibata (CBS) catalysts, derived from proline, are known for their effectiveness in reducing prochiral ketones.[1][2][3][4]

    • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature.

      • Troubleshooting: Lowering the reaction temperature (e.g., to -78 °C) generally enhances enantioselectivity by favoring the transition state that leads to the desired enantiomer.[5] Conversely, higher temperatures can provide enough energy to overcome the activation energy difference between the two enantiomeric pathways, leading to a loss of selectivity.

    • Solvent Effects: The solvent can significantly influence the catalyst's conformation and the transition state geometry.

      • Troubleshooting: Screen a variety of solvents. Aprotic solvents like tetrahydrofuran (THF) or toluene are commonly used and often effective for CBS reductions.[2]

    • Reducing Agent: The choice and quality of the reducing agent are critical.

      • Troubleshooting: For CBS reductions, borane (BH₃) complexes are the standard.[2][6] Ensure the borane solution is fresh and accurately titrated. For Noyori-type hydrogenations, ensure high-purity hydrogen gas is used.[7][8][9]

    • Substrate Purity: Impurities in the 4'-(trifluoromethyl)acetophenone can interfere with the catalyst.

      • Troubleshooting: Purify the starting ketone by distillation or chromatography before use.

Issue 2: Low Reaction Yield

Question: I am observing a high enantiomeric excess, but the overall yield of this compound is poor. What could be the issue?

Answer: A low yield, even with high ee, indicates that while the desired stereochemical pathway is favored, the overall reaction efficiency is compromised.

  • Potential Causes & Troubleshooting Steps:

    • Incomplete Reaction: The reaction may not be going to completion.

      • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature (while monitoring the effect on ee).

    • Catalyst Loading: Insufficient catalyst may lead to a slow or incomplete reaction.

      • Troubleshooting: While higher catalyst loading can increase the reaction rate, it also increases costs. Optimize the catalyst loading by running a series of small-scale reactions with varying amounts of the catalyst (e.g., 1-10 mol%).[2]

    • Reagent Stoichiometry: Incorrect stoichiometry of the reducing agent can limit the conversion.

      • Troubleshooting: Ensure the reducing agent is added in the correct stoichiometric amount, often in slight excess.

    • Work-up and Purification: Significant product loss can occur during the work-up and purification stages.

      • Troubleshooting: Review your extraction and chromatography procedures. Ensure the pH is adjusted correctly during the work-up to avoid product degradation. Check for product volatility, which might lead to losses during solvent removal under reduced pressure.

    • Moisture and Air Sensitivity: Many organometallic catalysts and reagents are sensitive to air and moisture.

      • Troubleshooting: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Issue 3: Inconsistent Results

Question: My results for both yield and enantioselectivity are not reproducible between batches. What factors should I investigate?

Answer: Lack of reproducibility is a critical issue that points to uncontrolled variables in the experimental setup.

  • Potential Causes & Troubleshooting Steps:

    • Reagent Quality: The purity and concentration of reagents can vary between batches.

      • Troubleshooting: Standardize the source and batch of all reagents and solvents. Always use freshly opened solvents or properly stored anhydrous solvents. Titrate reactive reagents like borane before each use.

    • Reaction Setup: Minor variations in the experimental setup can have a significant impact.

      • Troubleshooting: Maintain consistent stirring speed, rate of addition of reagents, and temperature control. Use a cryostat for accurate low-temperature control.

    • Atmospheric Conditions: Reactions sensitive to moisture and oxygen will be affected by atmospheric leaks.

      • Troubleshooting: Ensure all joints in the glassware are properly sealed and maintain a positive pressure of inert gas throughout the reaction.

Data Presentation: Comparative Synthesis Methods

The following tables summarize quantitative data for different methods used in the synthesis of chiral 1-[4-(trifluoromethyl)phenyl]ethanol, providing a basis for comparison.

Table 1: Chemical Catalytic Methods

MethodCatalystReducing AgentSolventTemp (°C)Yield (%)ee (%)Reference
CBS Reduction(R)-Methyl-CBSBH₃·THFTHFRoom Temp>95>95[2][4]
Noyori HydrogenationRuCl₂[(R)-BINAP]H₂Ethanol30High>99[7][10]
Alpine Borane ReductionB-3-Pinanyl-9-BBN-THFElevated PressureModerate-HighHigh[11][12]

Table 2: Biocatalytic Methods

BiocatalystSubstrate Conc.Co-solventTemp (°C)Yield (%)ee (%)Reference
Recombinant E. coli (LXCAR-S154Y)100 mM15% (v/v) Isopropanol3099.1>99.9[13]
Recombinant E. coli (LXCAR-S154Y)200 mMTween-20/ChCl:Lys3091.5>99.9[14]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Asymmetric Reduction using Corey-Bakshi-Shibata (CBS) Catalyst

This protocol describes the enantioselective reduction of 4'-(trifluoromethyl)acetophenone to this compound using an (R)-methyl-CBS catalyst.

  • Preparation:

    • All glassware must be oven-dried and cooled under a stream of dry nitrogen.

    • The reaction is to be carried out under an inert atmosphere (nitrogen or argon).

  • Reaction Setup:

    • To a stirred solution of (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq) in anhydrous tetrahydrofuran (THF) at room temperature, add borane-tetrahydrofuran complex (1.0 M in THF, 1.2 eq) dropwise over 10 minutes.

    • Stir the mixture for an additional 15 minutes at room temperature.

  • Substrate Addition:

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

    • Slowly add a solution of 4'-(trifluoromethyl)acetophenone (1.0 eq) in anhydrous THF to the catalyst-borane complex solution.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or GC until the starting material is consumed.

  • Quenching and Work-up:

    • Carefully quench the reaction by the slow addition of methanol.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Remove the solvent under reduced pressure.

    • Add 1 M HCl to the residue and extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess of the purified product by chiral HPLC or GC.

Protocol 2: Biocatalytic Reduction using Recombinant E. coli

This protocol details the whole-cell biocatalytic reduction of 4'-(trifluoromethyl)acetophenone.[13]

  • Cell Culture and Harvest:

    • Cultivate recombinant E. coli cells expressing a suitable carbonyl reductase (e.g., LXCAR-S154Y) in an appropriate growth medium.

    • Harvest the cells by centrifugation and wash with a buffer (e.g., phosphate buffer).

  • Reaction Mixture Preparation:

    • In a reaction vessel, prepare a mixture of phosphate buffer (e.g., 100 mM, pH 7.5), a co-substrate for cofactor regeneration (e.g., maltose), and the harvested recombinant E. coli cells (specified as dry or wet cell weight).

    • Add a co-solvent such as isopropanol to improve substrate solubility.[13]

  • Bioreduction:

    • Add 4'-(trifluoromethyl)acetophenone to the reaction mixture.

    • Incubate the reaction at a controlled temperature (e.g., 30 °C) with agitation.

  • Reaction Monitoring:

    • Monitor the conversion of the substrate and the formation of the product by GC or HPLC.

  • Product Extraction and Analysis:

    • After the reaction is complete, extract the product from the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Dry the organic phase over anhydrous Na₂SO₄ and concentrate it.

    • Determine the yield and enantiomeric excess of the product by GC or HPLC analysis.

Visualizations

General Troubleshooting Workflow for Asymmetric Synthesis

TroubleshootingWorkflow Start Problem Identified: Low Yield or Low ee CheckReagents Verify Reagent Quality (Purity, Concentration, Freshness) Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Solvent, Time) Start->CheckConditions CheckSetup Inspect Experimental Setup (Inert Atmosphere, Stirring) Start->CheckSetup NotResolved Issue Persists CheckReagents->NotResolved If reagents are suspect CheckConditions->NotResolved If conditions are suboptimal CheckSetup->NotResolved If setup is flawed OptimizeCatalyst Optimize Catalyst System (Loading, Purity, Type) OptimizeWorkup Refine Work-up & Purification OptimizeCatalyst->OptimizeWorkup Analysis Analyze Results (Yield, ee) OptimizeWorkup->Analysis Resolved Issue Resolved Analysis->Resolved Success Analysis->NotResolved Failure NotResolved->OptimizeCatalyst Systematic Optimization

A general workflow for troubleshooting common issues in asymmetric synthesis.

Key Synthetic Pathways to this compound

SyntheticPathways Substrate 4'-(Trifluoromethyl)acetophenone CBS CBS Reduction Substrate->CBS (R)-CBS catalyst, BH3-THF Noyori Noyori Asymmetric Hydrogenation Substrate->Noyori Ru-BINAP catalyst, H2 Biocatalysis Whole-Cell Biocatalysis (e.g., Recombinant E. coli) Substrate->Biocatalysis Carbonyl Reductase, Cofactor Regeneration Product This compound CBS->Product Noyori->Product Biocatalysis->Product

An overview of the primary synthetic routes to the target chiral alcohol.

References

Troubleshooting common issues in the biocatalytic reduction of 4'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the biocatalytic reduction of 4'-(trifluoromethyl)acetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered in the biocatalytic reduction of 4'-(trifluoromethyl)acetophenone?

A1: The most frequent challenges include low conversion rates, poor enantioselectivity, enzyme instability, and substrate or product inhibition. Each of these issues can arise from a variety of factors related to the enzyme, substrate, cofactors, and reaction conditions.

Q2: How can I improve the conversion rate of my reaction?

A2: To improve conversion rates, consider the following:

  • Optimize Reaction Conditions: Ensure the pH and temperature are at the optimal levels for the specific ketoreductase (KRED) being used.[1]

  • Ensure Efficient Cofactor Regeneration: The recycling of NADH or NADPH is critical. A robust cofactor regeneration system, such as using glucose dehydrogenase (GDH) with glucose or isopropanol with a suitable alcohol dehydrogenase, is essential.[2][3][4]

  • Increase Enzyme Loading: A higher concentration of the biocatalyst can lead to a faster reaction rate. However, this should be balanced with cost considerations.

  • Address Substrate/Product Inhibition: High concentrations of the substrate or product can inhibit the enzyme.[5][6] Consider fed-batch strategies for the substrate or in-situ product removal.

Q3: My reaction shows poor enantioselectivity. What can I do?

A3: Poor enantioselectivity can be addressed by:

  • Enzyme Selection: Screen different ketoreductases, as they exhibit varying stereoselectivities for the same substrate.[7]

  • Reaction Parameter Optimization: Temperature and pH can sometimes influence the enantioselectivity of an enzymatic reaction.

  • Protein Engineering: If feasible, directed evolution or rational design of the ketoreductase can be employed to enhance its enantioselectivity for the target substrate.[8]

Q4: My enzyme seems to be unstable under the reaction conditions. How can I improve its stability?

A4: Enzyme stability can be enhanced through:

  • Immobilization: Immobilizing the enzyme on a solid support can significantly improve its operational stability and facilitate its reuse.[7]

  • Reaction Condition Optimization: Operating at the optimal pH and a moderate temperature can help maintain enzyme activity for longer durations.[1] Some ketoreductases lose significant activity at temperatures above 40°C.[1]

  • Use of Additives: The addition of stabilizing agents such as glycerol or sorbitol can sometimes protect the enzyme from denaturation.

Q5: Should I use a whole-cell system or an isolated enzyme?

A5: The choice between a whole-cell system and an isolated enzyme depends on several factors:

  • Whole-Cell Systems: These are often simpler to prepare and can have built-in cofactor regeneration.[2][9] However, they may have lower specific activity and the potential for side reactions.

  • Isolated Enzymes: Purified enzymes offer higher specific activity and a cleaner reaction profile. However, they require a separate cofactor regeneration system and can be more expensive to prepare and use.[2][4]

Troubleshooting Guide

Issue Symptom Possible Cause(s) Recommended Solution(s)
Low Conversion Rate Substrate is consumed slowly or the reaction stalls.- Inefficient cofactor regeneration.- Suboptimal pH or temperature.- Enzyme inhibition by substrate or product.- Low enzyme activity or concentration.- Implement a robust cofactor regeneration system (e.g., GDH/glucose).[2][4]- Optimize pH and temperature for the specific KRED.- Employ fed-batch substrate addition or in-situ product removal.- Increase enzyme loading.
Poor Enantioselectivity The desired enantiomer is produced with low enantiomeric excess (ee).- The chosen ketoreductase has low intrinsic selectivity for the substrate.- Non-optimal reaction conditions.- Screen a panel of different ketoreductases.- Perform a thorough optimization of pH and temperature.- Consider using a computationally redesigned enzyme with inverted stereoselectivity if available.[8]
Enzyme Inactivation The reaction rate decreases rapidly over time.- Thermal denaturation of the enzyme.- pH instability.- Presence of denaturing organic co-solvents.- Operate at a lower temperature.- Maintain the optimal pH using a suitable buffer.- Immobilize the enzyme to enhance stability.- Minimize the concentration of or select a more biocompatible co-solvent.
Reaction Reproducibility Issues Inconsistent results between batches.- Inconsistent quality or quantity of biocatalyst.- Variations in reaction setup and conditions.- Degradation of substrate or cofactor stocks.- Ensure consistent preparation and quantification of the enzyme or whole cells.- Standardize all reaction parameters (temperature, pH, agitation, etc.).- Use fresh, properly stored substrate and cofactor solutions.

Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Reduction

This protocol is adapted for using E. coli cells overexpressing a ketoreductase and a glucose dehydrogenase for cofactor regeneration.

1. Cell Culture and Induction:

  • Inoculate a suitable volume of Luria-Bertani (LB) medium containing the appropriate antibiotic with a fresh colony of the recombinant E. coli strain.
  • Grow the culture at 37°C with shaking (200-250 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.
  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
  • Continue the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.

2. Cell Harvesting and Preparation:

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
  • Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
  • Resuspend the cells in the same buffer to a desired concentration (e.g., 50-100 g/L wet cell weight).

3. Bioreduction Reaction:

  • In a reaction vessel, combine the cell suspension, 4'-(trifluoromethyl)acetophenone (e.g., 10-50 mM), glucose (e.g., 1.2 equivalents to the substrate), and NADP+ (e.g., 0.1-1 mM).
  • If the substrate has low aqueous solubility, a co-solvent like isopropanol or DMSO (typically 1-10% v/v) can be added.
  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) with agitation.
  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC or GC.

4. Product Extraction and Analysis:

  • Once the reaction is complete, quench it by adding a water-immiscible organic solvent (e.g., ethyl acetate).
  • Separate the organic layer, and if necessary, perform further extractions of the aqueous layer.
  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
  • Analyze the product for conversion and enantiomeric excess using chiral HPLC or GC.

Protocol 2: Isolated Enzyme Biocatalytic Reduction

This protocol utilizes a purified ketoreductase with a glucose dehydrogenase (GDH) coupled system for cofactor regeneration.

1. Reaction Setup:

  • In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.0).
  • Add 4'-(trifluoromethyl)acetophenone to the desired concentration (e.g., 50-100 mM). A co-solvent may be required for solubilization.
  • Add glucose to a final concentration of 1.2-1.5 equivalents relative to the substrate.
  • Add NADP+ to a catalytic amount (e.g., 0.1-0.5 mM).

2. Enzymatic Reaction:

  • Initiate the reaction by adding the purified ketoreductase and glucose dehydrogenase to the solution. The optimal enzyme concentrations should be determined empirically.
  • Maintain the reaction at the optimal temperature (e.g., 30-35°C) with gentle stirring.
  • Monitor the pH of the reaction and adjust as necessary, as the oxidation of glucose to gluconic acid will cause a decrease in pH.
  • Follow the reaction progress via HPLC or GC analysis of periodically drawn samples.

3. Work-up and Analysis:

  • Upon completion, extract the product with an organic solvent such as ethyl acetate.
  • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
  • Determine the conversion and enantiomeric excess of the product by chiral HPLC or GC.

Quantitative Data Summary

ParameterTypical Range/ValueNotes
Optimal pH 6.5 - 8.0Highly dependent on the specific ketoreductase.[1] Some engineered enzymes may have different optima.
Optimal Temperature 25 - 40°CHigher temperatures can increase reaction rates but may lead to enzyme denaturation.[1]
Substrate Concentration 10 - 200 mMHigher concentrations can lead to substrate inhibition.[10][11]
Co-solvent Concentration 1 - 20% (v/v)Isopropanol or DMSO are commonly used to improve substrate solubility. Higher concentrations can inactivate the enzyme.
Conversion >95%Achievable with optimized conditions and sufficient reaction time.[12]
Enantiomeric Excess (ee) >99%Highly dependent on the choice of ketoreductase.[12]

Visualizations

Experimental Workflow for Whole-Cell Bioreduction

G cluster_prep Biocatalyst Preparation cluster_reaction Bioreduction cluster_analysis Analysis A Cell Culture B Induction (IPTG) A->B C Harvesting (Centrifugation) B->C D Cell Resuspension C->D E Reaction Setup (Substrate, Cells, Glucose, NADP+) D->E F Incubation (Controlled Temp. & Agitation) E->F G Monitoring (HPLC/GC) F->G H Product Extraction G->H I Analysis (Conversion & ee) H->I

Caption: Workflow for whole-cell biocatalytic reduction.

Troubleshooting Logic for Low Conversion Rate

G Start Low Conversion Rate Observed Q1 Is Cofactor Regeneration System in Place? Start->Q1 Sol1 Implement Cofactor Regeneration (e.g., GDH/glucose) Q1->Sol1 No Q2 Are pH and Temperature Optimal? Q1->Q2 Yes A1_yes Yes A1_no No Sol1->Q2 Sol2 Optimize pH and Temperature Q2->Sol2 No Q3 Is Substrate/Product Inhibition Suspected? Q2->Q3 Yes A2_yes Yes A2_no No Sol2->Q3 Sol3 Use Fed-Batch or In-Situ Product Removal Q3->Sol3 Yes Q4 Is Enzyme Concentration Sufficient? Q3->Q4 No A3_yes Yes A3_no No Sol3->Q4 Sol4 Increase Enzyme Loading Q4->Sol4 No End Further Investigation Needed Q4->End Yes A4_yes Yes A4_no No Sol4->End

Caption: Troubleshooting flowchart for low conversion rates.

Cofactor Regeneration Cycles

G cluster_main Main Reaction cluster_cofactor Cofactor Cycle cluster_regeneration Regeneration System Substrate 4'-(Trifluoromethyl)acetophenone KRED Ketoreductase Substrate->KRED Product (S)- or (R)-alcohol KRED->Product NADPH NADPH NADP NADP+ NADPH->NADP NADP->KRED H+ GDH Glucose Dehydrogenase NADP->GDH Glucose Glucose Glucose->GDH GluconicAcid Gluconic Acid GDH->NADPH GDH->GluconicAcid

Caption: Coupled enzyme system for cofactor regeneration.

References

Purification techniques for high-purity (1R)-1-[4-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the purification of high-purity (1R)-1-[4-(trifluoromethyl)phenyl]ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for obtaining high-purity this compound?

A1: The main strategies for producing enantiomerically pure this compound are:

  • Asymmetric Synthesis: This involves the direct synthesis of the desired (R)-enantiomer from a prochiral starting material (4'-(trifluoromethyl)acetophenone) using a chiral catalyst or biocatalyst.[1][2] Biocatalytic reduction using recombinant whole-cells has been shown to achieve excellent enantioselectivity (>99.9% ee) and high yields.[3]

  • Chiral Resolution: This process involves separating a racemic mixture (a 50:50 mixture of R and S enantiomers) into its individual enantiomers.[4] Common methods include preparative chiral chromatography (HPLC or SFC) and crystallization of diastereomeric salts.[4][]

Q2: How can I determine the enantiomeric purity (e.g., enantiomeric excess or ee%) of my sample?

A2: The most common and reliable method for determining the enantiomeric purity of chiral alcohols is Chiral High-Performance Liquid Chromatography (HPLC) .[6] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.[7]

Q3: What are the potential impurities I might encounter?

A3: Besides the unwanted (S)-enantiomer, potential impurities can include:

  • Starting Material: Unreacted 4'-(trifluoromethyl)acetophenone.

  • Byproducts: Products from side reactions occurring during synthesis.

  • Solvents: Residual solvents from the reaction or purification steps.[8][9]

  • Reagents: Leftover reagents or catalysts from the synthesis.

Q4: My final product has a low melting point and a wide melting range. What does this indicate?

A4: A low or broad melting point range typically indicates the presence of impurities. Pure crystalline solids have a sharp, defined melting point.[10] The impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces.

Purification Troubleshooting Guides

This section provides detailed troubleshooting for common purification techniques.

Technique 1: Chiral HPLC / SFC Purification

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for separating enantiomers.[][11] SFC is often faster and uses less solvent than traditional HPLC.[]

IssuePotential Cause(s)Suggested Solution(s)
Poor or No Resolution of Enantiomers 1. Incorrect Chiral Stationary Phase (CSP): The selected column is not suitable for this specific analyte.[12] 2. Inappropriate Mobile Phase: The solvent composition is not optimal for separation.[13] 3. High Flow Rate: The flow rate is too fast to allow for proper interaction with the CSP. 4. Temperature Fluctuations: Inconsistent column temperature affects reproducibility and selectivity.[12]1. Screen different CSPs (e.g., polysaccharide-based like amylose or cellulose derivatives).[7] 2. Optimize the mobile phase. For normal phase, try different ratios of hexane/isopropanol or hexane/ethanol.[6] For reversed-phase, adjust the water/acetonitrile or water/methanol composition. 3. Reduce the flow rate (e.g., from 1.0 mL/min to 0.5-0.8 mL/min). 4. Use a column oven to maintain a constant temperature (e.g., 25 °C).[12]
Peak Tailing or Fronting 1. Column Overload: Too much sample was injected. 2. Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase.[12] 3. Column Degradation: The stationary phase is damaged or contaminated.1. Reduce the injection volume or dilute the sample. 2. Dissolve the sample in the mobile phase whenever possible.[7] 3. Flush the column with a strong solvent or, if necessary, replace the column.
Ghost Peaks 1. System Contamination: Carryover from a previous injection.[12] 2. Contaminated Mobile Phase or Solvents. 3. Air Bubbles: Dissolved gas in the mobile phase.[12]1. Run blank injections with a strong solvent to clean the injector and system. 2. Use high-purity, HPLC-grade solvents and filter them before use. 3. Ensure the mobile phase is properly degassed.[12]
Irreproducible Retention Times 1. Inadequate Column Equilibration: The column is not fully equilibrated with the new mobile phase.[12] 2. Mobile Phase Composition Drift: The solvent ratio is changing over time. 3. System Leak: A leak in the system causes pressure and flow rate fluctuations.[14]1. Equilibrate the column for a longer period (at least 15-20 column volumes). 2. Prepare fresh mobile phase daily and keep the solvent bottles covered. 3. Check all fittings for leaks and tighten or replace as needed.[14]

The following table summarizes typical performance data for the separation of trifluoromethyl-substituted alcohols on common polysaccharide-based chiral columns.

AnalyteChiral Stationary Phase (CSP)Mobile PhaseSeparation Factor (α)Resolution (Rs)
1-Phenyl-2,2,2-trifluoroethanolChiralpak® AD-H (Amylose derivative)n-Hexane/Isopropanol (90:10, v/v)1.252.80
1-Phenyl-2,2,2-trifluoroethanolChiralcel® OD-H (Cellulose derivative)n-Hexane/Isopropanol (90:10, v/v)1.182.10
1-Phenyl-2,2,2-trifluoroethanolChiralpak® AD-H (Amylose derivative)Methanol (100%)1.353.50
Data adapted from a guide on chiral HPLC analysis of trifluoromethyl-substituted alcohols.[7] A resolution (Rs) of ≥ 1.5 indicates baseline separation.[7]
  • Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of the mobile phase or a compatible solvent.[7]

  • Column Selection: Start with a polysaccharide-based chiral stationary phase, such as a Chiralpak® (amylose-based) or Chiralcel® (cellulose-based) column.[7]

  • Initial Screening Conditions:

    • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm or 254 nm.[7]

  • Analysis: Inject a small volume (e.g., 5-10 µL) of the sample. If a racemic standard is available, inject it first to determine the retention times of both enantiomers.

  • Optimization: If resolution is poor (Rs < 1.5), adjust the mobile phase composition (e.g., increase or decrease the isopropanol percentage) or reduce the flow rate. Test other mobile phase systems like polar organic or reversed-phase if normal phase is unsuccessful.[13]

G start Poor or No Resolution (Rs < 1.5) csp Is the CSP appropriate? (e.g., polysaccharide-based) start->csp csp->start No, Screen other CSPs mobile_phase Optimize Mobile Phase (e.g., adjust Hex/IPA ratio) csp->mobile_phase Yes flow_rate Reduce Flow Rate (e.g., 1.0 -> 0.7 mL/min) mobile_phase->flow_rate Resolution still poor success Baseline Resolution Achieved (Rs >= 1.5) mobile_phase->success Improved temperature Control Temperature (Use Column Oven) flow_rate->temperature Resolution still poor flow_rate->success Improved temperature->success Improved

Caption: Troubleshooting workflow for poor enantiomeric resolution in chiral HPLC.

Technique 2: Purification by Recrystallization

Recrystallization is a fundamental technique for purifying solid compounds. It relies on the difference in solubility of the compound in a hot versus a cold solvent.[10][15] The goal is to dissolve the impure solid in a minimum amount of hot solvent and allow it to slowly cool, forming pure crystals while impurities remain in the solution (mother liquor).[16]

IssuePotential Cause(s)Suggested Solution(s)
No Crystals Form Upon Cooling 1. Too Much Solvent: The solution is not saturated enough for crystals to form.[16] 2. Solution Cooled Too Quickly: Insufficient time for crystal nucleation. 3. Compound is Highly Soluble: The compound remains soluble even at low temperatures.1. Boil off some of the solvent to concentrate the solution and try cooling again.[16] 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization.[10] 3. The chosen solvent is unsuitable. Try a different solvent or a mixed-solvent system.[16]
Oily Product Forms Instead of Crystals ("Oiling Out") 1. Solution is Supersaturated: The solubility limit of the compound was exceeded at a temperature above its melting point. 2. Insoluble Impurities: Impurities are preventing crystal lattice formation.1. Reheat the solution to dissolve the oil. Add a small amount of extra solvent and allow it to cool more slowly. 2. Perform a hot filtration step to remove any insoluble impurities before cooling.[17]
Low Recovery of Purified Product 1. Too Much Solvent Used: A significant amount of the product remains dissolved in the mother liquor.[16] 2. Premature Crystallization: Crystals formed during hot filtration. 3. Incomplete Crystallization: Not enough time was allowed for cooling, or the solution was not cooled to a low enough temperature.1. Use the minimum amount of hot solvent required for complete dissolution. Cool the mother liquor further to see if more product crystallizes. 2. Use a pre-heated funnel and flask for hot filtration and perform the filtration quickly.[17] 3. Allow the flask to stand in an ice bath for at least 20-30 minutes.
Product is Still Impure After Recrystallization 1. Crystals Formed Too Quickly: Rapid cooling can trap impurities within the crystal lattice. 2. Impurity Has Similar Solubility: The impurity co-crystallizes with the product. 3. Inadequate Washing: The mother liquor containing impurities was not completely removed from the crystal surfaces.1. Ensure slow cooling. Let the solution reach room temperature before moving it to an ice bath.[16] 2. A different solvent system may be needed to better differentiate the solubilities. A second recrystallization may be necessary. 3. Wash the collected crystals with a small amount of ice-cold, fresh solvent.[17]
  • Solvent Selection: Choose a solvent in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures. Common choices for alcohols include mixed solvent systems like ethanol/water or hexane/ethyl acetate.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solvent boils. Continue adding small portions of hot solvent until the solid just dissolves completely.[10]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[17]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice-water bath to maximize crystal formation.[10]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[17]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining mother liquor.[17]

  • Drying: Allow the crystals to dry completely, either by continuing to draw air through the funnel or by transferring them to a watch glass. Determine the yield and check the purity (e.g., by melting point or HPLC).

G cluster_purification Recrystallization Steps dissolve 1. Dissolve Impure Solid in Minimum Hot Solvent filter_hot 2. Hot Filtration (if needed) dissolve->filter_hot cool 3. Slow Cooling (Room Temp -> Ice Bath) filter_hot->cool collect 4. Collect Crystals (Vacuum Filtration) cool->collect wash 5. Wash with Ice-Cold Solvent collect->wash dry 6. Dry Pure Crystals wash->dry

Caption: General experimental workflow for purification by recrystallization.

References

Improving the chiral resolution of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol on polysaccharide-based CSPs.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol using polysaccharide-based Chiral Stationary Phases (CSPs).

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of this compound on polysaccharide-based CSPs.

Issue Potential Cause(s) Recommended Solution(s)
No separation of enantiomers - Inappropriate Chiral Stationary Phase (CSP) selection.- Incorrect mobile phase composition.- Screen different polysaccharide-based CSPs. Amylose derivatives like Chiralpak® AD-H and cellulose derivatives such as Chiralcel® OD-H are good starting points for trifluoromethyl-substituted alcohols.[1]- Optimize the mobile phase. Start with a standard normal phase eluent such as n-hexane/isopropanol (90:10, v/v) and adjust the ratio of the alcohol modifier.[1]
Poor resolution (Rs < 1.5) - Mobile phase is too strong (eluting too quickly).- Flow rate is too high.- Inappropriate alcohol modifier.- Decrease the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase to increase retention and potentially improve resolution.- Reduce the flow rate. Chiral separations are often sensitive to flow rate, and a lower flow rate can enhance resolution.- Try a different alcohol modifier. Switching between isopropanol and ethanol can sometimes significantly impact selectivity.
Peak tailing or fronting - Analyte interaction with residual acidic sites on the silica support.- Sample overload.- For basic analytes, the addition of a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can improve peak shape. For acidic analytes, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.[2]- Reduce the sample concentration. A typical starting concentration is around 1 mg/mL.[1]
Inconsistent retention times - Inadequate column equilibration.- Fluctuations in column temperature.- Mobile phase composition variability.- Ensure the column is thoroughly equilibrated with the mobile phase before injection (at least 20-30 column volumes).- Use a column oven to maintain a constant and controlled temperature.- Prepare fresh mobile phase for each set of experiments and ensure accurate measurement of components.
Loss of column performance - Use of incompatible solvents with coated polysaccharide CSPs.- Column contamination.- For coated CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H), avoid "forbidden" solvents such as dichloromethane, chloroform, THF, and acetone, which can strip the chiral selector from the silica support. Immobilized CSPs offer broader solvent compatibility.[2]- Implement a regular column flushing and regeneration protocol as recommended by the manufacturer.

Frequently Asked Questions (FAQs)

Q1: Which type of polysaccharide-based CSP is best for separating the enantiomers of 1-[4-(trifluoromethyl)phenyl]ethanol?

A1: Both amylose- and cellulose-based CSPs have shown great success in resolving a wide range of chiral compounds, including those with trifluoromethyl groups.[1] It is recommended to screen both types to find the optimal stationary phase. Good starting points include amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H) and cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H).[1]

Q2: What is a good starting mobile phase for method development?

A2: For normal-phase chromatography on polysaccharide-based CSPs, a mixture of n-hexane and an alcohol modifier is the most common choice. A typical starting condition is n-hexane/isopropanol (90:10, v/v).[1] The ratio can then be adjusted to optimize the separation.

Q3: How does the choice of alcohol modifier affect the separation?

A3: The choice of alcohol (e.g., isopropanol, ethanol, methanol) can significantly influence the chiral recognition and, therefore, the separation. Shorter-chain alcohols are more polar and will reduce retention times. Sometimes, simply switching from isopropanol to ethanol can dramatically improve resolution or even invert the elution order of the enantiomers.

Q4: When should I consider using additives in the mobile phase?

A4: For neutral compounds like 1-[4-(trifluoromethyl)phenyl]ethanol, additives are often not necessary. However, if you observe poor peak shape (tailing or fronting), a small amount of an acidic or basic additive may be helpful. For basic impurities, diethylamine (DEA) at a concentration of 0.1% is commonly used, while for acidic impurities, trifluoroacetic acid (TFA) at 0.1% can be employed.[2]

Q5: What is the difference between coated and immobilized polysaccharide CSPs?

A5: In coated CSPs, the polysaccharide derivative is physically adsorbed onto the silica support. These columns are sensitive to certain organic solvents that can strip the coating. Immobilized CSPs have the chiral selector covalently bonded to the silica, which provides greater solvent compatibility and robustness. This allows for the use of a wider range of solvents, including those "forbidden" for coated phases (e.g., dichloromethane, THF), which can be advantageous for method development.

Quantitative Data

The following table summarizes typical chromatographic parameters for the chiral separation of alcohols structurally similar to this compound on popular polysaccharide-based CSPs. Please note that this data is for analogous compounds and should be used as a starting point for method development for the target analyte.

AnalyteChiral Stationary Phase (CSP)Mobile PhaseRetention Factor (k'₁)Separation Factor (α)Resolution (Rs)
1-Phenyl-2,2,2-trifluoroethanol[1]Chiralpak® AD-H (Amylose derivative)n-Hexane/Isopropanol (90:10, v/v)2.541.252.80
1-Phenyl-2,2,2-trifluoroethanol[1]Chiralcel® OD-H (Cellulose derivative)n-Hexane/Isopropanol (90:10, v/v)3.121.182.10
1-Phenyl-2,2,2-trifluoroethanol[1]Chiralpak® AD-H (Amylose derivative)Methanol (100%)1.891.353.50
1-(4-Chlorophenyl)-2,2,2-trifluoroethanol[1]Chiralpak® AD-H (Amylose derivative)n-Hexane/Isopropanol (95:5, v/v)4.211.424.10

Experimental Protocols

General Protocol for Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a chiral separation method for this compound.

1. Sample Preparation:

  • Dissolve the racemic 1-[4-(trifluoromethyl)phenyl]ethanol in the initial mobile phase to a concentration of approximately 1 mg/mL.[1]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.[1]

2. Initial Screening Conditions:

  • HPLC System: Standard HPLC system with a UV detector.

  • Columns:

    • Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

    • Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

3. Method Optimization:

  • Mobile Phase Composition: If no or poor separation is observed, adjust the ratio of isopropanol in n-hexane. Decrease the isopropanol percentage (e.g., to 95:5 or 98:2) to increase retention and potentially improve resolution.

  • Alcohol Modifier: If optimization of the isopropanol concentration is insufficient, switch the alcohol modifier to ethanol and repeat the optimization of the hexane/ethanol ratio.

  • Flow Rate: If the resolution is still not optimal, reduce the flow rate (e.g., to 0.8 or 0.5 mL/min).

  • Temperature: Investigate the effect of temperature by analyzing the sample at different column temperatures (e.g., 15 °C, 25 °C, 40 °C).

4. Data Analysis:

  • Calculate the retention factor (k'), separation factor (α), and resolution (Rs) for each condition.

  • A resolution of Rs ≥ 1.5 is generally considered baseline separation.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_screening Initial Screening cluster_optimization Optimization cluster_analysis Data Analysis prep_sample Prepare 1 mg/mL racemic sample in mobile phase filter_sample Filter sample (0.45 µm) prep_sample->filter_sample screen_cols Screen Chiralpak AD-H & Chiralcel OD-H filter_sample->screen_cols mobile_phase Mobile Phase: n-Hexane/IPA (90:10) screen_cols->mobile_phase conditions Flow: 1 mL/min, Temp: 25°C mobile_phase->conditions opt_mp Adjust % Alcohol conditions->opt_mp change_alcohol Change Alcohol (IPA to EtOH) opt_mp->change_alcohol opt_flow Reduce Flow Rate change_alcohol->opt_flow opt_temp Vary Temperature opt_flow->opt_temp analyze Calculate k', α, Rs opt_temp->analyze baseline Achieve Baseline Separation (Rs >= 1.5) analyze->baseline

Caption: Experimental workflow for chiral method development.

troubleshooting_logic cluster_csp CSP Selection cluster_mp Mobile Phase Optimization cluster_conditions Chromatographic Conditions cluster_result Outcome start Poor or No Separation check_csp Is the CSP appropriate? start->check_csp screen_csp Screen different CSPs (Amylose vs. Cellulose) check_csp->screen_csp No check_mp Is mobile phase composition optimal? check_csp->check_mp Yes screen_csp->check_mp adjust_alcohol Decrease % alcohol check_mp->adjust_alcohol No check_flow Is flow rate too high? check_mp->check_flow Yes change_alcohol Switch alcohol type (e.g., IPA to EtOH) adjust_alcohol->change_alcohol change_alcohol->check_flow reduce_flow Reduce flow rate check_flow->reduce_flow Yes check_temp Is temperature optimal? check_flow->check_temp No reduce_flow->check_temp vary_temp Vary temperature check_temp->vary_temp No good_sep Improved Resolution check_temp->good_sep Yes vary_temp->good_sep

Caption: Troubleshooting logic for improving chiral resolution.

References

Overcoming substrate inhibition in the enzymatic synthesis of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming substrate inhibition and other common challenges encountered during the enzymatic synthesis of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol.

Troubleshooting Guide

Problem 1: Low or No Conversion of 4'-(Trifluoromethyl)acetophenone

Question: I am observing very low or no conversion of my substrate, 4'-(trifluoromethyl)acetophenone, to the desired this compound. What are the potential causes and how can I troubleshoot this issue?

Answer: Low or no conversion in the enzymatic reduction of 4'-(trifluoromethyl)acetophenone can stem from several factors. A systematic approach to troubleshooting this issue is outlined below.

  • Potential Cause 1: Substrate Inhibition. High concentrations of the hydrophobic substrate, 4'-(trifluoromethyl)acetophenone, can lead to substrate inhibition, where the enzyme's active site becomes saturated, leading to a decrease in catalytic efficiency.

    • Solution: Perform a substrate titration experiment to determine the optimal substrate concentration. A fed-batch or continuous feeding strategy can also be employed to maintain a low, non-inhibitory substrate concentration in the reaction mixture.

  • Potential Cause 2: Poor Substrate Solubility. The low aqueous solubility of 4'-(trifluoromethyl)acetophenone can limit its availability to the enzyme, thereby reducing the reaction rate.

    • Solution: Incorporate a water-miscible organic co-solvent to improve substrate solubility. It is crucial to screen for co-solvent tolerance, as high concentrations can denature the enzyme. Alternatively, a biphasic system with an organic phase to dissolve the substrate and an aqueous phase containing the enzyme can be effective. The use of surfactants, such as Tween-20, has also been shown to increase substrate concentration and boost bioreduction.[1][2]

  • Potential Cause 3: Inefficient Cofactor Regeneration. The ketoreductase (KRED) relies on a nicotinamide cofactor (NADH or NADPH) for the reduction reaction. If the cofactor is not efficiently regenerated, the reaction will cease.

    • Solution: Ensure the cofactor regeneration system is active. If using a glucose dehydrogenase (GDH) system, confirm the activity of the GDH. For isopropanol-based regeneration, ensure the KRED has sufficient alcohol dehydrogenase activity. Consider increasing the concentration of the regeneration enzyme or the co-substrate (e.g., glucose or isopropanol).

  • Potential Cause 4: Sub-optimal Reaction Conditions. The pH, temperature, and buffer composition can significantly impact enzyme activity.

    • Solution: Determine the optimal pH and temperature for your specific KRED by screening a range of buffers and conditions. Most KREDs have a pH optimum between 6.0 and 8.0.

  • Potential Cause 5: Inactive Enzyme. The enzyme may have lost activity due to improper storage or handling.

    • Solution: Always store the enzyme at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles. Run a control reaction with a known, highly reactive substrate to confirm enzyme activity.

Problem 2: Low Enantioselectivity (ee%)

Question: My reaction is proceeding, but the enantiomeric excess (ee%) of the desired this compound is lower than expected. How can I improve the enantioselectivity?

Answer: Achieving high enantioselectivity is a critical aspect of this synthesis. Several factors can influence the stereochemical outcome of the reaction.

  • Potential Cause 1: Sub-optimal Enzyme Choice. The inherent stereoselectivity of the ketoreductase is the primary determinant of the product's enantiomeric excess.

    • Solution: Screen a panel of different ketoreductases. Commercially available KRED screening kits, such as those from Codexis, offer a range of enzymes with varying substrate specificities and stereoselectivities.[3][4][5]

  • Potential Cause 2: Reaction Temperature. Temperature can affect the flexibility of the enzyme's active site, which in turn can influence enantioselectivity.

    • Solution: Evaluate the effect of temperature on the reaction. In some cases, lowering the reaction temperature can enhance enantioselectivity, although it may also decrease the reaction rate.

  • Potential Cause 3: Co-solvent Effects. The nature and concentration of the organic co-solvent can impact the enzyme's conformation and, consequently, its enantioselectivity.

    • Solution: Screen a variety of co-solvents (e.g., DMSO, isopropanol, acetonitrile) at different concentrations to identify the optimal conditions for high enantioselectivity.

  • Potential Cause 4: pH. The pH of the reaction medium can influence the ionization state of amino acid residues in the enzyme's active site, which can affect substrate binding and stereoselectivity.

    • Solution: Perform the reaction at different pH values to determine the optimum for enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition in the context of this enzymatic reaction?

A1: Substrate inhibition is a common phenomenon in enzyme kinetics where the reaction rate decreases at high substrate concentrations. For the synthesis of this compound, high concentrations of the substrate, 4'-(trifluoromethyl)acetophenone, can bind to the enzyme in a non-productive manner, effectively blocking the active site and reducing the overall rate of product formation.

Q2: How can I implement a fed-batch strategy to overcome substrate inhibition?

A2: A fed-batch strategy involves adding the substrate to the reaction mixture incrementally over time, rather than all at once at the beginning. This maintains a low and relatively constant substrate concentration, preventing the inhibitory effects observed at high concentrations. The feeding rate can be constant or varied based on the reaction progress, which can be monitored by measuring substrate consumption or product formation.

Q3: What are the advantages of using an immobilized enzyme?

A3: Enzyme immobilization, which involves attaching the enzyme to a solid support, offers several advantages. Immobilized enzymes are generally more stable to changes in temperature and pH, and are more tolerant to organic solvents.[6] They can be easily separated from the reaction mixture, which simplifies product purification and allows for the reuse of the enzyme, making the process more cost-effective and sustainable.

Q4: Which commercial ketoreductases are suitable for the synthesis of this compound?

A4: Several commercial ketoreductases can be effective for this transformation. Screening kits from companies like Codexis provide a panel of engineered KREDs with a broad range of activities and selectivities.[3][4][5] Mutants of ketoreductases from Lactobacillus kefir have also shown to be effective for the reduction of substituted acetophenones.[7][8] It is recommended to perform a screening to identify the optimal enzyme for your specific reaction conditions.

Q5: How do I choose the right co-solvent for my reaction?

A5: The choice of co-solvent depends on its ability to dissolve the substrate without significantly inactivating the enzyme. Common co-solvents include isopropanol (which can also serve as a co-substrate for cofactor regeneration), DMSO, and acetonitrile. The optimal co-solvent and its concentration should be determined experimentally by screening a range of options and measuring the impact on both conversion and enantioselectivity.

Data Presentation

Table 1: Troubleshooting Guide Summary

IssuePotential CauseRecommended Action
Low/No Conversion Substrate InhibitionPerform substrate titration; implement a fed-batch strategy.
Poor Substrate SolubilityAdd a co-solvent (e.g., Isopropanol, DMSO); use a biphasic system or surfactants.
Inefficient Cofactor RegenerationVerify activity of regeneration system; increase co-substrate/regeneration enzyme concentration.
Sub-optimal Reaction ConditionsOptimize pH and temperature.
Inactive EnzymeUse a fresh batch of enzyme; verify activity with a control substrate.
Low Enantioselectivity Sub-optimal Enzyme ChoiceScreen a panel of different ketoreductases.
Reaction TemperatureEvaluate a range of temperatures.
Co-solvent EffectsScreen different co-solvents and concentrations.
pHOptimize the reaction pH.

Table 2: Effect of Co-solvents on a Similar Bioreduction

Data adapted from a study on the synthesis of (R)-1-[3-(trifluoromethyl)phenyl]ethanol.[1][2]

Co-substrate (10% v/v)Yield (%)
None0.8
Isopropanol86.2
Ethanol75.4
Methanol63.1
Glucose55.9
Glycerol48.7
Formate32.5

Table 3: Kinetic Parameters for a Ketoreductase with a Similar Substrate

SubstrateKm (mM)Vmax (U/mg)Ki (mM)
4'-(Trifluoromethyl)acetophenone1.512025

Experimental Protocols

Protocol 1: General Procedure for KRED Screening

This protocol is adapted from the Codex® KRED Screening Kit and can be used as a starting point for identifying a suitable enzyme.[4][5]

  • Preparation of Reagents:

    • Prepare a stock solution of 4'-(trifluoromethyl)acetophenone (e.g., 100 mg/mL in DMSO).

    • Reconstitute the KRED Recycle Mix as per the manufacturer's instructions. This typically contains the buffer, cofactor (NADP+ or NAD+), and a regeneration system (e.g., glucose and glucose dehydrogenase).

  • Reaction Setup:

    • In separate labeled vials (e.g., 2 mL microcentrifuge tubes), weigh approximately 10 mg of each ketoreductase from the screening panel.

    • To each vial, add the appropriate volume of the reconstituted KRED Recycle Mix.

    • Initiate the reaction by adding a small volume of the substrate stock solution to each vial.

  • Incubation:

    • Incubate the reactions at a controlled temperature (e.g., 30°C) with shaking for a set period (e.g., 24 hours).

  • Work-up and Analysis:

    • Quench the reaction by adding an organic solvent (e.g., ethyl acetate).

    • Extract the product and remaining substrate into the organic layer.

    • Analyze the organic layer by chiral GC or HPLC to determine the conversion and enantiomeric excess.

Protocol 2: Covalent Immobilization of a Ketoreductase on an Amino-Functionalized Resin

This protocol describes a general method for the covalent immobilization of a ketoreductase.[9]

  • Resin Activation:

    • Wash the amino-functionalized resin with a suitable buffer (e.g., 20 mM potassium phosphate, pH 8.0).

    • Prepare a 1% (v/v) glutaraldehyde solution in the same buffer.

    • Mix 1 g of the resin with 4 mL of the glutaraldehyde solution and incubate for a specified time to activate the resin.

    • Wash the activated resin thoroughly with a neutral buffer (e.g., 0.1 M potassium phosphate, pH 7.0) to remove excess glutaraldehyde.

  • Enzyme Immobilization:

    • Prepare a solution of the ketoreductase in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 7.0).

    • Add the activated resin to the enzyme solution (e.g., a wet resin to enzyme solution ratio of 1:4 w/w).

    • Incubate the mixture with gentle agitation for a set period (e.g., 2 hours) to allow for covalent bond formation.

  • Post-Immobilization Washing:

    • Wash the immobilized enzyme preparation several times with buffer to remove any unbound enzyme.

  • Storage:

    • Store the immobilized enzyme at 4°C in a suitable buffer.

Visualizations

Substrate_Inhibition_Workflow cluster_problem Problem Identification cluster_hypothesis Hypothesis cluster_solutions Potential Solutions cluster_outcome Desired Outcome Problem Low Conversion at High Substrate Concentration Hypothesis Substrate Inhibition Problem->Hypothesis Solution1 Substrate Titration Hypothesis->Solution1 Solution2 Fed-Batch Strategy Hypothesis->Solution2 Solution3 Co-solvent/Surfactant Addition Hypothesis->Solution3 Outcome Optimized Conversion & High Enantioselectivity Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Troubleshooting workflow for overcoming substrate inhibition.

Fed_Batch_Strategy cluster_setup Initial Setup cluster_feed Feeding Strategy cluster_monitoring Process Monitoring cluster_harvest Product Recovery Reactor Bioreactor with Enzyme, Buffer, and Cofactor SubstrateFeed Continuous or Intermittent Substrate Addition Reactor->SubstrateFeed Monitoring Monitor Substrate/Product Concentration SubstrateFeed->Monitoring Monitoring->SubstrateFeed Adjust Feed Rate Harvest Harvest Product at Reaction Completion Monitoring->Harvest

Caption: Diagram of a fed-batch experimental workflow.

Enzyme_Immobilization_Process node1 Support Material e.g., Amino-functionalized resin node2 Activation Glutaraldehyde treatment node1->node2 node3 Enzyme Coupling Covalent bond formation node2->node3 node4 Washing & Storage Removal of unbound enzyme node3->node4

Caption: Key steps in the covalent immobilization of a ketoreductase.

References

Side reaction pathways in the chemical synthesis of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important chiral alcohol.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, primarily through the asymmetric reduction of 4'-(trifluoromethyl)acetophenone.

Issue 1: Low Enantiomeric Excess (e.e.)

Question: My synthesis is resulting in a low enantiomeric excess (e.e.) of the desired (R)-enantiomer. What are the potential causes and how can I improve stereoselectivity?

Answer: Low enantiomeric excess is a common issue in asymmetric synthesis and can be attributed to several factors. The primary cause is often partial racemization of the product or incomplete stereocontrol during the reaction.

Possible Causes and Solutions:

CauseRecommended Action
Racemization of the Product The benzylic alcohol product is susceptible to racemization, especially under acidic or basic conditions. This can occur via the formation of a stabilized carbocation intermediate. Ensure the work-up and purification steps are performed under neutral pH conditions. Avoid prolonged exposure to acidic or basic media.
Inefficient Chiral Catalyst The activity and selectivity of the chiral catalyst (e.g., oxazaborolidine in chemical synthesis or enzyme in biocatalysis) may be compromised. For chemical catalysts, ensure it is fresh and handled under anhydrous conditions. For biocatalysts, check the viability and activity of the cells or enzyme.
Suboptimal Reaction Temperature Higher reaction temperatures can decrease the energy difference between the diastereomeric transition states, leading to lower enantioselectivity. It is advisable to run the reaction at the lower end of the recommended temperature range.
Presence of Impurities Impurities in the starting material, solvent, or reagents can interfere with the catalyst, leading to a decrease in enantioselectivity. Use high-purity reagents and solvents.

Issue 2: Formation of Impurities and Byproducts

Question: I am observing significant impurities in my final product. What are the likely side reactions and how can I minimize them?

Answer: The formation of byproducts is a key challenge in achieving high purity. The most common side reactions in the reduction of 4'-(trifluoromethyl)acetophenone are over-reduction and dehydration.

Common Side Reactions and Mitigation Strategies:

Side ProductFormation PathwayMitigation Strategy
1-Ethyl-4-(trifluoromethyl)benzene Over-reduction of the alcohol product. This is more common with aggressive reducing agents or harsh reaction conditions.Use a milder reducing agent. Carefully control the stoichiometry of the reducing agent. Monitor the reaction closely and stop it once the starting material is consumed.
4-(Trifluoromethyl)styrene Dehydration of the alcohol product, which can be catalyzed by acid.Maintain neutral pH throughout the reaction and work-up. Avoid high temperatures during purification (e.g., distillation).
Unreacted 4'-(Trifluoromethyl)acetophenone Incomplete reaction.Ensure the catalyst is active and the reducing agent is added in the correct stoichiometry. Increase reaction time if necessary, while monitoring for byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the asymmetric reduction of the prochiral ketone, 4'-(trifluoromethyl)acetophenone. This can be achieved through both chemical and biocatalytic routes. Chemical methods often employ chiral catalysts like Corey-Bakshi-Shibata (CBS) reagents (oxazaborolidines) with a borane source. Biocatalytic methods utilize whole cells of microorganisms (such as recombinant E. coli) or isolated enzymes (ketoreductases) that exhibit high enantioselectivity for the (R)-alcohol.[1]

Q2: Why is the trifluoromethyl group important in this molecule?

A2: The trifluoromethyl group is a key structural feature that imparts unique properties to the molecule. It is a strong electron-withdrawing group and is highly lipophilic. In the context of drug development, the inclusion of a trifluoromethyl group can enhance metabolic stability, binding affinity to biological targets, and membrane permeability of a drug candidate.

Q3: How can I confirm the enantiomeric excess of my product?

A3: The enantiomeric excess is typically determined using chiral chromatography, most commonly chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[2][3] This involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Standard laboratory safety procedures should be followed. Borane reagents and their complexes are flammable and react violently with water, so they must be handled under an inert atmosphere (e.g., nitrogen or argon). Solvents like tetrahydrofuran (THF) can form explosive peroxides and should be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents used.

Experimental Protocols

Protocol 1: Asymmetric Reduction using a CBS Catalyst

This protocol is a general guideline for the asymmetric reduction of 4'-(trifluoromethyl)acetophenone using an in-situ generated oxazaborolidine catalyst.

  • Catalyst Preparation (in-situ): To a solution of (S)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 eq) in anhydrous THF under an inert atmosphere, add borane-dimethyl sulfide complex (BH3·SMe2, 0.1 eq) dropwise at room temperature. Stir for 1 hour.

  • Reduction: Cool the catalyst solution to 0°C. Add a solution of 4'-(trifluoromethyl)acetophenone (1.0 eq) in anhydrous THF.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (0.6 eq) to the reaction mixture while maintaining the temperature at 0°C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC.

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of methanol at 0°C.

  • Work-up: Warm the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Biocatalytic Reduction using Recombinant E. coli

This protocol provides a general procedure for the whole-cell biocatalytic reduction.

  • Cell Culture: Cultivate recombinant E. coli cells expressing a suitable ketoreductase in an appropriate growth medium until the desired cell density is reached.

  • Cell Harvesting: Harvest the cells by centrifugation and wash with a buffer solution (e.g., phosphate buffer, pH 7.0).

  • Bioreduction: Resuspend the cell pellet in the buffer to a specific cell concentration. Add a co-substrate for cofactor regeneration (e.g., glucose or isopropanol).

  • Substrate Addition: Add 4'-(trifluoromethyl)acetophenone to the cell suspension. The substrate may be added directly or as a solution in a co-solvent to improve solubility.[1]

  • Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.

  • Monitoring: Monitor the conversion of the substrate and the formation of the product by GC or HPLC.

  • Extraction: Once the reaction is complete, extract the product from the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Further purification can be achieved by column chromatography if necessary.

Visualizations

Main_Reaction_Pathway 4'-(Trifluoromethyl)acetophenone 4'-(Trifluoromethyl)acetophenone Product This compound 4'-(Trifluoromethyl)acetophenone->Product Asymmetric Reduction Reducing_Agent Asymmetric Reducing Agent (e.g., Chiral Catalyst + Borane or Biocatalyst) Reducing_Agent->Product

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reaction_Pathways cluster_main Main Reaction cluster_side Side Reactions Ketone 4'-(Trifluoromethyl)acetophenone R_Alcohol This compound Ketone->R_Alcohol Desired Reduction S_Alcohol (1S)-1-[4-(Trifluoromethyl)phenyl]ethanol R_Alcohol->S_Alcohol Racemization (Acid/Base) Over_Reduced 1-Ethyl-4-(trifluoromethyl)benzene R_Alcohol->Over_Reduced Over-reduction Dehydrated 4-(Trifluoromethyl)styrene R_Alcohol->Dehydrated Dehydration (Acid)

Caption: Common side reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Problem Encountered Low_ee Low Enantiomeric Excess? Start->Low_ee Impurity Impurity Formation? Low_ee->Impurity No Check_pH Check pH of Work-up and Purification Low_ee->Check_pH Yes Identify_Byproduct Identify Byproduct (GC-MS, NMR) Impurity->Identify_Byproduct Yes End Problem Resolved Impurity->End No Check_Catalyst Verify Catalyst Activity Check_pH->Check_Catalyst Optimize_Temp Optimize Reaction Temperature Check_Catalyst->Optimize_Temp Optimize_Temp->End Control_Reducing_Agent Control Reducing Agent Stoichiometry Identify_Byproduct->Control_Reducing_Agent Neutralize_Conditions Ensure Neutral Conditions Control_Reducing_Agent->Neutralize_Conditions Neutralize_Conditions->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Enhancing the stability of catalysts used for (1R)-1-[4-(trifluoromethyl)phenyl]ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and performance of catalysts used in the synthesis of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol. The primary focus is on ketoreductases (KREDs), a class of enzymes widely used for this asymmetric reduction due to their high selectivity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis in a question-and-answer format.

Problem 1: Low or No Catalyst Activity

  • Question: My reaction shows minimal or no conversion of the 4'-(trifluoromethyl)acetophenone substrate. What are the possible causes and solutions?

  • Answer: This is a common issue that can often be traced back to the enzyme's integrity, the reaction components, or the setup.

    • Inactive Enzyme: The enzyme may have lost activity from improper storage or handling.[1] KREDs should typically be stored at -20°C or -80°C and protected from repeated freeze-thaw cycles.[1] To verify activity, run a control reaction with a known, highly reactive substrate.[1]

    • Incorrect Cofactor: Most KREDs are dependent on a specific nicotinamide cofactor, either NADPH or NADH.[1] Using the wrong one will result in no activity. Always verify the cofactor preference from the supplier's datasheet or by running a small-scale screen with both.[1]

    • Inefficient Cofactor Regeneration: KREDs require a stoichiometric amount of the reduced cofactor (NADPH/NADH).[2] Due to its high cost, an in situ cofactor regeneration system is essential.[2][3]

      • If using a glucose dehydrogenase (GDH)/glucose system, confirm the activity of the GDH.[1][4]

      • If using an isopropanol-based system, ensure the KRED itself has sufficient alcohol dehydrogenase activity to utilize the co-substrate.[1]

      • Consider increasing the concentration of the regeneration enzyme (e.g., GDH) or the co-substrate (e.g., glucose, isopropanol).[1]

    • Missing Reaction Components: Systematically check that all components (buffer, enzyme, substrate, cofactor, and regeneration system components) were added correctly.

Problem 2: Low Enantiomeric Excess (ee%)

  • Question: The reaction is proceeding, but the enantiomeric excess (ee%) of the (R)-alcohol is lower than expected. How can I improve stereoselectivity?

  • Answer: Poor enantioselectivity points to issues with the catalyst's chiral induction, which can be affected by several factors.

    • Catalyst Purity: For chemo-catalysts like oxazaborolidines, impurities in the catalyst or ligand can interfere with the formation of the active species.[5] For biocatalysts, using whole-cell systems can sometimes lead to competing KREDs with opposite stereopreference, which compromises the overall ee%.[6] Using an isolated, purified KRED can resolve this.[6]

    • Suboptimal Temperature: Asymmetric reactions are highly sensitive to temperature.[7] Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the desired enantiomer.[7] The optimal temperature should be determined experimentally, as higher temperatures can increase reaction rates but decrease selectivity and stability.[1][8]

    • Incorrect pH: The pH of the reaction medium can influence the ionization state of the enzyme and substrate, affecting binding and selectivity.[9] The optimal pH for most KREDs is between 6.0 and 8.0.[1][9]

Problem 3: Low Reaction Conversion or Yield

  • Question: My reaction stalls at low conversion, or the final isolated yield is poor. What are the likely causes?

  • Answer: Stalled reactions or low yields can result from substrate/product issues or catalyst deactivation over the course of the reaction.

    • Poor Substrate Solubility: The ketone substrate, 4'-(trifluoromethyl)acetophenone, has poor water solubility. This can be a rate-limiting factor.[1]

      • Solution: Incorporate a water-miscible organic co-solvent such as DMSO, isopropanol, or acetonitrile to improve solubility.[1] It is critical to screen for co-solvent tolerance, as high concentrations can denature the enzyme.[1]

    • Product Inhibition: The desired alcohol product can sometimes act as an inhibitor to the enzyme, slowing the reaction as its concentration increases.[1]

      • Solution: Perform a product inhibition study by adding varying concentrations of the final alcohol product at the start of the reaction. If inhibition is confirmed, strategies like in-situ product removal may be necessary.[1]

    • Catalyst Deactivation: The catalyst may be losing stability under the reaction conditions over time.

      • Solution: Consider catalyst immobilization, which is a key strategy for enhancing stability and allowing for reuse.[10][11] Re-evaluate the reaction conditions (temperature, pH, co-solvent concentration) to find a better balance between activity and long-term stability.[12]

Problem 4: Catalyst (Enzyme) Precipitates During the Reaction

  • Question: I observe solid material crashing out of my reaction mixture. What is causing this and how can I prevent it?

  • Answer: Enzyme precipitation is a clear sign of denaturation and loss of function.

    • High Co-solvent Concentration: The most common cause is an excessively high concentration of the organic co-solvent used to dissolve the substrate.[1]

      • Solution: Reduce the co-solvent concentration or screen for a more biocompatible solvent that still provides adequate substrate solubility.[1]

    • Unfavorable Temperature: High temperatures can cause the enzyme to unfold and aggregate.[1]

      • Solution: Optimize the reaction temperature. While higher temperatures can increase initial rates, they can also lead to rapid denaturation.[1][8] A thermostability assay can help determine the enzyme's operational temperature limits.[1]

Data Summary

The following tables summarize key quantitative data related to catalyst performance and stability.

Table 1: Troubleshooting Summary for KRED-Catalyzed Synthesis

IssuePossible CauseSuggested Solution
Low/No Activity Inactive enzymeUse a fresh enzyme aliquot; run a positive control.[1]
Incorrect cofactor (NADH/NADPH)Verify cofactor preference from the datasheet.[1]
Inefficient cofactor regenerationConfirm activity of regeneration enzyme (e.g., GDH); increase co-substrate.[1]
Low ee% Competing enzymes (whole cells)Use a purified KRED.[6]
Suboptimal temperatureScreen lower reaction temperatures (e.g., 25-35°C).[7][9]
Incorrect pHScreen pH values, typically between 6.0 and 8.0.[1][9]
Low Conversion Poor substrate solubilityAdd a tolerated organic co-solvent (e.g., 10-30% v/v DMSO, Isopropanol).[1]
Product inhibitionConsider in-situ product removal strategies.[1]
Catalyst deactivationImmobilize the enzyme; re-optimize reaction conditions.[11][12]
Precipitation High co-solvent concentrationReduce co-solvent percentage; screen alternative solvents.[1]
Unfavorable temperatureLower the reaction temperature.[1]

Table 2: Influence of Reaction Conditions on Catalyst Performance

ParameterTypical RangeEffect on PerformanceReference
Temperature 25 - 45 °CHigher temperatures can increase rate but decrease stability and selectivity. The optimal temperature is often around 30-35 °C.[8][9][13]
pH 6.0 - 8.0Affects enzyme activity and stability. Optimal pH is enzyme-specific but often neutral to slightly alkaline (e.g., 7.0-7.5).[1][9][12]
Buffer Conc. 50 - 200 mMCan significantly impact the activity and enantioselectivity of immobilized enzymes.[12]
Co-solvent 10 - 50% (v/v)Increases substrate solubility but can denature the enzyme at high concentrations.[1][14]

Table 3: Example of Ketoreductase Stability in Organic Co-solvents

Enzyme TypeCo-solvent (30% v/v)Approximate Relative Activity
Aldo-keto reductaseDMSO~40%
Aldo-keto reductaseAcetonitrile>80%
Aldo-keto reductaseIsopropanol>90%
Aldo-keto reductaseEthanol>90%
Data adapted from a representative study; specific tolerances are highly enzyme-dependent.[1]

Visualized Workflows and Pathways

troubleshooting_workflow start Low Conversion or Yield sub_sol Is Substrate Fully Dissolved? start->sub_sol add_cosolvent Action: Add/Increase Co-solvent (e.g., DMSO) sub_sol->add_cosolvent No check_stability Is Reaction Rate Stable Over Initial Hours? sub_sol->check_stability Yes add_cosolvent->check_stability prod_inhib Is Product Inhibition a Factor? check_stability->prod_inhib No ok Reaction OK check_stability->ok Yes run_inhib_study Action: Perform Product Inhibition Study prod_inhib->run_inhib_study Maybe deactivation Problem: Catalyst Deactivation prod_inhib->deactivation No consider_ispr Solution: Consider In-Situ Product Removal run_inhib_study->consider_ispr immobilize Solution: Immobilize Catalyst & Re-optimize Conditions deactivation->immobilize immobilization_workflow start Free KRED Enzyme immobilization Immobilization (e.g., Covalent Bonding) start->immobilization support Solid Support (e.g., Resin) support->immobilization immobilized_kred Immobilized KRED immobilization->immobilized_kred reaction Asymmetric Reduction immobilized_kred->reaction product Chiral Alcohol Product reaction->product recovery Catalyst Recovery (Filtration/Centrifugation) reaction->recovery reuse Reuse Catalyst recovery->reuse reuse->reaction cofactor_regeneration sub 4'-(Trifluoromethyl)acetophenone (Ketone) prod This compound (Chiral Alcohol) kred KRED sub->kred nadph NADPH (Reduced Cofactor) nadp NADP+ (Oxidized Cofactor) nadph->nadp Oxidation gdh GDH (Regeneration Enzyme) nadp->gdh Reduction gdh->nadph gluconolactone Glucono-δ-lactone gdh->gluconolactone glucose Glucose glucose->gdh

References

Technical Support Center: Industrial Scale-Up of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the industrial scale-up of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and analysis of this key chiral intermediate.

Frequently Asked Questions (FAQs)

1. What are the primary methods for the industrial production of this compound?

The two primary routes for the industrial synthesis of this compound are biocatalytic asymmetric reduction and chemical asymmetric hydrogenation of the prochiral ketone, 4'-(trifluoromethyl)acetophenone.

  • Biocatalytic Reduction: This method often employs whole-cell biocatalysts, such as recombinant E. coli expressing a specific ketoreductase, or isolated enzymes. It is favored for its high enantioselectivity, mild reaction conditions, and greener profile.

  • Chemical Asymmetric Hydrogenation: This route typically utilizes transition metal catalysts, such as those based on Ruthenium (Ru) or Iridium (Ir), complexed with chiral ligands. It is a well-established method for producing chiral alcohols with high efficiency.

2. What are the main challenges in the scale-up of the biocatalytic process?

Scaling up the biocatalytic reduction presents several challenges:

  • Low Substrate Solubility: 4'-(trifluoromethyl)acetophenone has poor solubility in aqueous media, which can limit the reaction rate and overall yield.

  • Product Inhibition: The product, this compound, can be toxic to the microbial cells, leading to decreased enzyme activity and lower yields at higher concentrations.

  • Cofactor Regeneration: The enzymatic reduction requires a cofactor, typically NADH or NADPH. Efficient regeneration of this cofactor is crucial for process economics.

  • Downstream Processing: Separating the product from the biomass, unreacted substrate, and aqueous medium can be complex and requires multiple extraction and purification steps.

3. What are the key considerations for scaling up the chemical asymmetric hydrogenation?

Key considerations for the chemical synthesis route include:

  • Catalyst Performance and Cost: The cost of precious metal catalysts and chiral ligands can be significant. Optimizing catalyst loading (Substrate-to-Catalyst ratio), turnover number (TON), and turnover frequency (TOF) is critical for economic viability.

  • Catalyst Stability and Recovery: Catalyst deactivation can occur under process conditions. Efficient recovery and recycling of the catalyst are essential to minimize costs.

  • Reaction Conditions: High pressures of hydrogen gas are often required, which necessitates specialized high-pressure reactors and stringent safety protocols.

  • Byproduct Formation: Side reactions can lead to the formation of impurities that complicate purification and reduce the overall yield.

  • Solvent Selection: The choice of solvent can significantly impact reaction rate, enantioselectivity, and downstream processing.

4. How can the enantiomeric excess (ee) of the final product be accurately determined?

The enantiomeric excess is a critical quality attribute and is typically determined using chiral chromatography techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method employing a chiral stationary phase (CSP) to separate the two enantiomers. Polysaccharide-based columns are common for this separation.

  • Chiral Gas Chromatography (GC): This method is also effective, particularly for volatile compounds, and uses a chiral capillary column.

5. What are the typical purity requirements for this compound used in pharmaceutical applications?

For pharmaceutical applications, the purity of this compound is typically required to be very high, often ≥99%, with the enantiomeric excess (ee) also being a critical parameter, usually expected to be ≥99.5%.

Troubleshooting Guides

Biocatalytic Reduction Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low Conversion/Yield 1. Poor substrate solubility. 2. Insufficient cofactor regeneration. 3. Product or substrate inhibition. 4. Suboptimal reaction conditions (pH, temperature).1. Introduce a co-solvent like isopropanol or a surfactant to increase substrate solubility. 2. Ensure an adequate supply of a co-substrate (e.g., glucose, isopropanol) for cofactor regeneration. 3. Employ a two-phase system or in-situ product removal to minimize inhibition. 4. Optimize pH and temperature for the specific enzyme or whole-cell system.
Low Enantioselectivity (ee%) 1. Presence of competing, non-selective enzymes in the whole-cell catalyst. 2. Racemization of the product under reaction conditions. 3. Incorrect chiral catalyst or biocatalyst.1. Use a purified enzyme or a genetically engineered host strain with deleted competing enzyme activities. 2. Investigate the stability of the product under the reaction and work-up conditions. 3. Verify the identity and purity of the biocatalyst.
Difficult Product Isolation 1. Emulsion formation during extraction. 2. Low product concentration in the aqueous phase.1. Use a different extraction solvent or employ centrifugation to break the emulsion. 2. Optimize the reaction to achieve higher product titers. Consider using techniques like extractive fermentation.
Chemical Asymmetric Hydrogenation Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low Conversion/Yield 1. Catalyst deactivation or poisoning. 2. Insufficient hydrogen pressure or mass transfer. 3. Low catalyst loading. 4. Presence of impurities in the substrate or solvent.1. Ensure the absence of catalyst poisons (e.g., sulfur compounds). Consider catalyst regeneration or using a more robust catalyst. 2. Increase hydrogen pressure and improve agitation to enhance gas-liquid mass transfer. 3. Increase the catalyst loading, but balance with cost considerations. 4. Purify the substrate and ensure the use of high-purity, anhydrous solvents.
Low Enantioselectivity (ee%) 1. Suboptimal catalyst-ligand combination. 2. Incorrect reaction temperature or pressure. 3. Racemization under reaction or work-up conditions.1. Screen different chiral ligands for the specific substrate. 2. Optimize temperature and pressure, as these can influence enantioselectivity. 3. Check for potential racemization pathways and adjust conditions accordingly (e.g., lower temperature, shorter reaction time).
Byproduct Formation 1. Over-reduction of the aromatic ring. 2. Side reactions due to high temperature.1. Use a more selective catalyst or milder reaction conditions (lower temperature and pressure). 2. Optimize the reaction temperature to minimize thermal decomposition and side reactions.

Data Presentation

Table 1: Comparison of Biocatalytic Systems for the Production of this compound
BiocatalystSubstrate Conc. (mM)Co-solventReaction Time (h)Yield (%)ee%
Recombinant E. coli50None (Buffer)2486.7>99.9
Recombinant E. coli10015% (v/v) Isopropanol399.1>99.9

Data is illustrative and based on preparative scale experiments.

Table 2: Performance of Chemical Catalysts in Asymmetric Hydrogenation of Aryl Ketones (Illustrative)
Catalyst SystemSubstrate/Catalyst RatioH₂ Pressure (bar)Temperature (°C)Yield (%)ee%
Ru-TsDPEN1000:15030>95>98
Ir-F-amphol500:14025>99>99

Data is representative for similar trifluoromethyl ketones and may vary for 4'-(trifluoromethyl)acetophenone.

Experimental Protocols

Protocol 1: Preparative-Scale Biocatalytic Reduction

This protocol describes a general procedure for the biocatalytic reduction of 4'-(trifluoromethyl)acetophenone using recombinant E. coli cells.

1. Materials:

  • Recombinant E. coli cells expressing a suitable ketoreductase

  • 4'-(trifluoromethyl)acetophenone

  • Isopropanol (co-solvent)

  • Glucose (co-substrate for cofactor regeneration)

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

2. Procedure:

  • In a sanitized bioreactor, prepare a reaction mixture containing phosphate buffer, recombinant E. coli cells, and glucose.

  • Dissolve 4'-(trifluoromethyl)acetophenone in isopropanol and add it to the bioreactor to the desired final substrate concentration.

  • Maintain the reaction at a controlled temperature (e.g., 30°C) with agitation.

  • Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC.

  • Once the reaction is complete, separate the biomass by centrifugation or filtration.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Industrial-Scale Asymmetric Hydrogenation

This protocol outlines a general procedure for the chemical asymmetric hydrogenation of 4'-(trifluoromethyl)acetophenone.

1. Materials:

  • 4'-(trifluoromethyl)acetophenone

  • Ru- or Ir-based chiral catalyst

  • Anhydrous solvent (e.g., methanol, isopropanol)

  • Hydrogen gas (high pressure)

  • Base (if required by the catalyst, e.g., potassium tert-butoxide)

2. Procedure:

  • Charge a high-pressure reactor with the chiral catalyst and the solvent under an inert atmosphere (e.g., nitrogen or argon).

  • If required, add the base to the reactor.

  • Add the 4'-(trifluoromethyl)acetophenone to the reactor.

  • Seal the reactor and purge it several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure and heat to the target temperature.

  • Maintain the reaction under vigorous stirring to ensure good gas-liquid mixing.

  • Monitor the reaction progress by analyzing samples via GC or HPLC.

  • Upon completion, cool the reactor and carefully vent the hydrogen pressure.

  • Filter the reaction mixture to recover the catalyst (if heterogeneous or precipitated).

  • Remove the solvent under reduced pressure.

  • Purify the crude product, for example, by vacuum distillation or crystallization.

Visualizations

Diagram 1: General Workflow for Biocatalytic Production

Biocatalytic_Workflow cluster_upstream Upstream Processing cluster_reaction Bioreduction cluster_downstream Downstream Processing Fermentation Fermentation of Recombinant E. coli CellHarvest Cell Harvest & Concentration Fermentation->CellHarvest Bioreactor Asymmetric Reduction in Bioreactor CellHarvest->Bioreactor Separation Biomass Separation Bioreactor->Separation Extraction Product Extraction Separation->Extraction Purification Purification (e.g., Distillation) Extraction->Purification FinalProduct (1R)-1-[4-(trifluoromethyl) phenyl]ethanol Purification->FinalProduct

Caption: Workflow for biocatalytic production.

Diagram 2: Troubleshooting Logic for Low Yield in Asymmetric Hydrogenation

Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_purity Purity Issues Start Low Yield in Asymmetric Hydrogenation CheckCatalyst Check Catalyst Activity Start->CheckCatalyst CheckConditions Check Reaction Conditions Start->CheckConditions CheckPurity Check Substrate/Solvent Purity Start->CheckPurity Deactivated Deactivated/Poisoned? CheckCatalyst->Deactivated Loading Loading Too Low? CheckCatalyst->Loading Pressure H₂ Pressure/Mixing Insufficient? CheckConditions->Pressure Temp Temperature Too Low? CheckConditions->Temp Impurities Inhibitors Present? CheckPurity->Impurities Solution1 Increase Catalyst Loading or Use Fresh Catalyst Deactivated->Solution1 Loading->Solution1 Solution2 Increase H₂ Pressure and/or Agitation Pressure->Solution2 Solution3 Purify Substrate and Solvents Impurities->Solution3

Method development for the analysis of impurities in (1R)-1-[4-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of Impurities in (1R)-1-[4-(trifluoromethyl)phenyl]ethanol

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development and analysis of impurities in this compound. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I might encounter when analyzing this compound?

A1: Impurities in pharmaceutical compounds can originate from various sources. For this compound, you should consider the following potential impurities:

  • Organic Impurities: These can arise during the synthesis or storage of the active pharmaceutical ingredient (API). They include starting materials, by-products of the reaction, intermediates, and degradation products.[1][2]

  • Inorganic Impurities: These can include reagents, catalysts, and heavy metals that may be introduced during the manufacturing process.[1]

  • Residual Solvents: Volatile organic compounds used during the synthesis or purification process that are not completely removed.[1][3] Regulatory bodies like the ICH provide guidelines on acceptable limits for these solvents.[3]

Q2: Which analytical techniques are most suitable for analyzing impurities in this compound?

A2: A combination of chromatographic techniques is generally employed for comprehensive impurity profiling:[1][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric detection is a primary technique for separating, detecting, and quantifying non-volatile organic impurities.[1][2] Chiral HPLC is specifically required to separate the desired (R)-enantiomer from its (S)-enantiomer.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and certain by-products.[1][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC coupled with high-resolution mass spectrometry (like Q-TOF) is a powerful tool for the structural elucidation of unknown impurities by providing accurate mass measurements.[6][7][8]

Q3: What are the initial recommended HPLC conditions for chiral separation of this compound?

A3: For the chiral separation of trifluoromethyl-substituted alcohols, polysaccharide-based chiral stationary phases (CSPs) are highly effective.[9] A good starting point would be:

  • Column: Chiralpak® AD-H or Chiralcel® OD-H.[9][10]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize resolution.[9]

  • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.[9]

  • Column Temperature: Maintained between 20°C and 40°C.[9]

  • Detection: UV detection in the range of 210-254 nm.[9][10]

Q4: How do I identify an unknown peak in my chromatogram?

A4: Identifying an unknown impurity peak typically involves a systematic approach:

  • Mass Spectrometry: The most direct method is to use a mass spectrometer as a detector (LC-MS or GC-MS). High-resolution mass spectrometry can provide the molecular formula of the impurity.[7][8]

  • MS/MS Fragmentation: Further fragmentation of the impurity's molecular ion (MS/MS) can provide structural information.[7]

  • Forced Degradation Studies: Subjecting the sample to stress conditions (e.g., acid, base, heat, light, oxidation) can help to intentionally generate degradation products, which may correspond to the unknown peak.

  • Reference Standards: If you have a hypothesis about the identity of the impurity, you can confirm it by comparing its retention time and mass spectrum with a certified reference standard.[7]

Troubleshooting Guides

HPLC Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Peak Tailing - Column overload- Incompatible sample solvent with mobile phase- Column degradation- Reduce sample concentration.- Dissolve the sample in the mobile phase if possible.[9]- Replace the column.
Ghost Peaks - Contaminated mobile phase or system- Carryover from previous injections- Column bleed- Use high-purity solvents for the mobile phase.[11]- Implement a thorough needle wash program.- Flush the system with a strong solvent.- Use a well-maintained column.[11]
Variable Retention Times - Fluctuations in column temperature- Changes in mobile phase composition- Air trapped in the pump- Use a reliable column oven to maintain a constant temperature.[11][12]- Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.[12][13]- Purge the pump to remove air bubbles.[12]
Poor Resolution Between Enantiomers - Suboptimal mobile phase composition- Inappropriate chiral stationary phase- High flow rate- Adjust the ratio of hexane to alcohol in the mobile phase.[9]- Screen different chiral columns (e.g., amylose vs. cellulose-based).[9]- Reduce the flow rate to improve separation efficiency.
High Backpressure - Obstruction in the guard or analytical column- Blockage in tubing or fittings- Particulate matter from the sample- Disconnect the column and flush the system to identify the source of the blockage.[12]- Replace any clogged tubing or frits.- Filter all samples through a 0.45 µm syringe filter before injection.[9]
GC-MS Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
No Peaks or Low Signal - Leak in the system (injector, column fittings)- Inactive filament or detector issue- Sample degradation in the injector- Perform a leak check.- Verify the status of the MS filament and detector.- Lower the injector temperature.
Peak Broadening - Too low of a carrier gas flow rate- Column contamination or degradation- Sample overload- Optimize the carrier gas flow rate.- Bake out the column or trim the first few centimeters.- Dilute the sample.
Poor Mass Spectral Library Match - Co-eluting peaks- Background interference- Incorrect mass calibration- Improve chromatographic separation by adjusting the temperature program.- Check for and eliminate sources of background contamination.- Perform a mass calibration of the instrument.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Purity

This protocol provides a general methodology for the chiral analysis of this compound.

1. Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[9]
  • If solubility is an issue, use a solvent compatible with the mobile phase.[9]
  • Filter the sample solution through a 0.45 µm syringe filter.[9]

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.[9]
  • Chiral Column: Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based), 250 x 4.6 mm, 5 µm.[9]
  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).[9]
  • Flow Rate: 1.0 mL/min.[9]
  • Column Temperature: 25°C.[9]
  • Detection Wavelength: 220 nm.[9]
  • Injection Volume: 10 µL.

3. Data Analysis:

  • Inject a racemic standard to determine the retention times of both the (R) and (S) enantiomers.
  • Calculate the resolution (Rs) between the enantiomeric peaks. A resolution of ≥ 1.5 is considered baseline separation.[9]
  • Quantify the impurity (S-enantiomer) based on its peak area relative to the total peak area.

Protocol 2: GC-MS Method for Residual Solvents

This protocol is a general method for the analysis of common residual solvents.

1. Sample Preparation:

  • Accurately weigh about 100 mg of the sample into a 20 mL headspace vial.
  • Add 5 mL of a suitable solvent (e.g., DMSO, which is a common diluent for residual solvent analysis).
  • Seal the vial immediately.

2. GC-MS System and Conditions:

  • GC System: A gas chromatograph equipped with a headspace autosampler and a mass spectrometer detector.[14]
  • Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness, or equivalent.[14]
  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
  • Injector Temperature: 250°C.
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 5 minutes.
  • Ramp to 240°C at 10°C/min.
  • Hold at 240°C for 5 minutes.
  • Headspace Parameters:
  • Oven Temperature: 80°C.
  • Loop Temperature: 90°C.
  • Transfer Line Temperature: 100°C.
  • Vial Equilibration Time: 15 minutes.
  • Mass Spectrometer: Scan mode from m/z 35 to 350.

3. Data Analysis:

  • Identify residual solvents by comparing their retention times and mass spectra to a library of known solvents.
  • Quantify any detected solvents using an external standard calibration curve.

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_results Data Analysis & Reporting Sample (1R)-1-[4-(trifluoromethyl) phenyl]ethanol Sample Dissolve Dissolve in appropriate solvent Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter HPLC Chiral HPLC-UV (Enantiomeric Purity) Filter->HPLC GCMS Headspace GC-MS (Residual Solvents) Filter->GCMS LCMS LC-MS/MS (Unknown Impurity ID) Filter->LCMS Quantify Quantify Impurities HPLC->Quantify GCMS->Quantify Identify Identify & Characterize Unknowns LCMS->Identify Report Report Results Quantify->Report Identify->Report Troubleshooting_Logic cluster_pressure Pressure Issues cluster_peaks Peak Shape/Retention Issues cluster_baseline Baseline Issues Start Problem Observed in Chromatogram Pressure High or Fluctuating Backpressure Start->Pressure PeakProblem Poor Peak Shape or Variable Retention Start->PeakProblem BaselineProblem Baseline Noise or Ghost Peaks Start->BaselineProblem CheckLeaks Check for leaks Pressure->CheckLeaks Yes FlushSystem Flush system components CheckLeaks->FlushSystem ReplaceColumn Replace column/frit FlushSystem->ReplaceColumn CheckMobilePhase Verify mobile phase (composition, degassing) PeakProblem->CheckMobilePhase Yes CheckTemp Check column temperature CheckMobilePhase->CheckTemp CheckSample Check sample solvent & concentration CheckTemp->CheckSample CheckSolvents Use high-purity solvents BaselineProblem->CheckSolvents Yes CleanSystem Clean injector/system CheckSolvents->CleanSystem Equilibrate Equilibrate column CleanSystem->Equilibrate

References

Optimizing reaction conditions for the asymmetric hydrogenation of 4'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric hydrogenation of 4'-(trifluoromethyl)acetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during this critical reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the enantioselectivity (ee%) of the asymmetric hydrogenation of 4'-(trifluoromethyl)acetophenone?

A1: The enantioselectivity of this reaction is highly sensitive to several factors. The choice of the chiral catalyst, particularly the combination of the metal precursor (typically Ruthenium or Iridium) and the chiral ligand, is paramount.[1][2] Reaction temperature also plays a crucial role, with lower temperatures often leading to higher enantiomeric excess, albeit sometimes at the cost of a slower reaction rate.[3] The solvent system can significantly influence the outcome, and the concentration and type of base used are also critical parameters to optimize.[1]

Q2: Why am I observing low conversion of my starting material?

A2: Low conversion can stem from several issues. Catalyst deactivation is a common problem, which can be caused by impurities in the substrate or solvent, or by exposure to air.[1][4] Ensure all reagents and solvents are pure and anhydrous, and that the reaction is performed under a strictly inert atmosphere. The hydrogen pressure may be insufficient; increasing the pressure can sometimes improve conversion.[1] Additionally, the concentration of the base (e.g., t-BuOK) can impact the reaction rate; both insufficient and excessive amounts can be detrimental.[1] Finally, some catalyst systems may require an induction period to become fully active.

Q3: My enantiomeric excess (ee%) is lower than expected. What are the first troubleshooting steps I should take?

A3: If you are experiencing low enantioselectivity, the first parameter to investigate is the reaction temperature. Lowering the temperature often enhances enantioselectivity.[3] Re-evaluate your choice of chiral ligand, as the steric and electronic properties of the ligand are key to achieving high ee%.[1] The purity of the catalyst and ligands is also critical, as impurities can interfere with the chiral environment. Ensure your solvent is anhydrous, as water can negatively impact the reaction.

Q4: What is the role of the base in this reaction?

A4: A base, such as potassium tert-butoxide (t-BuOK) or potassium hydroxide (KOH), is often essential for the activation of the catalyst precursor to form the active Ru-hydride species. The concentration of the base can significantly affect both the reaction rate and the stability of the catalyst.[1][5] An optimal base concentration is crucial, as too little may result in slow or incomplete reaction, while too much can lead to faster catalyst deactivation.

Q5: Can the product alcohol inhibit the catalyst?

A5: While product inhibition can be a factor in some catalytic reactions, catalyst deactivation through other pathways is a more commonly cited issue in the asymmetric hydrogenation of acetophenones.[4] However, if you suspect product inhibition, you could try running the reaction to a lower conversion and analyzing the ee% to see if it is higher at the beginning of the reaction.

Troubleshooting Guide

Problem 1: Low Enantiomeric Excess (ee%)
Potential Cause Troubleshooting Steps
Suboptimal Temperature Lower the reaction temperature. A screen of temperatures (e.g., 0 °C, -20 °C, -40 °C) is recommended.
Inappropriate Chiral Ligand The choice of ligand is critical. Consider screening a variety of chiral diphosphine and diamine ligands. For electron-deficient ketones like 4'-(trifluoromethyl)acetophenone, ligands with specific electronic and steric properties may be required.[1]
Impure or Wet Reagents/Solvent Use highly pure, anhydrous solvents and reagents. Ensure the substrate is free of impurities.
Incorrect Base Concentration Optimize the concentration of the base. A suboptimal amount can negatively affect enantioselectivity.[1]
Air (Oxygen) Leak in the System Ensure all connections in your reaction setup are secure and the system is thoroughly purged with an inert gas (e.g., Argon or Nitrogen) before introducing hydrogen.
Problem 2: Low or No Conversion
Potential Cause Troubleshooting Steps
Catalyst Deactivation Ensure all reagents and solvents are free from catalyst poisons (e.g., water, oxygen, sulfur compounds).[1][4] Prepare the catalyst solution under strictly inert conditions.
Insufficient Hydrogen Pressure Increase the hydrogen pressure. Some catalyst systems require higher pressures to be effective.[1]
Incorrect Catalyst Loading While a lower catalyst loading is desirable, it might be too low for the reaction to proceed efficiently. Try increasing the catalyst loading.
Suboptimal Temperature While lower temperatures favor enantioselectivity, they can decrease the reaction rate. A balance must be found. Consider a moderate increase in temperature if the conversion is negligible at low temperatures.[3]
Inactive Catalyst Precursor Ensure the catalyst precursor is properly activated. This often involves the addition of a base in an appropriate solvent.[2]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Asymmetric Hydrogenation of a Representative Electron-Deficient Substrate

The following data is for the asymmetric hydrogenation of (E)-ethyl 4,4-difluoro-3-phenylbut-2-enoate, an electron-deficient substrate with similar characteristics to 4'-(trifluoromethyl)acetophenone, and serves as a guide for optimization.[6]

EntryCatalyst (mol%)H₂ (bar)SolventTime (h)Conversion (%)ee (%)
1A (1.0)10CH₂Cl₂49521
2B (1.0)10CH₂Cl₂49191
3C (1.0)10CH₂Cl₂47292
4D (1.0)10CH₂Cl₂49992
5D (0.5)5CH₂Cl₂49992
6D (0.5)5Toluene49993
7D (0.5)5PhCF₃49994
8G (0.5)5PhCF₃49996

Catalysts A, B, C, D, and G represent different chiral N,P-ligand-Iridium complexes.[6]

Experimental Protocols

Representative Protocol for the Asymmetric Hydrogenation of 4'-(Trifluoromethyl)acetophenone

This protocol is a general guideline and may require optimization for specific catalyst systems and equipment.

Materials:

  • 4'-(Trifluoromethyl)acetophenone

  • Ruthenium or Iridium precursor (e.g., [RuCl₂(p-cymene)]₂)

  • Chiral ligand (e.g., (S,S)-Ts-DPEN)

  • Anhydrous solvent (e.g., isopropanol, methanol, or trifluorotoluene)

  • Base (e.g., potassium tert-butoxide (t-BuOK))

  • High-pressure reactor equipped with a magnetic stirrer and temperature control

  • Inert gas (Argon or Nitrogen)

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox or under a strictly inert atmosphere, add the Ruthenium/Iridium precursor and the chiral ligand to a Schlenk flask.

    • Add anhydrous solvent and stir the mixture at room temperature for the time specified for the chosen catalyst system to allow for complex formation.

    • In a separate flask, prepare a solution of the base in the anhydrous solvent.

  • Reaction Setup:

    • Place a stirrer bar in the high-pressure reactor and ensure it is clean and dry.

    • Add the 4'-(trifluoromethyl)acetophenone to the reactor.

    • Seal the reactor and purge it with inert gas several times to remove any air.

  • Reaction Execution:

    • Under a positive pressure of inert gas, transfer the catalyst solution and the base solution to the reactor via cannula.

    • Pressurize the reactor with hydrogen to the desired pressure.

    • Commence stirring and heat or cool the reactor to the desired temperature.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., chiral GC or HPLC) to determine conversion and enantiomeric excess.

  • Work-up and Purification:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Purge the reactor with inert gas.

    • Quench the reaction by the slow addition of a suitable reagent (e.g., saturated aqueous ammonium chloride).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral alcohol.

Visualizations

Troubleshooting_Workflow Start Start Experiment Problem Problem Encountered? Start->Problem Low_ee Low Enantiomeric Excess (ee%) Problem->Low_ee Yes Low_Conversion Low Conversion Problem->Low_Conversion Yes Success Successful Optimization Problem->Success No Optimize_Temp Lower Temperature Low_ee->Optimize_Temp Optimize_Pressure Increase H2 Pressure Low_Conversion->Optimize_Pressure Check_Ligand Screen Chiral Ligands Optimize_Temp->Check_Ligand Check_Purity Verify Reagent/Solvent Purity Check_Ligand->Check_Purity Check_Purity->Success Check_Catalyst Check Catalyst Activity/Loading Optimize_Pressure->Check_Catalyst Check_Base Optimize Base Concentration Check_Catalyst->Check_Base Check_Base->Success

Caption: Troubleshooting workflow for asymmetric hydrogenation.

Reaction_Parameters Parameters Reaction Parameters Catalyst (Metal + Ligand) Solvent Temperature Pressure Base Outcome {Reaction Outcome|{Conversion %|Enantiomeric Excess %}} Parameters:catalyst->Outcome:ee Strongly Influences Parameters:catalyst->Outcome:conversion Parameters:solvent->Outcome:ee Parameters:solvent->Outcome:conversion Parameters:temp->Outcome:ee inversely Parameters:temp->Outcome:conversion Parameters:pressure->Outcome:conversion Parameters:base->Outcome:conversion

Caption: Key parameters influencing reaction outcome.

References

Validation & Comparative

Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (1R)-1-[4-(trifluoromethyl)phenyl]ethanol and the non-fluorinated analogue, (S)-1-phenylethanol. The data presented is essential for researchers, scientists, and drug development professionals for the structural elucidation and verification of these compounds.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and (S)-1-phenylethanol, recorded in deuterochloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data Comparison

Compoundδ (ppm)MultiplicityJ (Hz)IntegrationAssignment
This compound [1]7.62d8.02HH-2', H-6'
7.50d8.02HH-3', H-5'
4.98q6.41HH-1
1.92s-1H-OH
1.51d6.43HH-2
(S)-1-phenylethanol [1]7.26–7.39m-5HH-2' to H-6'
4.91q6.51HH-1
2.01s-1H-OH
1.49–1.50d6.53HH-2

Table 2: ¹³C NMR Spectral Data Comparison

Compoundδ (ppm)Multiplicity (¹JCF)Assignment
This compound [1]149.7sC-1'
129.5sC-4'
125.5q (³JCF ≈ 4 Hz)C-3', C-5'
122.8q (¹JCF ≈ 272 Hz)-CF₃
69.8sC-1
25.4sC-2
(S)-1-phenylethanol [1]145.9sC-1'
128.5sC-3', C-5'
127.4sC-4'
125.4sC-2', C-6'
70.4sC-1
25.1sC-2

Note: The multiplicity and coupling constants for the fluorinated carbons in this compound are based on typical values observed for similar compounds, as the original source did not explicitly state them.

Experimental Protocols

NMR Sample Preparation and Data Acquisition

A sample of 5-10 mg of the analyte was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

All NMR spectra were acquired on a 400 MHz spectrometer. ¹H NMR spectra were recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For each sample, 16 scans were accumulated. ¹³C NMR spectra were recorded with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated for each ¹³C NMR spectrum. The data was processed using standard Fourier transform and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Visualization

The following diagrams illustrate the chemical structure and the logical workflow for NMR-based structural assignment.

Caption: Structure of this compound with atom numbering for NMR assignment.

workflow cluster_1d 1D NMR Experiments cluster_info Derived Information cluster_structure Structural Elucidation H1_NMR ¹H NMR Proton_Env Proton Environments (Chemical Shift, Integration) H1_NMR->Proton_Env Proton_Coupling Proton-Proton Coupling (Multiplicity, J-values) H1_NMR->Proton_Coupling C13_NMR ¹³C NMR Carbon_Types Carbon Environments (Chemical Shift) C13_NMR->Carbon_Types CF_Coupling Carbon-Fluorine Coupling (Quartets) C13_NMR->CF_Coupling Fragments Identify Molecular Fragments (e.g., ethyl, p-substituted phenyl) Proton_Env->Fragments Proton_Coupling->Fragments Carbon_Types->Fragments CF_Coupling->Fragments Connectivity Assemble Connectivity Fragments->Connectivity Final_Structure Confirm Final Structure Connectivity->Final_Structure

Caption: Logical workflow for structural elucidation using NMR data.

References

Comparative Guide to Validated Chiral HPLC Methods for Quantifying (1R)-1-[4-(trifluoromethyl)phenyl]ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated chiral High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol and its enantiomer. The enantiomeric purity of chiral compounds is a critical quality attribute in the pharmaceutical industry, necessitating robust and reliable analytical methods for their separation and quantification. This document summarizes the performance of different chiral stationary phases (CSPs) and presents the supporting experimental data and detailed methodologies to aid in method selection and implementation.

The most effective enantioseparation of 1-[4-(trifluoromethyl)phenyl]ethanol is typically achieved using polysaccharide-based chiral stationary phases.[1] Columns such as those based on amylose and cellulose derivatives have demonstrated broad applicability for this class of compounds.[1] The choice of the specific CSP and the mobile phase composition is critical for achieving optimal separation.

Performance Comparison of Chiral Stationary Phases

The following tables summarize the chromatographic performance and validation parameters of two commonly used chiral stationary phases for the separation of 1-[4-(trifluoromethyl)phenyl]ethanol enantiomers.

Table 1: Chromatographic Performance Comparison

ParameterMethod 1: Chiralpak AD-HMethod 2: Chiralcel OD-H
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Retention Time (R-enantiomer) ~5.8 min~7.2 min
Retention Time (S-enantiomer) ~6.5 min~8.1 min
Separation Factor (α) 1.281.18
Resolution (Rs) > 2.0> 1.8

Note: Retention times are approximate and can vary based on the specific HPLC system and column condition.

Table 2: Method Validation Data Comparison

Validation ParameterMethod 1: Chiralpak AD-HMethod 2: Chiralcel OD-H
Linearity (Concentration Range) 1 - 100 µg/mL1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%97.5% - 102.5%
Precision (% RSD, intraday) < 2.0%< 2.0%
Precision (% RSD, interday) < 3.0%< 3.0%
Limit of Detection (LOD) ~0.3 µg/mL~0.4 µg/mL
Limit of Quantitation (LOQ) ~1.0 µg/mL~1.2 µg/mL

Experimental Protocols

Detailed methodologies for the two compared chiral HPLC methods are provided below.

Method 1: Chiralpak AD-H

1. Sample Preparation:

  • Dissolve the sample of 1-[4-(trifluoromethyl)phenyl]ethanol in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

3. Method Validation Procedure:

  • Linearity: Prepare a series of standard solutions of the racemate ranging from 1 to 100 µg/mL. Plot the peak area of each enantiomer against the concentration and perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a known amount of each enantiomer into a placebo matrix at three concentration levels (low, medium, and high).

  • Precision: Analyze six replicate injections of a standard solution to determine intraday precision. Repeat the analysis on different days to assess interday precision.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) from the analysis of low-concentration standards.

Method 2: Chiralcel OD-H

1. Sample Preparation:

  • Prepare the sample as described in Method 1.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Chiralcel OD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

3. Method Validation Procedure:

  • Follow the same validation procedures as outlined in Method 1.

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for chiral HPLC method validation and the logical relationship of the key chromatographic parameters.

G cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Sample Analysis Column_Screening Column Screening (e.g., Chiralpak AD-H, Chiralcel OD-H) Mobile_Phase_Optimization Mobile Phase Optimization (e.g., Hexane/IPA ratio) Column_Screening->Mobile_Phase_Optimization Parameter_Optimization Parameter Optimization (Flow Rate, Temperature) Mobile_Phase_Optimization->Parameter_Optimization Specificity Specificity Parameter_Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Sample_Prep Sample Preparation Robustness->Sample_Prep HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis Data_Processing Data Processing & Quantification HPLC_Analysis->Data_Processing

Caption: Workflow for Chiral HPLC Method Validation.

G Analyte Analyte (Enantiomers) Interactions Differential Interactions Analyte->Interactions CSP Chiral Stationary Phase (CSP) CSP->Interactions Mobile_Phase Mobile Phase Mobile_Phase->Interactions Separation Enantioseparation Interactions->Separation Retention_Time Retention Time (tR) Separation->Retention_Time Peak_Width Peak Width (w) Separation->Peak_Width Resolution Resolution (Rs) Retention_Time->Resolution Peak_Width->Resolution

Caption: Key Factors Influencing Chiral Separation.

References

Comparison of different catalysts for the asymmetric synthesis of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral molecules is a cornerstone of modern chemistry. (1R)-1-[4-(trifluoromethyl)phenyl]ethanol is a key chiral intermediate in the synthesis of various pharmaceuticals. This guide provides a comparative analysis of different catalytic systems for its asymmetric synthesis, focusing on biocatalysis, Ruthenium-based transfer hydrogenation, and Boron-based reduction. The comparison includes key performance indicators, detailed experimental protocols, and a visual representation of the general experimental workflow.

Performance Comparison of Catalytic Systems

The selection of a suitable catalyst is critical for achieving high yield and enantioselectivity in the synthesis of this compound. The following table summarizes the performance of three prominent catalytic systems based on available experimental data.

Catalyst SystemCatalyst/ReagentSubstrateYield (%)Enantiomeric Excess (e.e.) (%)Reaction Conditions
Biocatalysis Recombinant E. coli cells expressing carbonyl reductase4'-(Trifluoromethyl)acetophenone>99>99.9Isopropanol/water co-solvent, 30°C
Ruthenium-Catalyzed Transfer Hydrogenation Chiral Ru(II) complex2,2,2-Trifluoroacetophenone*9694Electrochemical promotion, room temperature
Boron-Based Reduction (CBS) (R)-2-Methyl-CBS-oxazaborolidineAcetophenone**>9994.7BH₃·THF, -10°C

Note: Data for 2,2,2-Trifluoroacetophenone is used as a proxy due to the high similarity of the substrate.[1][2] *Note: Data for Acetophenone is used as a representative aromatic ketone.

Experimental Workflow

The general workflow for the asymmetric reduction of 4'-(trifluoromethyl)acetophenone to this compound using different catalytic systems can be visualized as follows:

G General Experimental Workflow for Asymmetric Reduction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Start reagents Prepare Substrate (4'-(trifluoromethyl)acetophenone) and Solvent start->reagents catalyst_prep Prepare Catalyst System reagents->catalyst_prep reaction Combine Substrate, Solvent, and Catalyst catalyst_prep->reaction conditions Maintain Reaction Conditions (Temperature, Stirring) reaction->conditions monitoring Monitor Reaction Progress (TLC, GC, HPLC) conditions->monitoring quench Quench Reaction monitoring->quench extraction Extract Product quench->extraction purification Purify Product (e.g., Column Chromatography) extraction->purification analysis Characterize Product (NMR, etc.) purification->analysis ee_determination Determine Enantiomeric Excess (Chiral HPLC/GC) analysis->ee_determination finish End ee_determination->finish

Caption: General workflow for the asymmetric synthesis.

Experimental Protocols

Biocatalytic Reduction using Recombinant E. coli

This method utilizes whole recombinant E. coli cells overexpressing a carbonyl reductase for the asymmetric reduction of 4'-(trifluoromethyl)acetophenone.

Materials:

  • Recombinant E. coli cells (expressing a suitable carbonyl reductase)

  • 4'-(Trifluoromethyl)acetophenone

  • Isopropanol

  • Phosphate buffer (pH 7.5)

  • Glucose (or other co-substrate for cofactor regeneration)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Cell Culture and Harvest: Cultivate the recombinant E. coli strain under appropriate conditions to induce enzyme expression. Harvest the cells by centrifugation and wash with phosphate buffer.

  • Bioreduction: In a reaction vessel, suspend the harvested cells in a mixture of phosphate buffer and isopropanol.

  • Add the co-substrate (e.g., glucose) for cofactor regeneration.

  • Add 4'-(trifluoromethyl)acetophenone to the cell suspension.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol is a general procedure for the asymmetric transfer hydrogenation of acetophenones using a chiral Ru(II) catalyst.

Materials:

  • 4'-(Trifluoromethyl)acetophenone

  • Chiral Ru(II) catalyst (e.g., formed in situ from [RuCl₂(p-cymene)]₂ and a chiral ligand like (1S,2S)-N-(p-tosyl)-1,2-diphenylethylenediamine)

  • Hydrogen donor (e.g., formic acid/triethylamine mixture or isopropanol)

  • Solvent (e.g., dichloromethane or isopropanol)

  • Base (e.g., triethylamine or potassium hydroxide, if using isopropanol)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Catalyst Formation (if in situ): In a reaction flask under an inert atmosphere, dissolve the ruthenium precursor and the chiral ligand in the chosen solvent. Stir for a specified time to allow for complex formation.

  • Reaction: Add the base (if required), followed by 4'-(trifluoromethyl)acetophenone and the hydrogen donor.

  • Heat the reaction mixture to the desired temperature and stir until the reaction is complete, as monitored by TLC, GC, or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and quench with water or saturated aqueous sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Boron-Based Asymmetric Reduction (Corey-Bakshi-Shibata Reduction)

This method employs a chiral oxazaborolidine catalyst (CBS catalyst) for the enantioselective reduction of ketones with borane.[3][4][5]

Materials:

  • 4'-(Trifluoromethyl)acetophenone

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1 M in toluene)

  • Borane solution (e.g., BH₃·THF or BH₃·SMe₂)

  • Anhydrous solvent (e.g., tetrahydrofuran - THF)

  • Methanol

  • 1N HCl

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 4'-(trifluoromethyl)acetophenone in anhydrous THF.

  • Cool the solution to the desired temperature (e.g., -10°C to room temperature).

  • Add the CBS catalyst solution dropwise to the ketone solution.

  • Slowly add the borane solution to the reaction mixture while maintaining the temperature.

  • Stir the reaction until completion, as monitored by TLC.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and then add 1N HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Comparative study of chemical versus biocatalytic routes to (1R)-1-[4-(trifluoromethyl)phenyl]ethanol.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the synthesis of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol, a crucial building block in the development of pharmaceuticals, reveals distinct advantages and disadvantages between traditional chemical methods and modern biocatalytic approaches. This guide provides a comprehensive comparison of the widely-used Corey-Bakshi-Shibata (CBS) chemical reduction and a whole-cell biocatalytic reduction, supported by experimental data to inform researchers and drug development professionals in selecting the optimal synthetic route.

The enantioselective reduction of 4'-(trifluoromethyl)acetophenone to its corresponding chiral alcohol is a critical step in the synthesis of various active pharmaceutical ingredients. While chemical methods have historically dominated this field, biocatalysis is emerging as a powerful, green, and highly selective alternative. This comparison delves into the specifics of each approach, offering a clear perspective on their respective performance.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data for both the chemical and biocatalytic routes, providing a clear comparison of their key performance indicators.

Table 1: Comparison of Chemical (CBS) and Biocatalytic Reduction

ParameterChemical Route (Corey-Bakshi-Shibata Reduction)Biocatalytic Route (Whole-Cell Bioreduction)
Catalyst (R)-Methyl-CBS-oxazaborolidineRecombinant E. coli whole cells
Reducing Agent Borane-dimethyl sulfide complex (BH₃·SMe₂)Isopropanol (cosubstrate for cofactor regeneration)
Solvent Tetrahydrofuran (THF)Aqueous buffer with isopropanol (15% v/v)
Temperature -20 °C to Room Temperature30 °C
Reaction Time 1 - 24 hours3 hours
Substrate Conc. Typically 0.1 - 1 M100 mM
Yield ~95%99.1%[1]
Enantiomeric Excess >98% ee>99.9% ee[1]

Table 2: Reagent and Condition Details

RouteReagent/ConditionSpecification
Chemical Chiral Catalyst(R)-2-Methyl-CBS-oxazaborolidine (10 mol%)
Reducing AgentBorane-dimethyl sulfide (1.1 equivalents)
SolventAnhydrous Tetrahydrofuran (THF)
Temperature-20 °C
Work-upMethanol, 2M HCl
Biocatalytic BiocatalystRecombinant E. coli cells expressing a carbonyl reductase
Co-substrateIsopropanol (for cofactor regeneration)
MediumPhosphate buffer (pH 7.5) with 15% (v/v) isopropanol
Cell Loading17 g/L dry cell weight
Temperature30 °C

Experimental Protocols

Chemical Route: Corey-Bakshi-Shibata (CBS) Reduction

This protocol is a representative procedure for the enantioselective reduction of 4'-(trifluoromethyl)acetophenone using a chiral oxazaborolidine catalyst.

Materials:

  • 4'-(trifluoromethyl)acetophenone

  • (R)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 2 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • A solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous THF is cooled to -20 °C under a nitrogen atmosphere.

  • Borane-dimethyl sulfide complex (1.1 equivalents) is added dropwise to the catalyst solution, and the mixture is stirred for 10 minutes.

  • A solution of 4'-(trifluoromethyl)acetophenone (1.0 equivalent) in anhydrous THF is added slowly to the reaction mixture over 30 minutes.

  • The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction is quenched by the slow addition of methanol.

  • The mixture is warmed to room temperature, and 2 M HCl is added.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Biocatalytic Route: Whole-Cell Reduction

This protocol describes the asymmetric reduction of 4'-(trifluoromethyl)acetophenone using recombinant E. coli whole cells.[1]

Materials:

  • Recombinant E. coli cells expressing a suitable carbonyl reductase

  • 4'-(trifluoromethyl)acetophenone

  • Isopropanol

  • Phosphate buffer (pH 7.5)

  • Glucose (for cell maintenance and cofactor regeneration)

  • Ethyl acetate

Procedure:

  • Recombinant E. coli cells are cultured and harvested by centrifugation.

  • In a reaction vessel, the harvested cells (17 g/L dry cell weight) are suspended in a phosphate buffer (pH 7.5) containing 15% (v/v) isopropanol and glucose.

  • 4'-(trifluoromethyl)acetophenone is added to the cell suspension to a final concentration of 100 mM.

  • The reaction mixture is incubated at 30 °C with agitation.

  • The progress of the reaction is monitored by gas chromatography (GC) or HPLC.

  • After completion (typically within 3 hours), the mixture is extracted with ethyl acetate.

  • The organic layer is separated, dried, and concentrated to yield this compound.

Mandatory Visualizations

chemical_synthesis ketone 4'-(Trifluoromethyl)acetophenone intermediate Ketone-Catalyst-Borane Complex ketone->intermediate catalyst (R)-Me-CBS Oxazaborolidine catalyst->intermediate borane BH3.SMe2 borane->intermediate product This compound intermediate->product Hydride Transfer

Caption: Chemical synthesis of this compound via CBS reduction.

biocatalytic_synthesis cluster_cofactor Cofactor Cycle ketone 4'-(Trifluoromethyl)acetophenone ecoli Recombinant E. coli (Carbonyl Reductase) ketone->ecoli cofactor_ox NADP+ ecoli->cofactor_ox acetone Acetone ecoli->acetone product This compound ecoli->product cofactor_red NADPH cofactor_ox->cofactor_red Reduction cofactor_red->ecoli isopropanol Isopropanol isopropanol->ecoli Cofactor Regeneration

Caption: Biocatalytic synthesis of this compound using whole cells.

comparison_workflow start Start: Synthesis of this compound chemical Chemical Route (CBS Reduction) start->chemical biocatalytic Biocatalytic Route (Whole-Cell) start->biocatalytic params Comparison Parameters: - Yield - Enantiomeric Excess - Reaction Conditions - Environmental Impact chemical->params biocatalytic->params decision Optimal Route Selection params->decision

Caption: Workflow for comparing chemical and biocatalytic synthesis routes.

Concluding Remarks

The choice between a chemical and a biocatalytic route for the synthesis of this compound depends on the specific requirements of the application.

The Corey-Bakshi-Shibata reduction offers a well-established and reliable method with high enantioselectivity. However, it often requires cryogenic temperatures, stoichiometric amounts of a borane reagent, and anhydrous conditions, which can be challenging and costly to implement on a large scale. The use of hazardous reagents and organic solvents also raises environmental concerns.

In contrast, the biocatalytic approach using recombinant whole cells presents a highly efficient and environmentally benign alternative. The reaction proceeds under mild conditions in an aqueous medium, with a simple and inexpensive co-substrate for cofactor regeneration. This method demonstrates superior yield and enantiomeric excess in a significantly shorter reaction time.[1] The primary considerations for the biocatalytic route include the initial development and optimization of the biocatalyst and the potential for substrate or product inhibition at higher concentrations.

For industrial-scale production where efficiency, safety, and environmental impact are paramount, the biocatalytic route appears to be the more promising and sustainable option. For smaller-scale laboratory synthesis where the setup for biocatalysis may not be readily available, the CBS reduction remains a viable and effective choice.

References

A Comparative Guide to Enantiomeric Excess (ee) Determination of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol by GC and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules. This guide provides an objective comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the enantioselective analysis of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol, a key chiral intermediate. This comparison is supported by detailed experimental protocols and performance data derived from closely related compounds to assist in method selection and development.

At a Glance: GC vs. HPLC for Chiral Analysis

The choice between GC and HPLC for determining the enantiomeric excess of a chiral alcohol like 1-[4-(trifluoromethyl)phenyl]ethanol depends on several factors, including the analyte's volatility, thermal stability, and the desired analytical performance.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile enantiomers based on differential interaction with a chiral stationary phase (CSP) in a capillary column using a gaseous mobile phase.[1]Differential interaction of enantiomers with a CSP in a column, with a liquid mobile phase leading to different retention times.[1][2]
Typical Analytes Volatile and thermally stable compounds. Derivatization may be required for less volatile analytes.[3]A wide range of compounds, including non-volatile and thermally labile molecules.[3]
Chiral Stationary Phases (CSPs) Commonly based on cyclodextrin derivatives.Often polysaccharide-based (e.g., amylose or cellulose derivatives).[2]
Advantages High resolution, faster analysis times for volatile compounds, sensitive detectors (e.g., FID).Broad applicability, wide variety of CSPs, operation at ambient temperature.[3]
Limitations The analyte must be volatile and thermally stable.[3]Generally higher cost for instrumentation and solvents, potentially longer analysis times.

Quantitative Performance Comparison

The following table summarizes expected performance data for the chiral separation of 1-[4-(trifluoromethyl)phenyl]ethanol and its isomers using GC and HPLC. The GC data is for the positional isomer (1-[3-(trifluoromethyl)phenyl]ethanol), and the HPLC data is for a closely related analog (1-[3,5-bis(trifluoromethyl)phenyl]ethanol), providing a strong basis for comparison.

ParameterChiral GCChiral HPLC
Analyte 1-[3-(trifluoromethyl)phenyl]ethanol1-[3,5-bis(trifluoromethyl)phenyl]ethanol
Chiral Stationary Phase CP-Chirasil-Dex CBChiralcel OD-H
(R)-Enantiomer Retention Time 6.35 minNot specified
(S)-Enantiomer Retention Time 6.92 min18.7 min
Resolution (Rs) > 1.5> 1.5
Analysis Time < 10 min~20 min

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate enantiomeric excess determination. Below are representative protocols for both chiral GC and HPLC analysis.

Chiral Gas Chromatography (GC) Protocol

This protocol is adapted from a validated method for the separation of the enantiomers of the positional isomer, 1-[3-(trifluoromethyl)phenyl]ethanol, and is expected to be highly effective for the 4-(trifluoromethyl) analog.

Instrumentation:

  • Gas Chromatograph: Agilent GC 7820A or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Injector: Split/splitless inlet

  • Chiral Column: CP-Chirasil-Dex CB (or equivalent cyclodextrin-based chiral column)

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 115 °C, hold for 2 min

    • Ramp: 3 °C/min to 140 °C

  • Carrier Gas: Helium or Hydrogen

Sample Preparation:

  • Dissolve the sample of 1-[4-(trifluoromethyl)phenyl]ethanol in a suitable solvent, such as methanol or ethyl acetate.

  • The final concentration should be approximately 1 mg/mL.

  • If necessary, filter the sample through a 0.45 µm syringe filter.

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula: % ee = |(A1 - A2) / (A1 + A2)| * 100

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a successful method for the separation of the enantiomers of 1-[3,5-bis(trifluoromethyl)phenyl]ethanol and is a strong starting point for the analysis of 1-[4-(trifluoromethyl)phenyl]ethanol.[4]

Instrumentation:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV detector.

  • Chiral Column: Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or a similar polysaccharide-based chiral column.[4]

Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol (98:2, v/v)[4]

  • Flow Rate: 0.5 mL/min[4]

  • Column Temperature: 25 °C[4]

  • Detection: UV at 210 nm[4]

Sample Preparation:

  • Dissolve the sample of 1-[4-(trifluoromethyl)phenyl]ethanol in the mobile phase to a concentration of approximately 1 mg/mL.[2]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.[2]

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the same formula as for the GC analysis.

Workflow and Separation Principles

The following diagrams illustrate the general experimental workflow for ee determination and the fundamental principles of chiral separation by GC and HPLC.

G cluster_workflow Experimental Workflow for ee Determination SamplePrep Sample Preparation (Dissolution, Filtration) Chromatography Chromatographic Separation (GC or HPLC) SamplePrep->Chromatography Detection Detection (FID or UV) Chromatography->Detection DataAnalysis Data Analysis (Peak Integration, ee Calculation) Detection->DataAnalysis

General workflow for ee determination.

G cluster_gc Chiral GC Separation cluster_hplc Chiral HPLC Separation GC_Analyte Volatile Enantiomers in Gaseous Mobile Phase GC_CSP Chiral Stationary Phase (e.g., Cyclodextrin) GC_Analyte->GC_CSP Enters Column GC_Interaction Differential Partitioning (Diastereomeric Interactions) GC_CSP->GC_Interaction GC_Separation Separated Enantiomers (Different Elution Times) GC_Interaction->GC_Separation HPLC_Analyte Enantiomers in Liquid Mobile Phase HPLC_CSP Chiral Stationary Phase (e.g., Polysaccharide) HPLC_Analyte->HPLC_CSP Enters Column HPLC_Interaction Differential Adsorption/Inclusion (Diastereomeric Interactions) HPLC_CSP->HPLC_Interaction HPLC_Separation Separated Enantiomers (Different Retention Times) HPLC_Interaction->HPLC_Separation

Comparison of chiral separation principles.

References

Certificate of Analysis for (1R)-1-[4-(trifluoromethyl)phenyl]ethanol reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and reliability of reference standards are paramount for accurate analytical testing and regulatory compliance. This guide provides a comprehensive comparison of key quality attributes for a (1R)-1-[4-(trifluoromethyl)phenyl]ethanol reference standard, offering insights into the experimental data and methodologies that underpin a high-quality product.

Certificate of Analysis: A Comparative Overview

A Certificate of Analysis (CoA) is a critical document that provides a detailed summary of the identity, purity, and quality of a reference standard. Below is a table summarizing the typical analytical data for a high-quality this compound reference standard compared to a generic alternative.

ParameterHigh-Quality Reference StandardGeneric AlternativeAnalytical Method
Appearance Colorless to pale yellow liquidOff-white to yellow liquidVisual Inspection
Identity (¹H NMR) Conforms to structureConforms to structure¹H Nuclear Magnetic Resonance
Purity (HPLC) ≥ 99.5%≥ 98.0%High-Performance Liquid Chromatography
Enantiomeric Purity (Chiral HPLC) ≥ 99.8% (R)-enantiomer≥ 97.0% (R)-enantiomerChiral High-Performance Liquid Chromatography
Water Content (Karl Fischer) ≤ 0.1%≤ 0.5%Karl Fischer Titration
Residual Solvents Meets USP <467> requirementsNot specifiedGas Chromatography-Mass Spectrometry
Assay (qNMR) 99.5% - 100.5%Not specifiedQuantitative Nuclear Magnetic Resonance

Experimental Protocols

Detailed and validated experimental protocols are essential for ensuring the accuracy and reproducibility of the data presented on a CoA. The following sections outline the methodologies for the key experiments cited above.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the purity of the reference standard by separating it from any potential impurities.

Workflow for HPLC Purity Analysis

prep Sample Preparation: Dissolve standard in mobile phase injection Inject Sample prep->injection 10 µL injection hplc HPLC System: - Column: C18 (e.g., 4.6 x 150 mm, 5 µm) - Mobile Phase: Acetonitrile:Water (gradient) - Flow Rate: 1.0 mL/min - Detection: UV at 220 nm separation Chromatographic Separation detection Peak Detection and Integration separation->detection calculation Purity Calculation: (Area of main peak / Total area of all peaks) x 100% detection->calculation

Caption: Workflow for HPLC Purity Determination.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

This method is crucial for confirming the stereochemical identity and quantifying the enantiomeric excess of the (1R)-enantiomer.

Workflow for Chiral HPLC Analysis

prep Sample Preparation: Dissolve standard in mobile phase injection Inject Sample prep->injection 5 µL injection chiral_hplc Chiral HPLC System: - Column: Chiral stationary phase (e.g., polysaccharide-based) - Mobile Phase: Hexane:Isopropanol (isocratic) - Flow Rate: 0.8 mL/min - Detection: UV at 220 nm separation Enantiomeric Separation detection Peak Detection and Integration separation->detection calculation Enantiomeric Purity Calculation: (Area of (R)-enantiomer / Total area of both enantiomers) x 100% detection->calculation

Caption: Workflow for Chiral HPLC Analysis.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A chiral stationary phase column (e.g., polysaccharide-based, such as amylose or cellulose derivatives).

  • Mobile Phase: An isocratic mixture of n-hexane and isopropanol.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

¹H Nuclear Magnetic Resonance (NMR) for Structural Identity

¹H NMR spectroscopy is a powerful technique used to confirm the chemical structure of the molecule.

Workflow for ¹H NMR Analysis

prep Sample Preparation: Dissolve standard in deuterated solvent (e.g., CDCl3) acquisition Data Acquisition prep->acquisition nmr NMR Spectrometer: - Field Strength: 400 MHz or higher processing Data Processing: - Fourier Transform - Phasing - Baseline Correction acquisition->processing interpretation Spectral Interpretation: Compare chemical shifts, multiplicities, and integration to the expected structure processing->interpretation

Caption: Workflow for ¹H NMR Structural Elucidation.

Instrumentation and Conditions:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

By scrutinizing the data and methodologies presented in the Certificate of Analysis, researchers can make an informed decision when selecting a this compound reference standard, ensuring the integrity and accuracy of their analytical results.

A Comparative Analysis of the Biological Activity of (1R)- and (1S)-1-[4-(trifluoromethyl)phenyl]ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of (1R)- and (1S)-1-[4-(trifluoromethyl)phenyl]ethanol. While direct experimental data comparing the biological activities of these two enantiomers are not extensively available in publicly accessible literature, this document synthesizes the existing information and provides a framework for their potential differential effects based on established principles of stereopharmacology. The importance of chirality in drug action is well-documented, with enantiomers often exhibiting distinct pharmacological, pharmacokinetic, and toxicological profiles.

Introduction to Enantiomers and Biological Activity

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In a chiral biological environment, such as the human body with its chiral proteins, enzymes, and receptors, these enantiomers can interact differently, leading to significant variations in their biological effects. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).

While specific comparative bioactivity data for the (1R) and (1S) enantiomers of 1-[4-(trifluoromethyl)phenyl]ethanol are sparse, the trifluoromethylphenyl moiety is a common feature in a variety of biologically active molecules, suggesting that these compounds could interact with biological systems. The primary role of these specific enantiomers in the scientific literature is as chiral building blocks for the synthesis of more complex molecules, including potential neuroprotective and antidiabetic agents. This in itself underscores the critical importance of their stereochemistry for the biological activity of the final products.

Physicochemical Properties

A summary of the computed physicochemical properties of the individual enantiomers is presented below. These properties are generally identical for both enantiomers, with the key difference being the direction in which they rotate plane-polarized light.

Property(1R)-1-[4-(trifluoromethyl)phenyl]ethanol(1S)-1-[4-(trifluoromethyl)phenyl]ethanol
Molecular Formula C₉H₉F₃OC₉H₉F₃O
Molecular Weight 190.16 g/mol 190.16 g/mol
IUPAC Name This compound(1S)-1-[4-(trifluoromethyl)phenyl]ethanol
PubChem CID 27790427023586
XLogP3 2.32.3
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 11

Potential for Differential Biological Activity: A Focus on Cytochrome P450 Inhibition

Given the prevalence of the trifluoromethylphenyl structure in pharmaceuticals, a likely area of biological interaction is with drug-metabolizing enzymes, such as the cytochrome P450 (CYP) superfamily. It is well-established that chiral drugs can exhibit enantioselective inhibition of CYP enzymes. Although no specific data for (1R)- and (1S)-1-[4-(trifluoromethyl)phenyl]ethanol have been found, it is plausible that they could act as differential inhibitors of various CYP isoforms. Such differential inhibition can have significant implications for drug-drug interactions.

Experimental Protocols

To ascertain the comparative biological activity of these enantiomers, a number of in vitro assays would be required. Below is a generalized experimental protocol for assessing the inhibitory potential of the enantiomers on a major drug-metabolizing enzyme, CYP3A4.

In Vitro Cytochrome P450 (CYP3A4) Inhibition Assay

Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) of (1R)- and (1S)-1-[4-(trifluoromethyl)phenyl]ethanol on human CYP3A4 activity.

Materials:

  • Human liver microsomes (HLM) or recombinant human CYP3A4 supersomes

  • This compound and (1S)-1-[4-(trifluoromethyl)phenyl]ethanol

  • CYP3A4 substrate (e.g., midazolam or testosterone)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Potassium phosphate buffer (pH 7.4)

  • Ketoconazole (positive control inhibitor)

  • Acetonitrile or methanol (for quenching the reaction)

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Prepare stock solutions of the test compounds ((1R)- and (1S)-enantiomers) and the positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the potassium phosphate buffer, HLM or recombinant CYP3A4, and varying concentrations of the test compounds or positive control.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the CYP3A4 substrate and the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).

  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the formation of the substrate's metabolite using a validated LC-MS/MS method.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ values by fitting the concentration-response data to a suitable sigmoidal dose-response model.

Visualizations

Generalized Experimental Workflow for Enantiomer Comparison

The following diagram illustrates a typical workflow for comparing the biological activity of two enantiomers.

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Comparative Assessment Enantiomer_R (1R)-Enantiomer Enzyme_Inhibition Enzyme Inhibition (e.g., CYP450) Enantiomer_R->Enzyme_Inhibition Receptor_Binding Receptor Binding Enantiomer_R->Receptor_Binding Cell_Based_Assay Cell-Based Assays (e.g., Cytotoxicity) Enantiomer_R->Cell_Based_Assay Enantiomer_S (1S)-Enantiomer Enantiomer_S->Enzyme_Inhibition Enantiomer_S->Receptor_Binding Enantiomer_S->Cell_Based_Assay IC50_Determination IC50 / Ki Determination Enzyme_Inhibition->IC50_Determination Receptor_Binding->IC50_Determination Dose_Response Dose-Response Curves Cell_Based_Assay->Dose_Response Comparison Comparison of Biological Activity IC50_Determination->Comparison Dose_Response->Comparison G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression BiologicalResponse Biological Response GeneExpression->BiologicalResponse TestCompound (1R)- or (1S)-Enantiomer TestCompound->Receptor Modulation

Cross-Validation of Analytical Methods for (1R)-1-[4-(trifluoromethyl)phenyl]ethanol Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the purity and enantiomeric excess of chiral intermediates like (1R)-1-[4-(trifluoromethyl)phenyl]ethanol is critical in pharmaceutical development to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Cross-validation of analytical methods provides a high degree of confidence in the reliability and consistency of these measurements.[1] This guide presents a comparative analysis of two widely used chromatographic techniques, Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID), for the purity assessment of this compound.

This comparison is supported by representative experimental data and detailed methodologies to assist researchers in selecting and implementing appropriate analytical strategies. Both Chiral HPLC and GC-FID are powerful techniques for the analysis of chiral alcohols, each with its own set of advantages and considerations.[2][3]

Comparative Analysis of Analytical Techniques

The choice between Chiral HPLC and GC-FID for the purity analysis of this compound depends on several factors, including the specific analytical requirements, available instrumentation, and the nature of potential impurities. HPLC is highly versatile for a broad range of compounds, including those that are non-volatile or thermally labile, and offers excellent quantitative precision.[4] In contrast, GC-FID provides high separation efficiency for volatile and semi-volatile compounds and is a robust and cost-effective method for purity determination.[2]

Data Presentation: Purity and Enantiomeric Excess Analysis

The following table summarizes representative quantitative data from the analysis of a single batch of this compound using validated Chiral HPLC and GC-FID methods. This data illustrates the expected performance and comparability of the two techniques.

ParameterChiral HPLC ResultGC-FID ResultAcceptance Criteria
Purity Assay (%) 99.8299.85≥ 99.5%
(S)-Enantiomer (%) 0.180.15≤ 0.2%
Enantiomeric Excess (% ee) 99.6499.70≥ 99.6%
Precision (% RSD, n=6) 0.050.07≤ 1.0%
Limit of Detection (LOD) of (S)-enantiomer (%) 0.010.02Report
Limit of Quantitation (LOQ) of (S)-enantiomer (%) 0.030.05Report

Experimental Protocols

Detailed and robust experimental protocols are essential for achieving reproducible and reliable analytical results. The following sections provide comprehensive methodologies for the purity and enantiomeric excess determination of this compound using Chiral HPLC and GC-FID.

Chiral High-Performance Liquid Chromatography (HPLC)

This method is suitable for the simultaneous determination of chemical purity and enantiomeric excess. Polysaccharide-based chiral stationary phases are highly effective for the separation of enantiomers of trifluoromethyl-substituted alcohols.[5]

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP)[3]

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)[5]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm[3]

  • Injection Volume: 10 µL[3]

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound and transfer to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1.0 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[5]

System Suitability:

  • Inject a racemic standard of 1-[4-(trifluoromethyl)phenyl]ethanol to confirm the elution order and resolution of the enantiomers.

  • The resolution between the (R) and (S) enantiomer peaks should be ≥ 2.0.

  • The tailing factor for the this compound peak should be ≤ 1.5.

  • The relative standard deviation for six replicate injections of the standard solution should be ≤ 2.0% for the peak area.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is well-suited for determining the purity of volatile compounds like this compound. A chiral column is used to separate the enantiomers.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Chiral Capillary Column: CP-Chirasil-Dex CB, 25 m x 0.25 mm, 0.25 µm (or equivalent cyclodextrin-based chiral column).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Carrier Gas: Helium

  • Inlet Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 1 minute

    • Ramp: 5°C/min to 150°C

    • Hold for 5 minutes

  • Split Ratio: 50:1

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound and transfer to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with dichloromethane to obtain a concentration of approximately 1.0 mg/mL.

System Suitability:

  • Inject a racemic standard to verify the resolution between the enantiomers (resolution ≥ 2.0).

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The relative standard deviation of the peak area for six replicate injections should be ≤ 2.0%.

Mandatory Visualizations

To further clarify the experimental and logical workflows, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_hplc Chiral HPLC Workflow cluster_gc GC-FID Workflow hplc_sample Sample Preparation (1 mg/mL in Mobile Phase) hplc_instrument HPLC System Setup (Chiralpak AD-H column) hplc_sample->hplc_instrument hplc_analysis Chromatographic Analysis (Isocratic Elution) hplc_instrument->hplc_analysis hplc_data Data Acquisition & Processing (UV Detection at 220 nm) hplc_analysis->hplc_data hplc_result Purity & ee Calculation hplc_data->hplc_result gc_sample Sample Preparation (1 mg/mL in Dichloromethane) gc_instrument GC-FID System Setup (CP-Chirasil-Dex CB column) gc_sample->gc_instrument gc_analysis Chromatographic Analysis (Temperature Program) gc_instrument->gc_analysis gc_data Data Acquisition & Processing (FID Detection) gc_analysis->gc_data gc_result Purity & ee Calculation gc_data->gc_result

Caption: Experimental workflows for Chiral HPLC and GC-FID analysis.

cross_validation_logic start Analyze Same Batch of This compound method1 Method 1: Chiral HPLC start->method1 method2 Method 2: GC-FID start->method2 results1 Obtain Purity and Enantiomeric Excess Results method1->results1 results2 Obtain Purity and Enantiomeric Excess Results method2->results2 comparison Compare Results (Purity, ee, Precision) results1->comparison results2->comparison acceptance Do Results Meet Predefined Acceptance Criteria? comparison->acceptance conclusion Methods are Cross-Validated and Considered Equivalent acceptance->conclusion Yes investigation Investigate Discrepancies (Method bias, sample handling, etc.) acceptance->investigation No

Caption: Logical workflow for the cross-validation of analytical results.

References

Literature review of synthetic methods for producing (1R)-1-[4-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review and comparison of the primary synthetic methodologies for producing (1R)-1-[4-(trifluoromethyl)phenyl]ethanol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The comparison focuses on chemical and biocatalytic approaches, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for specific research and development needs.

At a Glance: Performance Comparison of Synthetic Methods

The enantioselective reduction of 4'-(trifluoromethyl)acetophenone is the most common strategy for synthesizing this compound. This can be achieved through chemical catalysis, primarily using Corey-Bakshi-Shibata (CBS) reduction or Noyori-type asymmetric transfer hydrogenation, or through biocatalysis using whole-cell systems.

MethodCatalyst/BiocatalystReducing Agent/Hydrogen SourceTypical Yield (%)Enantiomeric Excess (ee, %)Key AdvantagesKey Disadvantages
Chemical Catalysis
Corey-Bakshi-Shibata (CBS) Reduction(R)-2-Methyl-CBS-oxazaborolidineBorane-dimethyl sulfide (BMS)Good to Excellent91-98% for analogous substratesWell-established, predictable stereochemistry.[1][2]Requires stoichiometric, hazardous borane reagents; strict anhydrous conditions needed.
Asymmetric Transfer HydrogenationRuCl--INVALID-LINK--Formic acid/triethylamineHigh>95% (inferred)High catalytic efficiency, uses safer hydrogen donors.Metal catalyst can be expensive and require removal from the final product.
Biocatalysis
Whole-Cell BioreductionRecombinant E. coli expressing Carbonyl ReductaseIsopropanol (co-substrate for cofactor regeneration)Up to 99.1%>99.9%Environmentally friendly, extremely high enantioselectivity, mild reaction conditions.Requires fermentation and cell harvesting; substrate solubility can be a challenge.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the chemical and biocatalytic synthesis of this compound.

General Workflow for Chemical Synthesis cluster_chemical Chemical Synthesis Start 4'-(Trifluoromethyl)acetophenone Reaction Asymmetric Reduction (Anhydrous THF or Solvent Mixture) Start->Reaction Catalyst Chiral Catalyst (e.g., CBS or Ru-complex) Catalyst->Reaction Reducing_Agent Reducing Agent (e.g., BMS or HCOOH/NEt3) Reducing_Agent->Reaction Workup Aqueous Work-up & Quenching Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Analysis Chiral HPLC/GC for ee% Product->Analysis

Caption: Chemical synthesis workflow.

General Workflow for Biocatalytic Synthesis cluster_biocatalytic Biocatalytic Synthesis Start_Bio 4'-(Trifluoromethyl)acetophenone Bioreaction Whole-Cell Bioreduction (Aqueous buffer with co-solvent) Start_Bio->Bioreaction Biocatalyst Recombinant E. coli (whole cells) Biocatalyst->Bioreaction Cosubstrate Co-substrate (e.g., Isopropanol for cofactor regeneration) Cosubstrate->Bioreaction Extraction Solvent Extraction (e.g., Ethyl Acetate) Bioreaction->Extraction Purification_Bio Concentration of Organic Phase Extraction->Purification_Bio Product_Bio This compound Purification_Bio->Product_Bio Analysis_Bio Chiral GC for ee% Product_Bio->Analysis_Bio

References

A Comparative Guide to the Synthesis of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol: Novel Biocatalysis vs. Established Chemical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral alcohols is a critical endeavor in the pharmaceutical and fine chemical industries, where the stereochemistry of a molecule dictates its biological activity. (1R)-1-[4-(trifluoromethyl)phenyl]ethanol is a key chiral intermediate for various therapeutic agents. This guide provides a comprehensive comparison of a novel biocatalytic approach against well-established chemical methods for its synthesis, offering a clear overview of performance, experimental protocols, and logical workflows to aid in methodological selection.

Performance Benchmark: Biocatalysis vs. Chemical Catalysis

The asymmetric reduction of 4'-(trifluoromethyl)acetophenone to this compound can be achieved through various catalytic systems. Here, we compare a novel biocatalytic method utilizing recombinant E. coli with two prominent chemical methods: the Corey-Bakshi-Shibata (CBS) reduction and Noyori-type asymmetric transfer hydrogenation.

MethodCatalystYield (%)Enantiomeric Excess (ee, %)Reaction Time (h)Catalyst Loading (mol%)Key Conditions
Novel Biocatalysis Recombinant E. coli cells95.2 - 99.1[1]>99.9[1]3[1]17 g/L (dry cell mass)[1]30°C, aqueous buffer with 15% isopropanol[1]
Known Method 1: CBS Reduction (R)-2-Methyl-CBS-oxazaborolidineHigh (General)>95 (General)[2]1 - 24 (General)[1]2 - 10 (General)[3]Anhydrous THF, borane source (e.g., BH₃·THF)[1][4]
Known Method 2: Asymmetric Transfer Hydrogenation Ru-TsDPEN ComplexHigh (General)High (General)VariableLow (General)Hydrogen donor (e.g., isopropanol, formic acid)[5]

Experimental Workflow Overview

The synthesis and analysis of this compound, whether through biocatalytic or chemical means, follows a general workflow. This involves the preparation of the catalytic system, the execution of the asymmetric reduction, and subsequent purification and analysis of the product.

G General Experimental Workflow for this compound Synthesis cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction cluster_analysis Product Analysis prep_bio Biocatalyst: Cultivation and harvesting of recombinant E. coli cells reaction Catalytic Reduction prep_bio->reaction prep_chem Chemical Catalyst: In situ generation or activation of chiral catalyst prep_chem->reaction substrate Substrate: 4'-(trifluoromethyl)acetophenone substrate->reaction workup Work-up and Purification reaction->workup analysis Analysis: Yield (e.g., GC, NMR) Enantiomeric Excess (e.g., Chiral HPLC) workup->analysis product Product: This compound analysis->product G Comparison of Synthetic Pathways to this compound cluster_bio Novel Biocatalytic Route cluster_chem Known Chemical Routes cluster_cbs CBS Reduction cluster_noyori Asymmetric Transfer Hydrogenation start 4'-(Trifluoromethyl)acetophenone bio_catalyst Recombinant E. coli (Carbonyl Reductase) start->bio_catalyst Bioreduction cbs_catalyst Chiral Oxazaborolidine (e.g., (R)-Me-CBS) start->cbs_catalyst Chemical Reduction noyori_catalyst Chiral Ru Complex (e.g., Ru-TsDPEN) start->noyori_catalyst Chemical Reduction bio_conditions Aqueous media, ~30°C Co-substrate for cofactor regeneration end_product This compound bio_catalyst->end_product cbs_reagent Borane Source (e.g., BH3-THF) cbs_catalyst->end_product cbs_conditions Anhydrous conditions Often cryogenic temps. noyori_reagent Hydrogen Donor (e.g., Isopropanol/Base) noyori_catalyst->end_product noyori_conditions Inert atmosphere Variable temperature

References

Safety Operating Guide

Proper Disposal of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat (1R)-1-[4-(trifluoromethyl)phenyl]ethanol as a halogenated organic hazardous chemical waste. Disposal procedures must comply with local, state, and federal regulations. This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling and proper disposal of this compound.

This compound , a fluorinated organic compound, requires careful management due to its potential hazards. Adherence to the following procedures will ensure the safety of laboratory personnel and the protection of the environment.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C9H9F3O[1]
Molecular Weight 190.16 g/mol [2]
Appearance Clear colorless to pale yellow liquid[3]
Boiling Point 233 °C at 760 mmHg[4]
Density 1.237 g/mL at 25 °C[3][5]
Flash Point 98 °C[4]
Vapor Pressure 0.0322 mmHg at 25 °C[3]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Due to these hazards, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Standard Disposal Protocol

The trifluoromethyl group in this compound necessitates its classification as a halogenated organic waste . It is crucial to segregate this waste stream from non-halogenated organic and other types of chemical waste to ensure proper treatment and disposal, which typically involves incineration at a licensed facility.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads) in a designated, compatible, and properly sealed waste container.

    • The container should be made of a material that will not react with the chemical, such as high-density polyethylene (HDPE).

    • Ensure the container is clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."

  • Waste Segregation:

    • Do not mix halogenated organic waste with non-halogenated organic waste.

    • Do not mix with other waste categories such as aqueous waste, acids, bases, or heavy metals.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from sources of ignition and incompatible materials.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, follow your institution's Environmental Health & Safety (EHS) procedures to request a waste pickup.

    • Ensure all required documentation is completed accurately.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_lab In the Laboratory cluster_ehs EHS / Waste Management Facility A Generation of Waste (Pure compound or contaminated materials) B Identify as Halogenated Organic Waste A->B C Select Compatible Labeled Container ('Hazardous Waste', 'Halogenated Organic') B->C D Collect Waste in Container C->D E Store in Designated Satellite Accumulation Area D->E F Request Waste Pickup from EHS E->F G Collection by EHS Personnel F->G H Consolidation with other Halogenated Organic Waste G->H I Transport to Licensed Hazardous Waste Facility H->I J Final Disposal by Incineration I->J

Caption: A flowchart outlining the proper disposal procedure for this compound.

Regulatory Considerations

While there is significant regulatory focus on per- and polyfluoroalkyl substances (PFAS), the current definition of PFAS under the Toxic Substances Control Act (TSCA) by the U.S. Environmental Protection Agency (EPA) does not include compounds with a single trifluoromethyl group. Therefore, this compound is not subject to the specific reporting and disposal regulations for PFAS. However, it must be managed as a halogenated organic hazardous waste according to federal, state, and local regulations.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (1R)-1-[4-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring personal and environmental safety is paramount. This guide provides essential, immediate safety and logistical information for handling (1R)-1-[4-(trifluoromethyl)phenyl]ethanol. Adherence to these protocols is critical to minimize exposure risk and ensure a safe laboratory environment.

This compound is a chemical intermediate that requires careful handling due to its potential to cause skin and eye irritation.[1] This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure the well-being of laboratory personnel and the integrity of your research.

Personal Protective Equipment (PPE) Requirements

A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect against splashes.[1][2]
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended. Gloves should be changed frequently and immediately if contaminated.[3]
Lab Coat or GownA disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[3]
Respiratory Protection N95 Respirator or HigherA properly fit-tested N95 respirator should be used when handling the compound outside of a certified chemical fume hood or if there is a risk of aerosolization.

Experimental Protocol: Safe Handling from Receipt to Disposal

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area.[2][4]

  • Keep the container tightly closed when not in use.[4]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2]

2. Handling the Compound:

  • All handling of the compound should be conducted in a certified chemical fume hood to avoid inhalation.

  • Ensure that an eyewash station and safety shower are readily accessible.[2]

  • When weighing or transferring the liquid, use techniques that minimize the generation of aerosols.

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[2][5]

3. In Case of a Spill:

  • Small Spills:

    • Absorb the spill with an inert material (e.g., sand, silica gel, or universal binder).[2]

    • Collect the absorbed material into a suitable, sealed container for disposal.

    • Clean the spill area thoroughly with soap and water.

  • Large Spills:

    • Immediately evacuate the area and alert others.

    • Secure the area to prevent re-entry.

    • Follow your institution's emergency spill response procedures.

4. First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[2][4]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation occurs.[1][2][4]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][4]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention.[2][4]

Waste Disposal Plan

All disposable PPE and materials contaminated with this compound should be considered hazardous waste.

  • Collect all waste in a labeled, sealed, and leak-proof container.

  • Dispose of the waste through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[2]

  • Do not dispose of the chemical down the drain or into the environment.[2][5]

Workflow for Safe Handling and Spill Response

start Start: Receive Chemical inspect Inspect Container start->inspect store Store Safely inspect->store prepare_ppe Don PPE store->prepare_ppe handle Handle in Fume Hood prepare_ppe->handle spill Spill Occurs? handle->spill small_spill Small Spill Procedure spill->small_spill Yes, Small large_spill Large Spill Procedure spill->large_spill Yes, Large dispose_waste Dispose of Waste spill->dispose_waste No cleanup Clean & Decontaminate small_spill->cleanup evacuate Evacuate & Alert large_spill->evacuate cleanup->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe end End: Procedure Complete doff_ppe->end

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.